2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Description
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Properties
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BF3N2O2/c1-2-12-5(7(13)14)3-4(11-12)6(8,9)10/h3,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZOXIFXHVHNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1CC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the convergence of three critical pharmacophoric elements: a stable pyrazole core, a metabolic- and affinity-enhancing trifluoromethyl group, and a versatile boronic acid moiety. Pyrazole derivatives are celebrated for their wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The trifluoromethyl group is frequently employed to improve metabolic stability, lipophilicity, and binding affinity. Boronic acids, recognized for their unique ability to form reversible covalent bonds with diols—such as those found in the active sites of serine proteases or on cell surface saccharides—have led to the development of successful therapeutics, including the proteasome inhibitor Bortezomib.[3][4]
This technical guide provides a comprehensive analysis of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind its properties, detailed experimental protocols for its characterization, and a discussion of how these properties influence its potential applications in pharmaceutical research.
Molecular Structure and Core Properties
The unique characteristics of this compound are fundamentally derived from its molecular architecture. The structure features a 1,2-diazole (pyrazole) ring substituted at key positions to modulate its electronic and steric profile.
-
Pyrazole Ring: A five-membered aromatic heterocycle that provides a rigid and chemically stable scaffold.[5]
-
Ethyl Group (N2): This alkyl substituent enhances lipophilicity, potentially influencing membrane permeability and solubility in non-polar environments.
-
Trifluoromethyl Group (C5): A potent electron-withdrawing group that significantly impacts the molecule's acidity (pKa) and can enhance binding interactions through non-classical hydrogen bonds.[6]
-
Boronic Acid Group (C3): The key functional group responsible for its Lewis acidity and its ability to interact with biological nucleophiles.[7]
A summary of its fundamental properties is presented below.
| Property | Value | Source |
| CAS Number | 1346665-27-7 | [8][9] |
| Molecular Formula | C₆H₈BF₃N₂O₂ | [8] |
| Molecular Weight | 207.95 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | [10] |
| Purity | >98% (typical for commercial samples) | [11] |
Acidity and Ionization Profile (pKa)
The boronic acid moiety does not act as a Brønsted-Lowry acid (proton donor) but as a Lewis acid, accepting a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is the primary determinant of its charge state in aqueous solution and is crucial for its biological activity and solubility.
The pKa of a boronic acid is highly sensitive to the electronic nature of its substituents.[7] For this compound, the strongly electron-withdrawing trifluoromethyl group is expected to significantly lower the pKa compared to unsubstituted arylboronic acids (which typically have pKa values of 8-10). This increased acidity enhances its ability to form stable complexes with diols at physiological pH.[6][7] For example, the pKa of 5-Trifluoromethyl-2-formylphenylboronic acid was found to be 5.67, demonstrating the profound acidifying effect of the CF₃ group.[6]
Caption: Lewis acid equilibrium of boronic acid in an aqueous solution.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the pKa of the target compound. The principle involves titrating a solution of the boronic acid with a strong base and monitoring the pH change.
Rationale: Potentiometric titration is a direct and reliable method that measures the change in potential (related to pH) upon addition of a titrant, allowing for precise determination of the equivalence point and, consequently, the pKa.[12]
-
Preparation:
-
Prepare a 0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the apparent pKa will be affected and must be noted.
-
Standardize a 0.1 M solution of NaOH.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
-
Titration:
-
Place 50 mL of the boronic acid solution in a jacketed beaker maintained at 25 °C.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Add the standardized NaOH solution in small increments (e.g., 0.05 mL) using an autotitrator or a precision burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the first derivative of the curve.
-
The pH at the half-equivalence point corresponds to the pKa of the boronic acid.[12]
-
Solubility Profile
The solubility of boronic acids is a complex property, often hampered by the formation of less soluble, cyclic trimeric anhydrides known as boroxines, especially in non-aqueous solvents or upon heating.[12][13] The aqueous solubility is typically low for arylboronic acids but is highly dependent on pH. As the pH approaches and exceeds the pKa, the compound ionizes to the more soluble tetrahedral boronate form.
-
Aqueous Solubility: Expected to be low at acidic to neutral pH, increasing significantly at pH > pKa.
-
Organic Solubility: Likely soluble in polar organic solvents such as methanol, THF, and dichloromethane, which can disrupt the hydrogen bonding network of the solid.[10]
A significant challenge in the formulation of boronic acid-based drugs is their low aqueous solubility.[12] A common and effective strategy to overcome this is the addition of polyols, such as mannitol or sorbitol. These agents form cyclic boronate esters, which are often more soluble and can prevent the formation of boroxines.[12]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This is the gold-standard method for determining intrinsic solubility.
Rationale: This method ensures that a true equilibrium between the solid and the solution is reached, providing a thermodynamically accurate solubility value.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile).
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for a short period for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
Caption: Workflow for determining equilibrium solubility.
Stability and Handling
The stability of this compound is a key consideration for its storage, handling, and application.
-
Chemical Stability: The primary instability pathway for boronic acids is dehydration to form a boroxine. This process is reversible in the presence of water. The pyrazole ring itself is a robust aromatic system, generally stable to oxidation.[5][14]
-
Storage: To minimize dehydration and potential degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10]
-
Handling: As with many boronic acids, this compound may be an irritant. Standard laboratory safety precautions, including gloves and eye protection, should be used.[15]
Implications for Drug Discovery and Development
The directly inform its potential as a therapeutic agent and guide its development pathway.
-
Target Engagement: The lowered pKa, a direct consequence of the trifluoromethyl group, means a significant fraction of the molecule will exist in the active tetrahedral boronate form at physiological pH (7.4). This is critical for forming reversible covalent bonds with serine, threonine, or cis-diol-containing residues in enzyme active sites.
-
Formulation: The predicted low aqueous solubility necessitates formulation strategies to ensure adequate bioavailability for in vivo studies. The use of co-solvents, cyclodextrins, or polyol complexing agents like mannitol should be explored early in development.[12]
-
Pharmacokinetics: The ethyl and trifluoromethyl groups enhance lipophilicity, which may improve cell permeability and tissue distribution. However, the overall pharmacokinetic profile will be a balance between its ability to cross membranes and its solubility. The pyrazole core is generally resistant to metabolic degradation, which could lead to a longer half-life.
Caption: Relationship between physicochemical properties and drug development.
References
- Pipzine Chemicals. (2026, January 22). 2-(trifluoromethyl pyridine-5-boronic acid. Retrieved from Pipzine Chemicals website. [Link not available]
-
Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. Available at: [Link]
-
PubChem. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. National Center for Biotechnology Information. Available at: [Link]
-
Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available at: [Link]
-
BoronPharm. This compound. Retrieved from BoronPharm website. Available at: [Link]
-
Sloan, J. B., & Stobaugh, J. F. (2004). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
Devereaux, Z. J., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(23), 5236. Available at: [Link]
-
Sharma, K., & Singh, P. K. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(8), 1083. Available at: [Link]
-
Domanska, U., & Pobudkowska, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496-4504. Available at: [Link]
-
Giallongo, S., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2914. Available at: [Link]
-
Chemsigma. This compound. Retrieved from Chemsigma website. Available at: [Link]
-
Al-Ostath, A. I. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-522. Available at: [Link]
-
de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 30(5), 1117. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]
-
ResearchGate. In silico design of novel Pyrazole derivatives containing thiourea skeleton as anti-cancer agents. Retrieved from ResearchGate. Available at: [Link]
Sources
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- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a detailed analysis of the expected spectral characteristics of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid (CAS Number: 1346665-27-7). While direct, publicly available experimental spectra for this specific compound are limited, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a robust predictive analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this important synthetic building block.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a pyrazole core, a trifluoromethyl group, and a boronic acid moiety.
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, pyrazoles are prevalent in numerous pharmaceuticals due to their diverse biological activities.[1]
-
Trifluoromethyl Group: The inclusion of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
-
Boronic Acid: This functional group is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of more complex molecular architectures. Boronic acids themselves can also exhibit biological activity.
The combination of these features makes this compound a valuable reagent for the synthesis of novel therapeutic agents.
Molecular Structure and Synthesis Overview
The fundamental structure of the title compound is presented below.
Figure 2: Plausible initial fragmentation pathways in mass spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
4.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. For confirmation of the B(OH)₂ protons, add a drop of D₂O, shake, and re-acquire the spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to distinguish between CH, CH₂, and CH₃ signals.
-
¹⁹F and ¹¹B NMR: Acquire spectra using the appropriate frequency and reference standards for these nuclei.
4.2 IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample, or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
4.3 Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The provided data, based on sound spectroscopic principles and analysis of related structures, serves as a valuable resource for the characterization and verification of this compound in a research and development setting. It is anticipated that these predicted data will closely align with experimentally obtained spectra.
References
-
Ramoba, L.V., et al. (2025). Derivatives of pyrazole-based compounds as prospective cancer agents. ACS omega, 10(12), pp.12671-12678. [Link]
Sources
Strategic Utilization of 1-Ethyl-3-(trifluoromethyl)pyrazol-5-ylboronic Acid in Medicinal Chemistry
[1]
CAS Number: 1346665-27-7 Common Name: 1-Ethyl-3-(trifluoromethyl)pyrazole-5-boronic acid Molecular Formula: C₆H₈BF₃N₂O₂ Molecular Weight: 207.95 g/mol [1]
Executive Summary
CAS 1346665-27-7 is a specialized organoboron reagent used primarily in the synthesis of advanced pharmaceutical and agrochemical intermediates.[1] It serves as a critical building block for introducing the 1-ethyl-3-(trifluoromethyl)pyrazole motif—a pharmacophore known for enhancing metabolic stability and lipophilicity in bioactive molecules.[1]
Unlike robust aryl boronic acids, this electron-deficient heteroaryl boronic acid exhibits distinct reactivity profiles, specifically a heightened susceptibility to protodeboronation . Successful utilization requires a nuanced understanding of palladium-catalyzed cross-coupling mechanisms (Suzuki-Miyaura) and strict adherence to optimized reaction parameters.[1]
Chemical Identity & Physicochemical Properties[3][4][5]
The nomenclature for pyrazoles can be ambiguous due to tautomerism; however, for N-substituted pyrazoles, the numbering is fixed. The commercially available form is the 5-boronic acid isomer, where the ethyl group is at position 1 and the trifluoromethyl group is at position 3.
Structural Verification[1][6]
-
Position 1 (N): Ethyl group (-CH₂CH₃)[1]
-
Position 3 (C): Trifluoromethyl group (-CF₃)[1]
-
Position 5 (C): Boronic acid group (-B(OH)₂)[1]
| Property | Data | Context for Application |
| Appearance | White to off-white powder | Purity visual check; degradation often leads to yellowing.[1] |
| Solubility | DMSO, Methanol, Ethanol | Soluble in polar aprotic/protic solvents; sparingly soluble in non-polar hydrocarbons. |
| Melting Point | 108–112 °C (Decomposes) | Low melting point indicates potential thermal instability; avoid high-temp storage.[1] |
| Acidity (pKa) | ~8.5 (Boronic acid OH) | Relevant for base selection in Suzuki coupling; requires mild bases (e.g., K₃PO₄, Cs₂CO₃).[1] |
| Electronic Character | Electron-Deficient | The -CF₃ and pyrazole N withdraw density, destabilizing the C-B bond (see Stability).[1] |
Mechanism of Action: The Suzuki-Miyaura Cycle
In drug discovery, this molecule is not the "active ingredient" but the transmetallating agent . Its mechanism of action refers to its behavior within the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
The Challenge: Protodeboronation
Electron-deficient heteroaryl boronic acids (like CAS 1346665-27-7) are prone to protodeboronation , a side reaction where the boronic acid group is replaced by a proton, yielding the non-functionalized pyrazole (1-ethyl-3-(trifluoromethyl)pyrazole).[1] This occurs because the electron-withdrawing CF₃ group stabilizes the intermediate carbanion formed after base attack on the boron atom.[1]
Mechanistic Pathway & Optimization Logic: To mitigate this, the reaction must favor Transmetallation over Hydrolysis/Protodeboronation . This is achieved by:
-
Fast Catalysis: Using highly active catalyst systems (e.g., Pd-XPhos, Pd-SPhos) to accelerate the oxidative addition and transmetallation steps.[1]
-
Anhydrous Conditions: Limiting water concentration to reduce the rate of hydrolytic deboronation.
Caption: Competitive pathways in the Suzuki coupling of CAS 1346665-27-7. Fast transmetallation is required to avoid the irreversible protodeboronation pathway.
Experimental Protocols & Handling
A. Storage and Stability[6][7]
-
Temperature: Store at 2–8°C (short term) or -20°C (long term).
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent hydrolysis to the boroxine trimer or protodeboronation.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
B. Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize protodeboronation by using a precatalyst system and mild base.
Reagents:
-
Aryl Halide (1.0 equiv): (e.g., 4-bromo-pyridine derivative)[1]
-
CAS 1346665-27-7 (1.2–1.5 equiv): Excess is used to account for minor degradation.[1]
-
Catalyst (0.05 equiv): XPhos Pd G2 or Pd(dppf)Cl₂[1]·DCM .
-
Base (2.0–3.0 equiv): K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ . Avoid strong hydroxide bases (NaOH) which accelerate deboronation.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .[1]
Step-by-Step Methodology:
-
Charge: In a microwave vial or round-bottom flask, add the Aryl Halide, CAS 1346665-27-7, and Base.
-
Purge: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed solvent mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst (solid) under a positive stream of inert gas, or add as a stock solution.
-
Reaction:
-
Thermal: Heat to 80–90°C for 4–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
-
Workup: Cool to RT. Filter through a Celite pad (to remove Pd). Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Why this works: The use of K₃PO₄ provides sufficient basicity to activate the boronic acid without being harsh enough to rapidly strip the boron group. XPhos Pd G2 is a highly active catalyst that ensures the cross-coupling happens faster than the decomposition of the boronic acid.
Synthesis of the Reagent (Background)
For researchers needing to synthesize this compound de novo (e.g., for isotopic labeling), the standard route involves directed ortho-lithiation.
-
Starting Material: 1-Ethyl-3-(trifluoromethyl)pyrazole.[1][2]
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C . The N-ethyl group directs lithiation to the 5-position (the most acidic proton adjacent to the nitrogen).[1]
-
Boron Quench: Addition of Triisopropyl borate (B(OiPr)₃) .
-
Hydrolysis: Acidic workup (mild HCl) yields the boronic acid.
Note: Strict temperature control at -78°C is critical.[1] Warming prior to borate addition results in complex mixtures.
Safety & Toxicology
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE, Respiratory Irritation).[1]
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
Boron Toxicity: While generally low toxicity, boronic acids can inhibit certain proteolytic enzymes (e.g., serine proteases). Treat as a bioactive compound.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Mechanistic insights on protodeboronation).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]
Technical Whitepaper: Crystal Structure & Engineering of Trifluoromethylpyrazole Boronic Acids
The following technical guide details the structural chemistry, synthesis, and crystallographic behavior of trifluoromethylpyrazole boronic acid derivatives.
-Pyrazole Boronic AcidsExecutive Summary
The incorporation of a trifluoromethyl (
However, the solid-state isolation of 3-(trifluoromethyl)-1H-pyrazole-4-boronic acid and its derivatives presents a distinct crystallographic challenge: the Boronic Acid
Structural Fundamentals: The Electronic Push-Pull
To understand the crystal structure, one must first grasp the electronic environment that dictates intermolecular interactions.
The Trifluoromethyl Effect
The
-
Acidity Enhancement: The
group lowers the of the pyrazole NH, making it a better hydrogen bond donor. -
Lewis Acidity Modulation: By pulling electron density from the aromatic system, the
group enhances the Lewis acidity of the boron atom at the C4 position. This increases the propensity for the boron to accept lone pairs (e.g., from water or serine hydroxyls), which is critical for both its biological activity and its hydration state in the crystal lattice.
The Boronic Acid Moiety
In the solid state, the
-
Free Boronic Acids: Stabilized by extensive hydrogen bonding networks.
-
Boroxines: Cyclic trimers formed via dehydration (
).[1]
Crystallographic Challenges: The Boroxine Cycle
The most critical technical insight for researchers working with these derivatives is the thermodynamic instability of the free acid form relative to the boroxine anhydride in dry conditions.
The Dehydration Trap
Crystallization from non-polar or anhydrous solvents (e.g., dichloromethane, hexanes) almost invariably yields the boroxine (a six-membered
Hydrogen Bonding Motifs (The Synthon)
When the free acid is successfully crystallized (typically from water/acetone mixtures), it forms a characteristic centrosymmetric dimer.
-
Syn-Anti Conformation: The most common conformation where one hydroxyl is syn and the other anti relative to the C-B bond.
-
Lateral Interactions: The pyrazole NH acts as a secondary donor, often bridging the boronic acid ribbons into 2D sheets.
Visualization of the Equilibrium
The following diagram illustrates the pathway between the synthetic precursor, the target boronic acid, and the thermodynamic boroxine trap.
Figure 1: The thermodynamic equilibrium between the target boronic acid and its dehydrated boroxine form.[2] Control of water activity is the rate-limiting factor in crystal isolation.
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid
Note: Direct lithiation of
Step-by-Step Methodology:
-
Protection: React 3-(trifluoromethyl)-1H-pyrazole with
(1.1 equiv) and DMAP (0.1 equiv) in MeCN to obtain the N-Boc protected species. This prevents N-deprotonation during metalation. -
Iodination: Treat with NIS (N-iodosuccinimide) in DMF to install iodine at C4.
-
Borylation (The Critical Step):
-
Reagents: 1-Boc-4-iodo-3-(trifluoromethyl)pyrazole (1.0 equiv),
(1.2 equiv), KOAc (3.0 equiv), (0.05 equiv). -
Conditions: Degassed 1,4-dioxane,
, 12 hours. -
Purification: Silica gel chromatography (Hex/EtOAc) yields the pinacol ester.
-
-
Hydrolysis (Deprotection):
-
Dissolve pinacol ester in Acetone/Water (1:1).
-
Add
(3.0 equiv) and (3.0 equiv). Stir for 24h. -
Isolation: Extract with EtOAc. Do not use drying agents like
excessively , as they can induce boroxine formation.
-
Crystallization Strategy
To obtain X-ray quality crystals of the free acid rather than the boroxine:
-
Solvent System: Acetone/Water (9:1 v/v). The presence of water is thermodynamically required to shift the equilibrium away from the boroxine.
-
Method: Slow evaporation at
. -
Vapor Diffusion: Place a vial of the boronic acid solution (in THF) inside a larger jar containing water. As water diffuses into the THF, the boronic acid precipitates as the kinetic product.
Data Presentation: Bond Metrics & Lattice Parameters
The following table summarizes typical crystallographic parameters for trifluoromethyl-substituted pyrazole boronic acids. These values serve as a benchmark for validating new structures.
| Parameter | Typical Value | Structural Significance |
| B-O Bond Length | Indicates partial double bond character ( | |
| B-C Bond Length | Standard | |
| O-B-O Angle | Confirms trigonal planar geometry ( | |
| H-Bond Distance ( | Strong hydrogen bonding characteristic of the dimer motif. | |
| Space Group | Centrosymmetric packing is favored to accommodate dimers. |
Structural Logic & Signaling Pathways
In drug discovery, these molecules are often docked into protein active sites. The following diagram illustrates the interaction logic when a
Figure 2: Mechanism of Action. The boronic acid transitions from trigonal planar (
References
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Source: National Institutes of Health (NIH) URL:[Link]
-
Thermodynamics of Boroxine Formation from Aliphatic Boronic Acid Monomers. Source: National Institutes of Health (NIH) URL:[Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: MDPI (Molecules) URL:[Link]
-
Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid (Hydrogen-bonding motifs). Source: ResearchGate / Acta Crystallographica URL:[Link]
-
Design and discovery of boronic acid drugs. Source: PubMed URL:[Link]
Sources
Technical Guide: Solubility Profile of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
This guide serves as a technical reference for the solubility, handling, and application of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid (CAS: 1346665-27-7). It is designed for medicinal chemists and process engineers requiring precise control over reaction parameters.
Executive Summary & Physicochemical Profile[1]
Compound Identity:
Solubility Abstract: Unlike simple phenylboronic acids, this heterocyclic variant exhibits a "push-pull" solubility profile. The trifluoromethyl (-CF₃) and ethyl (-Et) groups impart significant lipophilicity, suppressing water solubility compared to non-fluorinated analogs. However, the boronic acid [-B(OH)₂] moiety remains a potent hydrogen bond donor/acceptor, necessitating polar aprotic or protic organic solvents for high-concentration stock solutions (>0.5 M).
Critical Caveat (The Boroxine Cycle): Researchers must recognize that this compound exists in a dynamic equilibrium with its cyclic anhydride (boroxine). Dehydration during storage or heating can lead to apparent "insolubility" or variable melting points, as the boroxine is generally less soluble in polar protic solvents than the free acid.
Solubility Dynamics & Solvent Compatibility
The Boronic Acid-Boroxine Equilibrium
The most common error in handling this compound is misinterpreting the presence of the boroxine trimer as an impurity.
-
Mechanism: Three molecules of the boronic acid dehydrate to form a six-membered B₃O₃ ring (boroxine) and three water molecules.
-
Impact on Solubility: The boroxine is more lipophilic. In "wet" solvents (e.g., MeOH, wet THF), the equilibrium shifts back to the monomeric acid (soluble). In dry, non-polar solvents (e.g., Toluene, dry DCM), the trimer may precipitate or persist, altering stoichiometry.
Solvent Compatibility Matrix
Data derived from structural analog analysis (SAR) and standard boronic acid behavior.
| Solvent Class | Representative Solvents | Estimated Solubility (25°C) | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMA | High (>100 mg/mL) | Recommended for Stock. Excellent solvation of both monomer and trimer. |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Promotes monomer formation via solvolysis. Ideal for LCMS prep. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate-High (20-50 mg/mL) | Good for reactions. Coordinating oxygen stabilizes the electron-deficient boron center. |
| Chlorinated | DCM, Chloroform | Moderate (10-30 mg/mL) | Soluble, but may favor boroxine formation if strictly anhydrous. |
| Esters | Ethyl Acetate | Moderate (<20 mg/mL) | Useful for workup/extraction, but not for high-conc reactions. |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Used as an antisolvent to precipitate the product. |
| Aqueous | Water | Low/Insoluble | Insoluble at neutral pH. Soluble at pH > 10 (formation of boronate anion). |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Standardized)
Use this protocol to validate specific batch solubility before scaling up.
-
Preparation: Weigh 50 mg of this compound into a 4 mL borosilicate vial.
-
Addition: Add the target solvent in 100 µL increments (aliquots) at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.
-
Endpoint: Record the volume (
) where the solution becomes optically clear (no particulates). -
Calculation:
. -
Verification: If the solution remains cloudy after 2 mL (S < 25 mg/mL), heat to 40°C. If it clears, the compound is temperature-dependent; if not, it is insoluble.
Protocol B: NMR Purity & State Assessment
Distinguishing the boronic acid from the boroxine.
-
Solvent: Use DMSO-d₆ with 1% D₂O.
-
Why D₂O? It forces the hydrolysis of the boroxine back to the monomer, simplifying the spectrum to a single species for accurate purity integration.
-
-
Acquisition: Run ¹H NMR and ¹⁹F NMR.
-
Interpretation:
-
¹⁹F NMR: The -CF₃ group will show a singlet around -60 to -65 ppm. Multiple fluorine peaks suggest partial dehydration (boroxine mixtures) or degradation (protodeboronation).
-
¹¹B NMR (Optional): Monomeric boronic acids typically appear at ~30 ppm; boroxines shift upfield.
-
Application: Solvent Selection for Suzuki-Miyaura Coupling
For cross-coupling reactions involving this fluorinated pyrazole, the solvent system must balance the solubility of the lipophilic organic halide and the polar boronic acid/base.
Recommended System: 1,4-Dioxane / Water (4:1 ratio)
-
Rationale: Dioxane solubilizes the CF₃-substituted pyrazole and the catalyst (Pd). Water is essential to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid into the reactive boronate species [-B(OH)₃]⁻.
Alternative (Green Chemistry): Ethanol / Water (3:1)
-
Suitable if the coupling partner is not extremely lipophilic.
Visualizations
Figure 1: Solubility Screening Workflow
A logic gate for determining the optimal solvent for reactions vs. analysis.
Caption: Decision tree for solvent selection based on the operational objective (Synthesis, QC, or Storage).
Figure 2: Boronic Acid - Boroxine Equilibrium
Visualizing the dehydration pathway that complicates solubility data.
Caption: The reversible dehydration of boronic acids. R = 2-Ethyl-5-(trifluoromethyl)pyrazole.[1][2][3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55253266, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid. [Accessed Feb 4, 2026]. Available at: [Link][5]
-
BoronPharm. this compound Product Data. [Accessed Feb 4, 2026]. Available at: [Link]
-
Cygnus, L. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [1346665-27-7] | Chemsigma [chemsigma.com]
- 3. boronpharm.com [boronpharm.com]
- 4. 1-Boc-pyrazole-4-boronic acid pinacol ester CAS#: 552846-17-0 [m.chemicalbook.com]
- 5. (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | C4H4BF3N2O2 | CID 55253266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal Stability & Handling of Fluorinated Pyrazoleboronic Acids
Executive Summary
Fluorinated pyrazoleboronic acids are high-value pharmacophores used extensively in the synthesis of kinase inhibitors and agrochemicals. However, they present a paradox to the process chemist: the very electronic features that make them potent bioisosteres (high electronegativity, specific dipole moments) render them kinetically unstable.
This guide addresses the thermal and hydrolytic instability of these reagents. Unlike simple phenylboronic acids, fluorinated pyrazole derivatives are prone to rapid protodeboronation —a decomposition pathway accelerated by heat, base, and specific Lewis acidic conditions. Mastering the handling of these compounds requires understanding the interplay between the electron-withdrawing fluorine substituents and the amphoteric pyrazole nucleus.
Mechanistic Underpinnings of Instability
The primary mode of thermal decomposition for fluorinated pyrazoleboronic acids is not simple homolytic bond cleavage but rather facilitated protodeboronation . This process is often misidentified as "thermal degradation" because it requires thermal energy to overcome the activation barrier, particularly in the presence of nucleophiles (base) or moisture.
The Fluorine Effect
Fluorine is highly electronegative. When attached to the pyrazole ring, it significantly lowers the pK_a of the boronic acid, increasing the Lewis acidity of the boron center.
-
Consequence: The boron center becomes hyper-susceptible to coordination by hard nucleophiles (OH⁻, H₂O, alkoxides).
-
The Trap: Formation of the tetrahedral boronate anion (
) is the rate-determining pre-equilibrium for protodeboronation. Fluorine stabilizes this anionic intermediate, effectively lowering the energy barrier for the C-B bond cleavage.
The Pyrazole Nitrogen Effect
The pyrazole ring contains both a pyrrole-like nitrogen (H-bond donor) and a pyridine-like nitrogen (H-bond acceptor/Lewis base).
-
C5-Instability: Boronic acids at the C5 position (adjacent to the N-H or N-R) are notoriously unstable. The adjacent nitrogen lone pair can coordinate intramolecularly or facilitate proton transfer, accelerating deboronation.
-
Zwitterionic Decomposition: In neutral media, the basic nitrogen can deprotonate the boronic acid (or water), creating a localized zwitterion that is highly reactive.
Pathway Visualization
The following diagram illustrates the base-catalyzed protodeboronation mechanism, the dominant decomposition pathway during Suzuki-Miyaura coupling or improper storage.
Figure 1: Mechanism of base-catalyzed protodeboronation. Fluorine substituents stabilize the Boronate Anion intermediate, shifting the equilibrium to the right and accelerating decomposition.
Structure-Stability Relationships (SSR)
Not all fluorinated pyrazoleboronic acids decay at the same rate. Use this matrix to predict stability before designing your synthesis.
| Structural Feature | Stability Impact | Explanation |
| Boron Position: C4 | High | Distant from ring nitrogens; sterically and electronically most similar to phenylboronic acid. |
| Boron Position: C3/C5 | Low | Proximity to ring nitrogen facilitates chelation and ipso-protonation. C5 is particularly unstable if N1 is unprotected. |
| Substituent: -CF3 | Variable | Strong EWG. Increases acidity (promotes boronate formation) but can sterically shield the C-B bond if ortho. |
| Substituent: -F | Moderate | Inductive effect pulls density from C-B bond, weakening it. |
| N-Protection (SEM, THP) | High | Masking the N-H proton prevents tautomerization and reduces zwitterion formation. |
| N-Protection (Methyl) | Moderate | Prevents H-bonding but does not provide steric bulk to shield the C5 position. |
Critical Insight: A 3-trifluoromethyl-1H-pyrazole-5-boronic acid is kinetically unstable and often cannot be isolated as a free acid. It must be handled as a pinacol ester or MIDA boronate.
Experimental Characterization Protocols
To validate the quality of your reagents, do not rely on melting point (decomposition often occurs before melting). Use Solution-Phase Kinetics via NMR.
Protocol 1: Accelerated Stability Testing (19F-NMR)
This protocol quantifies the decomposition rate constant (
Reagents:
-
Analyte: Fluorinated pyrazoleboronic acid (10 mg)
-
Internal Standard:
-Trifluorotoluene (5 µL) (Inert, distinct shift). -
Solvent:
(1:1) buffered to pH 10 (simulating Suzuki conditions) or wet DMSO- (simulating storage).
Workflow:
-
Preparation: Dissolve analyte and internal standard in the solvent mixture in an NMR tube.
-
T0 Scan: Acquire a quantitative
F-NMR spectrum (relaxation delay ) immediately. -
Incubation: Heat the NMR tube to 60°C in the probe or an external bath.
-
Monitoring: Acquire spectra every 15 minutes for 4 hours.
-
Analysis: Integrate the C-F signal of the starting material (
) vs. the protodeboronated product ( ) and the internal standard ( ). -
Calculation: Plot
vs. time. The slope is .
Acceptance Criteria:
-
Stable:
degradation after 4 hours at 60°C. -
Labile:
degradation. Requires stabilization (see Section 5).
Protocol 2: Solid-State TGA (Thermal Gravimetric Analysis)
Use TGA to distinguish between dehydration (formation of boroxine anhydride) and decomposition.
-
Step 1: Ramp 10°C/min from 25°C to 300°C under
. -
Observation: A mass loss of ~8-10% around 100-120°C corresponds to the loss of water (3
per trimer) to form the boroxine. This is reversible and acceptable. -
Failure Mode: Mass loss continuing beyond the theoretical water content implies C-B bond cleavage and volatility of the fluoro-pyrazole fragment.
Stabilization Strategies
If your specific fluorinated pyrazoleboronic acid fails the stability protocols, employ these chemical modifications.
Esterification (Pinacol & MIDA)
Converting the free acid to a boronic ester removes the acidic protons and sterically protects the boron center.
-
Pinacol Esters: The standard approach. However, for highly fluorinated pyrazoles, pinacol esters can still hydrolyze on silica gel. Purification Tip: Add 1% Triethylamine to the eluent to prevent acid-catalyzed hydrolysis during chromatography.
-
MIDA Boronates: N-Methyliminodiacetic acid (MIDA) ligands lock the boron into an
hybridized state, effectively shutting down the empty p-orbital that invites nucleophilic attack. This is the gold standard for "unstable" pyrazoles.
DABO Boronates
For extreme cases where even MIDA fails or is too hard to remove, use DABO (1,4-diaminobutane-N,N'-diol) complexes. These form highly stable, cage-like structures that are surprisingly robust to hydrolysis but active under cross-coupling conditions.
"Ligandless" Coupling
If you must use the free acid in a coupling reaction:
-
Avoid: Strong bases (NaOH, KOH) and high temperatures (>80°C).
-
Use: Mild bases (
, ) and promote the transmetallation step using high-activity catalysts (e.g., Pd-XPhos, Pd-SPhos) to consume the boronic acid before it decomposes.
References
-
Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2] Link
-
Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings." Journal of the American Chemical Society.[2] Link
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link
-
Klingensmith, L. M., et al. (2010). "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions." Organic Letters. Link
-
Lillo, V. J., et al. (2022). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of Organic Chemistry. Link
Sources
Technical Whitepaper: 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid in Catalytic Synthesis
Topic: 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid: Mechanism of Action in Catalytic Cross-Coupling Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 1346665-27-7) is a specialized organoboron reagent used primarily in the synthesis of trifluoromethylated heteroaryl scaffolds.[1][2] In the context of drug discovery, the trifluoromethyl (
This guide details the mechanism of action of this compound within Palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike simple aryl boronic acids, this heterocyclic derivative exhibits unique electronic behaviors—specifically the interplay between the electron-withdrawing
Structural & Electronic Analysis
The reactivity of this compound is governed by three structural features that create a "push-pull" electronic environment:
-
The Pyrazole Core (
-Excessive): The five-membered ring is inherently electron-rich, but the electron density is skewed by the heteroatoms. -
5-Trifluoromethyl Group (
): A strong -electron withdrawing group (EWG). It lowers the of the boronic acid, increasing the Lewis acidity of the boron center. This facilitates the formation of the boronate "ate" complex (the active transmetallating species) at lower pH compared to non-fluorinated analogs. -
2-Ethyl Substituent: The ethyl group on the nitrogen adjacent to the boronic acid (C3) creates steric bulk and influences the lone pair availability. Crucially, the C-B bond at the 3-position is flanked by a nitrogen atom. This structural motif (similar to 2-pyridyl boronic acids) renders the compound highly susceptible to hydrolytic instability.
Mechanism of Action in Catalysis
While the compound acts as a substrate, its "mechanism" refers to its behavior within the Suzuki-Miyaura Catalytic Cycle . The efficiency of the reaction depends on the kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.
The Productive Pathway (Catalytic Cycle)
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming an Ar-Pd(II)-X species.
-
Activation (Base Hydrolysis): The boronic acid reacts with a base (e.g.,
, ) to form the tetrahedral boronate anion .-
Note: The
group stabilizes this anionic species, making formation favorable.
-
-
Transmetallation (Rate-Determining Step): The activated boronate transfers its organic group (the pyrazole) to the Palladium center.
-
Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).
The Destructive Pathway (Protodeboronation)
This is the critical failure mode for this specific compound. Heterocyclic boronic acids with a nitrogen atom
-
Mechanism: The basic conditions required for Suzuki coupling can trigger a fragmentation. The nitrogen lone pair (N2) can stabilize the transition state for C-B bond cleavage, or the boronate anion can be protonated at the ipso-carbon (C3) followed by deboronation.
-
Impact of
: While generally stabilizes the ring against electrophilic attack, it also stabilizes the developing negative charge at C3 during certain deboronation mechanisms, potentially accelerating decomposition in aqueous base.
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive deboronation pathway.
Figure 1: Kinetic competition in the Suzuki-Miyaura cycle. Success depends on
Experimental Optimization Protocols
To maximize the productive pathway, experimental conditions must be tuned to accelerate transmetallation while suppressing deboronation.
Key Variables
| Parameter | Recommendation | Mechanistic Rationale |
| Catalyst System | Pd(dba)2 + XPhos or Pd(dppf)Cl2 | Electron-rich, bulky ligands (Buchwald type like XPhos) facilitate rapid oxidative addition and, crucially, accelerate transmetallation of hindered/unstable boronates. |
| Base | K3PO4 or CsF | Weak, anhydrous bases prevent the high pH environment that accelerates hydrolytic deboronation. Fluoride activation (CsF) is often superior for unstable heterocycles. |
| Solvent | 1,4-Dioxane/H2O (4:1) or Toluene | A biphasic system with minimal water limits the concentration of the hydrolytically unstable species. |
| Temperature | 80°C - 100°C | High temperature is often needed for sterically hindered couplings, but rapid heating (Microwave) can outpace decomposition. |
Standardized Coupling Protocol
This protocol is designed to be self-validating by including checkpoints for catalyst activity and boronate stability.
Reagents:
-
Aryl Bromide (1.0 equiv)[5]
-
This compound (1.5 equiv)
-
Pd(dppf)Cl2·DCM (0.05 equiv)
-
K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
-
Inerting: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Pd catalyst, and Base. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons Pd(0) and promotes oxidative homocoupling.
-
Solvation: Add degassed solvent via syringe.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Validation (TLC/LCMS):
-
Check 1: Disappearance of Aryl Bromide (indicates oxidative addition is working).
-
Check 2: Presence of deboronated pyrazole (indicates if base concentration is too high).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for optimizing yields with unstable boronic acids.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[7] Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[7] Link
-
PubChem Database. (2025).[8][9] Compound Summary: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid.[1][10] Link[10]
Sources
- 1. This compound [1346665-27-7] | Chemsigma [chemsigma.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation [organic-chemistry.org]
- 8. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methyl-3-(trifluoroMethyl)pyrazole-5-boronic acid | C5H6BF3N2O2 | CID 12056713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | C4H4BF3N2O2 | CID 55253266 - PubChem [pubchem.ncbi.nlm.nih.gov]
literature review of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Advanced Building Block for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary
2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid (CAS: 1346665-27-7 ) is a specialized organoboron intermediate critical in the synthesis of bioactive heterocycles.[1][2] Characterized by the presence of a trifluoromethyl (
Note on Nomenclature: In commercial catalogs, this compound is frequently listed as this compound. However, according to standard IUPAC numbering for N-substituted pyrazoles, the ethyl group defines position 1.[3] Thus, the chemically rigorous name is 1-Ethyl-3-(trifluoromethyl)pyrazole-5-boronic acid . This guide uses the catalog name for searchability but adheres to IUPAC structural logic for mechanistic explanations.
Chemical Architecture & Properties[3]
The compound features a pyrazole ring substituted at the nitrogen (N1) with an ethyl group and at the C3 position with a trifluoromethyl group.[3][4][5] The boronic acid resides at C5, adjacent to the N1-ethyl group.[3]
| Property | Specification |
| CAS Number | 1346665-27-7 |
| Molecular Formula | |
| Molecular Weight | 207.95 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Dioxane; sparingly soluble in water |
| Purity Standard | |
| Key Pharmacophore | Trifluoromethyl ( |
Synthetic Methodology
The most robust synthesis of this boronic acid utilizes Directed Ortho-Lithiation (DoM) .[3] This protocol exploits the acidity of the C5-proton in 1-ethyl-3-(trifluoromethyl)pyrazole, which is enhanced by the electron-withdrawing nature of the adjacent nitrogen and the
Protocol: Cryogenic Boronylation
Objective: Selective installation of the boronic acid moiety at C5.[3]
-
Starting Material: 1-Ethyl-3-(trifluoromethyl)pyrazole.[1]
-
Reagents:
-Butyllithium ( -BuLi, 2.5 M in hexanes), Triisopropyl borate ( ), THF (anhydrous).[3] -
Conditions:
under Argon/Nitrogen atmosphere.
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and the starting pyrazole.[3]
-
Lithiation: Cool the solution to
(dry ice/acetone bath). Add -BuLi dropwise over 20 minutes.-
Mechanistic Insight: The coordination of Lithium to the pyrazole nitrogen directs deprotonation specifically at the C5 position, forming the 5-lithio species.[3]
-
-
Borylation: Stir for 1 hour at
. Add Triisopropyl borate dropwise.[3]-
Critical Control: Maintain temperature below
to prevent scrambling or polymerization.
-
-
Hydrolysis: Allow the mixture to warm to
. Quench with 2N HCl to hydrolyze the boronate ester to the free boronic acid.[3] -
Workup: Extract with Ethyl Acetate. Wash with brine.[3] Recrystallize from Hexane/EtOAc.[3]
Visualization: Synthesis Pathway
Caption: Directed Ortho-Lithiation pathway for regioselective synthesis of the target boronic acid.
Reactivity Profile: Suzuki-Miyaura Coupling
The primary application of this building block is in Palladium-catalyzed cross-coupling reactions to form
Optimized Coupling Conditions
For coupling with aryl halides (Ar-X):
-
Catalyst:
(5 mol%) - Preferred for steric bulk.[3] -
Base:
(2-3 equivalents) or . -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[3]
-
Temperature:
.
Self-Validating Protocol (TLC/LCMS):
-
Protodeboronation Check: Monitor the reaction for the formation of the de-borylated byproduct (1-ethyl-3-(trifluoromethyl)pyrazole). If observed, switch to anhydrous conditions using
and DMF. -
Conversion: The disappearance of the aryl halide is usually the rate-determining step indication.[3]
Visualization: Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle illustrating the entry point of the boronic acid at the Transmetallation step.
Strategic Applications in Drug Discovery[3]
4.1 Kinase Inhibition
The pyrazole ring is a classic scaffold for ATP-competitive kinase inhibitors. The introduction of the
-
Example: Synthesis of triazolo[1,5-c]pyrimidine derivatives where the pyrazole moiety acts as the solvent-exposed tail, modulating solubility and permeability.
4.2 Metabolic Stability
The
4.3 Agrochemicals
Used in the synthesis of succinate dehydrogenase inhibitors (SDHI) fungicides.[3] The electron-deficient nature of the
Handling & Stability Guide
| Parameter | Recommendation | Rationale |
| Storage | Boronic acids can dehydrate to form boroxines (anhydrides). This is reversible but complicates stoichiometry. | |
| Air Sensitivity | Stable solid, air-sensitive in solution | Prolonged exposure to air in solution can lead to oxidation of the C-B bond.[3] |
| Analysis | NMR ( | |
| Safety | Standard PPE | Avoid dust inhalation.[3] Fluorinated compounds can release HF upon thermal decomposition.[3] |
References
-
BoronPharm. (n.d.).[3] Product Catalog: this compound (CAS 1346665-27-7).[1][2] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2020).[3] Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC7037385.[3] Retrieved from [Link]
-
MDPI. (2022).[3] Synthesis and Characterization of Trifluoromethyl Indenopyrazoles. Molbank 2022.[3] Retrieved from [Link][3][6][7][8]
Sources
An In-Depth Technical Guide to the Acidity and pKa of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The ionization constant (pKa) of a molecule is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, metabolic stability, and target engagement. This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid, a heterocyclic boronic acid of interest in medicinal chemistry. By dissecting the molecular architecture, we will explore the interplay of the pyrazole ring, the electron-withdrawing trifluoromethyl group, and the electron-donating N-ethyl substituent on the Lewis acidity of the boronic acid moiety. This guide further details established experimental and computational methodologies for the precise determination of pKa, offering a robust framework for the characterization of this and similar molecules.
The Significance of pKa in Drug Development
In the journey of a drug from a laboratory concept to a clinical reality, its acid-base properties, quantified by the pKa, are of paramount importance. The pKa value dictates the extent of ionization of a molecule at a given pH. This, in turn, governs a cascade of pharmacokinetic and pharmacodynamic properties. For instance, the charge state of a drug affects its ability to cross biological membranes, its binding affinity to plasma proteins, and its interaction with its intended biological target. An optimal pKa is often a delicate balance, ensuring sufficient solubility in the aqueous environment of the bloodstream while allowing for effective permeation into cells to reach the site of action. For boronic acids, which are increasingly utilized in medicinal chemistry, understanding their pKa is crucial for predicting their interactions with biological diols and their overall stability.[1]
Molecular Architecture and its Influence on Acidity
The acidity of this compound is a composite of the electronic contributions from its constituent parts: the pyrazole ring, the trifluoromethyl group, and the N-ethyl group. Boronic acids are Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate species.[2] The ease of this acceptance, and thus the acidity, is dictated by the electron density on the boron atom.
The Pyrazole Ring: An Aromatic Heterocycle
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromatic nature means it has a delocalized π-electron system. The overall electronic effect of the pyrazole ring can be either electron-donating or electron-withdrawing depending on the position of substitution and the nature of the interacting group. When attached to the boronic acid at the 3-position, the pyrazole ring's influence is complex. The pyridine-like nitrogen at position 2 is electron-withdrawing, while the overall ring system can participate in resonance.
The Trifluoromethyl Group: A Potent Electron Withdrawer
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[2] Its strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which pull electron density away from the pyrazole ring. This deactivation of the ring significantly increases the Lewis acidity of the boronic acid by reducing the electron density on the boron atom, making it more electrophilic and eager to accept a hydroxide ion.
The N-Ethyl Group: An Electron-Donating Substituent
In contrast to the trifluoromethyl group, the ethyl group attached to the nitrogen at the 2-position is an electron-donating group (+I effect). Alkyl groups donate electron density through an inductive effect, which pushes electron density into the pyrazole ring. This effect, to some extent, counteracts the electron-withdrawing influence of the trifluoromethyl group and the pyridine-like nitrogen of the pyrazole ring. The N-alkylation of pyrazoles is a common strategy in medicinal chemistry to modulate their physicochemical properties.[3][4]
A Summary of Electronic Effects
The interplay of these opposing electronic forces is summarized in the table below:
| Component | Position | Electronic Effect | Impact on Boronic Acid Acidity |
| Trifluoromethyl (-CF₃) | 5 | Strong Electron-Withdrawing (-I) | Increases Acidity (Lowers pKa) |
| N-Ethyl (-CH₂CH₃) | 2 | Electron-Donating (+I) | Decreases Acidity (Raises pKa) |
| Pyrazole Ring | - | Complex (Aromatic Heterocycle) | Modulates overall electron density |
Predicting the pKa of this compound
-
Phenylboronic acid , a common reference, has a pKa of approximately 8.76 in water.[5]
-
The introduction of a strong electron-withdrawing group like a trifluoromethyl group at the para position of the phenyl ring, as in 4-(trifluoromethyl)phenylboronic acid , lowers the pKa to around 7.86.[5] This demonstrates the significant acidifying effect of the -CF₃ group.
For this compound, the strongly electron-withdrawing trifluoromethyl group at the 5-position is expected to have a pronounced acid-strengthening effect, similar to what is observed in the phenylboronic acid series. However, the N-ethyl group will have an opposing, albeit weaker, electron-donating effect. The pyrazole ring itself is a heterocyclic system, and its intrinsic electronic properties will also play a role. A predicted pKa for 1-ethylpyrazole is around 2.27, which indicates the basicity of the nitrogen atom, but also informs on the overall electronic nature of the substituted ring.[6]
Considering these competing factors, it is plausible to predict that the pKa of This compound will be lower than that of phenylboronic acid (8.76) due to the dominant electron-withdrawing trifluoromethyl group, but likely slightly higher than that of 4-(trifluoromethyl)phenylboronic acid (7.86) due to the modest electron-donating effect of the N-ethyl group. A reasonable estimate would place the pKa in the range of 7.9 to 8.3 .
Methodologies for pKa Determination
To obtain a precise and accurate pKa value, experimental determination is essential. Several robust methods are available, each with its own set of advantages.
Experimental Approaches
This is a classic and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a potentiometer.
Step-by-Step Protocol:
-
Preparation of Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant with an inert salt (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for pKa determination by potentiometric titration.
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. It requires smaller amounts of sample compared to potentiometric titration.
Step-by-Step Protocol:
-
Spectral Analysis: The UV-Vis spectra of the analyte are recorded in highly acidic (fully protonated form) and highly basic (fully deprotonated form) solutions to identify the wavelengths of maximum absorbance for both species.
-
Buffer Preparation: A series of buffers with known pH values spanning the expected pKa range are prepared.
-
Measurement: The absorbance of the analyte is measured in each buffer solution at the predetermined wavelengths.
-
Data Analysis: The pKa is calculated from the plot of absorbance versus pH using the Henderson-Hasselbalch equation.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Approaches
In silico methods, particularly those based on quantum mechanics, can provide valuable predictions of pKa values, especially for novel compounds where experimental data is not yet available.
DFT is a powerful computational method used to investigate the electronic structure of molecules. pKa values can be calculated by determining the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.
Workflow:
-
Geometry Optimization: The 3D structures of both the protonated (boronic acid) and deprotonated (boronate) forms of the molecule are optimized to their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Modeling: The effect of the solvent (water) is incorporated using a continuum solvation model (e.g., PCM, SMD).
-
pKa Calculation: The pKa is calculated from the computed ΔG of the deprotonation reaction in the gas phase and the solvation free energies of all species involved.
Caption: Workflow for computational pKa prediction using DFT.
Conclusion
The acidity of this compound is governed by a delicate balance of inductive and resonance effects from its constituent functional groups. The potent electron-withdrawing trifluoromethyl group is expected to be the dominant factor, leading to a predicted pKa in the range of 7.9 to 8.3, making it a moderately strong boronic acid. This in-depth guide has not only provided a reasoned estimation of this critical parameter but has also outlined the rigorous experimental and computational methodologies required for its precise determination. For drug development professionals, a thorough understanding and accurate measurement of the pKa of such novel compounds are indispensable for optimizing their therapeutic potential.
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An In-Depth Technical Guide to a Novel Pyrimidine Trifluoroborate (C₆H₈BF₃N₂O₂) for Advanced Drug Discovery
Introduction
The relentless pursuit of novel therapeutic agents in drug discovery necessitates the exploration of new chemical entities with unique structural and functional attributes. This guide introduces a compound with the molecular formula C₆H₈BF₃N₂O₂, a molecule situated at the intersection of two pivotal areas of medicinal chemistry: the biologically significant pyrimidine scaffold and the versatile organotrifluoroborate functional group. While a compound with this exact formula is not extensively documented in publicly accessible databases, this guide puts forth a scientifically grounded, hypothetical structure—a dimethyluracil trifluoroborate—to serve as a representative model for researchers. The pyrimidine core is a cornerstone of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-cancer and anti-viral properties.[1] Organotrifluoroborates are prized for their stability and utility in synthetic chemistry, particularly in carbon-carbon bond formation.[2][3] This document provides a comprehensive overview of the projected physicochemical properties, a plausible synthetic pathway, robust analytical characterization methods, and potential applications of this novel compound in drug development, thereby offering a valuable resource for scientists engaged in the design and synthesis of next-generation therapeutics.
Physicochemical Properties and Structural Elucidation
The proposed structure for C₆H₈BF₃N₂O₂ is a trifluoroborate salt of a dimethyluracil derivative. Specifically, we will consider 5-borono-1,3-dimethyluracil, which upon conversion to its potassium trifluoroborate salt, would have the specified molecular formula. The selection of the dimethyluracil core is based on its prevalence in medicinal chemistry and its potential for diverse biological interactions.[4][5][6]
| Property | Value | Source |
| Molecular Formula | C₆H₈BF₃N₂O₂ | - |
| Molecular Weight | 223.95 g/mol | Calculated |
| Proposed IUPAC Name | Potassium (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)trifluoroborate | - |
| CAS Number | Not Assigned (Hypothetical) | - |
| Appearance | Expected to be a crystalline solid | [2] |
| Stability | High stability towards air and moisture | [3][7] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO | [8] |
Organotrifluoroborates are known for their enhanced stability compared to their boronic acid counterparts, which simplifies their handling and storage.[2][3] This stability is attributed to the tetracoordinate nature of the boron atom.[7]
Synthesis and Mechanistic Insights
The synthesis of the proposed dimethyluracil trifluoroborate can be envisioned through a multi-step process, leveraging established methodologies in heterocyclic and organoboron chemistry. The general strategy involves the introduction of a boron functional group onto the pyrimidine ring, followed by conversion to the trifluoroborate salt.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
-
Bromination of 1,3-Dimethyluracil: 1,3-dimethyluracil is subjected to electrophilic bromination, for instance, using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile, to yield 5-bromo-1,3-dimethyluracil.
-
Miyaura Borylation: The resulting 5-bromo-1,3-dimethyluracil undergoes a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂). This reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent such as dioxane.
-
Conversion to Trifluoroborate Salt: The crude 1,3-dimethyluracil-5-boronic acid pinacol ester is then converted to the corresponding potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water.[9][10] The product can be isolated by filtration after precipitation.
The causality behind these steps lies in the well-established reactivity of halogenated heterocycles in palladium-catalyzed cross-coupling reactions and the reliable conversion of boronic esters to trifluoroborate salts.[11]
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques would be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two N-methyl groups and the C6-proton of the uracil ring. |
| ¹³C NMR | Resonances for the methyl carbons, the pyrimidine ring carbons, and the carbonyl carbons. |
| ¹⁹F NMR | A characteristic signal for the BF₃ group, typically observed as a quartet due to coupling with ¹¹B.[8][12] |
| ¹¹B NMR | A signal confirming the tetracoordinate boron environment.[8] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of the [M-K]⁻ anion to confirm the elemental composition.[13][14] |
The use of DMSO-d₆ as the NMR solvent is often appropriate for the analysis of potassium organotrifluoroborates.[8]
Applications in Drug Development
The true potential of C₆H₈BF₃N₂O₂ lies in its application as a versatile building block in drug discovery programs.
Role in Suzuki-Miyaura Cross-Coupling
Organotrifluoroborates are excellent coupling partners in Suzuki-Miyaura reactions, which are instrumental in the synthesis of biaryl and heteroaryl-aryl structures prevalent in many drug molecules.[3][11] The dimethyluracil trifluoroborate can be coupled with a variety of aryl and heteroaryl halides to generate a library of novel compounds for biological screening.
Caption: Application in Suzuki-Miyaura cross-coupling.
Potential as a Bioactive Scaffold
The pyrimidine core is a well-established pharmacophore.[1][15] By functionalizing the 5-position of the dimethyluracil ring, it is possible to modulate the biological activity of the parent scaffold. For instance, derivatives could be designed to target specific enzymes or receptors. Given that many kinase inhibitors incorporate heterocyclic scaffolds, it is plausible that derivatives of this compound could be explored for activity against various kinases.[16]
Hypothetical Signaling Pathway Involvement
Let's hypothesize that a derivative of our compound, "Compound X," synthesized via Suzuki-Miyaura coupling, is a potent inhibitor of a hypothetical "Kinase Y," which is implicated in a cancer signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway by a derivative.
The exploration of stereoisomerism in the synthesized derivatives would also be a critical aspect of the drug development process, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[17][18][19][20]
Conclusion
While the compound C₆H₈BF₃N₂O₂ may not be a known entity, by postulating a plausible structure based on sound chemical principles, this guide provides a comprehensive framework for its synthesis, characterization, and potential application in drug discovery. The combination of a biologically relevant pyrimidine scaffold with the synthetically versatile trifluoroborate functional group makes this an attractive target for medicinal chemists. The insights and protocols detailed herein are intended to empower researchers to explore this and similar novel chemical spaces in the quest for new and effective medicines.
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Jadhav, S. D., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(2), e2100269. [Link]
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El-Sayed, N. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(45), 29285-29312. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70122, 1,3-Dimethyluracil. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 72(19), 7257-7276. [Link]
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Molander, G. A. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-56. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Wang, R., et al. (2024). Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery. Medicinal Research Reviews. [Link]
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Darses, S., & Genet, J.-P. (2008). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
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Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Current Organic Chemistry, 11(10), 884-909. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Deobald, B., et al. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]
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Chhabra, N., Aseri, M., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16-18. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(12), 5727-5735. [Link]
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Mouchlis, V. D., et al. (2021). De novo design and bioactivity prediction of SARS-CoV-2 main protease inhibitors using recurrent neural network-based transfer learning. Journal of Cheminformatics, 13(1), 1-15. [Link]
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Vedejs, E., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 875-880. [Link]
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Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 753. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 95961, 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione. [Link]
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Prakash, G. K. S., et al. (2012). Tetrabutylammonium Trifluoroborates. Organic Syntheses, 90, 261. [Link]
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Bagutski, V., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron, 65(49), 9956-9960. [Link]
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Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. [Link]
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Deobald, B., et al. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]
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Technical Guide: Sourcing and Application of 1-Ethyl-3-(trifluoromethyl)pyrazole-5-boronic acid
This guide serves as a technical reference for the sourcing, handling, and application of 1-Ethyl-3-(trifluoromethyl)pyrazole-5-boronic acid , commercially listed under the non-standard name 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid .
Primary Identifier (CAS): 1346665-27-7 Commercial Alias: this compound Molecular Formula: C₆H₈BF₃N₂O₂ Molecular Weight: 207.95 g/mol
Executive Summary & Chemical Identity
For researchers in medicinal chemistry, this building block offers a strategic combination of a lipophilic trifluoromethyl group and a pyrazole scaffold, essential for modulating metabolic stability and potency in kinase inhibitors and agrochemicals.[1]
Critical Naming Note: There is a significant discrepancy between IUPAC nomenclature and vendor catalog names.
-
IUPAC Name: (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid.
-
Vendor Name: this compound.
Why the confusion? Vendors often number the pyrazole ring starting from the nitrogen not bearing the substituent to force the lowest locants for the functional groups, or they treat the tautomeric form 2H-pyrazole as the parent. Always verify using the CAS number (1346665-27-7) and the structure below.
Structural Verification (DOT Visualization)
The following diagram clarifies the regiochemistry. The ethyl group is on N1, the CF3 group is at C3, and the reactive boronic acid is at C5.
Figure 1: Structural connectivity highlighting the C5-Boron position, which dictates stability and reactivity.
Commercial Availability & Sourcing Strategy
Supply Chain Landscape
This compound is classified as a Tier 2 Building Block : widely listed but often "Make-to-Order" rather than "In-Stock" for quantities >5g.[1]
| Parameter | Specification |
| Major Suppliers | Sigma-Aldrich, Ambeed, BoronPharm, Combi-Blocks |
| Typical Purity | ≥95% (HPLC), ≥98% (Titration) |
| Physical Form | White to off-white solid |
| Lead Time | 2–3 weeks (Stock); 4–6 weeks (Synthesis) |
| Cost Estimate | High (~ |
Sourcing Recommendations
-
Verify the Form: Due to the instability of the free acid (see Section 3), many vendors actually supply the Pinacol Ester (CAS 1346665-28-8) or the Dehydrated Boroxine trimer.
-
Purity Check: Request a ¹H-NMR and ¹⁹F-NMR before bulk purchase.[1] Look for a clean doublet/singlet in the aromatic region. Significant peaks at δ 7.5–8.0 ppm often indicate protodeboronated byproduct (1-ethyl-3-(trifluoromethyl)pyrazole).[1]
Stability & Handling (Expert Insights)
The Protodeboronation Risk
Boronic acids at the 2-position of heterocycles (or C5 in 1-substituted pyrazoles) are notoriously unstable. The C-B bond is adjacent to the electronegative nitrogen (N1), making it susceptible to hydrolytic cleavage, especially under basic conditions.[1]
Mechanism:
-
Base attacks the boron to form a boronate "ate" complex.[1]
-
The adjacent nitrogen facilitates the protonation of the C-B bond.[1]
-
Result: Loss of the boronic acid group, yielding the non-reactive 1-ethyl-3-(trifluoromethyl)pyrazole.
Storage Protocol:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon/Nitrogen.[1] Moisture accelerates decomposition to the boroxine or deboronation.[1]
-
Container: Tightly sealed glass vial with parafilm.
Experimental Protocol: Optimized Suzuki Coupling
Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often lead to low yields due to rapid protodeboronation before the transmetalation step can occur.[1] The following protocol utilizes a highly active catalyst system to outcompete decomposition.
Reagents
-
Substrate: Aryl Halide (1.0 equiv)[1]
-
Boronic Acid: 1-Ethyl-3-(trifluoromethyl)pyrazole-5-boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous is preferred over aqueous carbonate.
-
Solvent: 1,4-Dioxane : Water (10:1) or Toluene (anhydrous).[1]
Step-by-Step Workflow
-
Charge: In a glovebox or under active N₂ flow, add Aryl Halide, Boronic Acid, XPhos Pd G2, and K₃PO₄ to a microwave vial.
-
Solvent: Add degassed 1,4-Dioxane (and water if using the biphasic method). Seal the vial immediately.
-
Reaction:
-
Method A (Thermal): Heat to 80°C for 2–4 hours.
-
Method B (Microwave - Recommended): Heat to 100°C for 30–60 minutes. Rapid heating minimizes the time window for protodeboronation.
-
-
Workup: Filter through a celite pad, wash with EtOAc, and concentrate.[1]
-
Purification: Silica gel chromatography. Note: The trifluoromethyl group makes the product distinct by ¹⁹F-NMR, simplifying fraction analysis.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for low-yielding couplings involving unstable pyrazole boronic acids.
References
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[2] Journal of the American Chemical Society.[1][3] Available at: [Link][1]
-
Lightfoot, A. P., et al. (2010).[1] Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.[1][4][5] Available at: [Link]
Sources
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- 5. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A-Z Guide to 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid: Safety, Handling, and Protocol
For Researchers, Scientists, and Drug Development Professionals
The increasing integration of complex heterocyclic building blocks into drug discovery pipelines necessitates a robust understanding of their handling and safety profiles. 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid, a compound of interest for its potential applications in medicinal chemistry, requires specific handling protocols to ensure laboratory safety and experimental integrity.[1][2] This guide provides a comprehensive overview of its hazard profile, safe handling procedures, and emergency response, grounded in established safety principles for boronic acids and fluorinated compounds.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. While specific toxicological data for this compound is not extensively published, a composite hazard profile can be constructed by examining its constituent functional groups: a boronic acid, a pyrazole ring, and a trifluoromethyl group.
Core Hazards:
-
Skin and Eye Irritation: Boronic acids as a class are known irritants.[3][4] Safety data for analogous compounds indicate that this substance should be considered a skin irritant (H315) and a cause of serious eye irritation (H319).[4]
-
Respiratory Irritation: Like many fine organic powders, the dust of this compound may cause respiratory tract irritation (H335).[5][6]
-
Potential for Acute Toxicity: Some related pyrazole boronic acids are classified as harmful if swallowed (Acute toxicity, oral, Category 4, H302).[7]
Structural Considerations:
-
Trifluoromethyl Group: The trifluoromethyl (CF3) group is generally considered stable and inert, contributing to the metabolic stability of many pharmaceuticals.[8] However, the broader class of organofluorine compounds can have complex toxicological profiles, and decomposition under high heat can produce hazardous substances like hydrogen fluoride.[9][10][11]
Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement | Rationale and Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for analogous boronic acid and pyrazole compounds.[4][12] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Common hazard for boronic acids.[4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Potential for dust to irritate the respiratory system.[5][7] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed (Assumed) | A precautionary classification based on similar structures.[7][13] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is critical. Engineering controls provide the first line of defense, supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][14]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[15]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling the solid or its solutions.[7] Standard safety glasses are insufficient.
-
Hand Protection: Nitrile or neoprene gloves should be worn.[16] Gloves must be inspected before use and changed immediately if contaminated. A proper glove removal technique must be employed to avoid skin contact.[7]
-
Protective Clothing: A full-length laboratory coat, closed-toed shoes, and long pants are required.[16] For larger quantities, a chemical-resistant apron is recommended.[17]
Workflow for Safe Handling
The following diagram outlines the critical stages for safely managing this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Section 3: Detailed Protocols
Protocol 3.1: Handling and Storage
-
Receiving: Upon receipt, inspect the container for damage.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[4][15] Store away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often at room temperature or refrigerated (2-8°C) for long-term stability.[7][15]
-
Transport: When moving the compound, use a secondary container or a bottle carrier to minimize the risk of breakage and spills.[17]
Protocol 3.2: Weighing and Solution Preparation
Causality: The primary risks during this stage are the generation and inhalation of airborne dust. The use of a fume hood is non-negotiable.
-
Preparation: Before handling, ensure the fume hood sash is at the appropriate height. Lay down absorbent, disposable bench paper.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare.
-
Aliquot: Carefully transfer the desired amount of this compound to the vessel using a clean spatula. Avoid creating dust clouds.[7]
-
Cleaning: After weighing, carefully clean the spatula and the area around the balance within the fume hood.
-
Dissolution: Add the solvent to the vessel containing the compound. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
Protocol 3.3: Spill and Emergency Procedures
Trustworthiness: A self-validating protocol requires having clear, actionable steps for foreseeable accidents.
-
Minor Spill (Solid):
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a dry absorbent material.
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[3][7] Avoid raising dust.
-
Decontaminate the area with a suitable solvent and wash with soap and water.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12]
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the person to fresh air.[12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention.
-
Protocol 3.4: Waste Disposal
-
Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, bench paper) and excess material, must be collected in a clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous-waste disposal contractor, following all local, state, and federal regulations.[12][13] Do not allow the product to enter drains.[7]
References
- ChemScene. (2025). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet for (2-Methylpropyl)boronic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Thermo Fisher Scientific. (2010). Safety Data Sheet.
- Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC) 0577 - TRIFLUOROMETHANE.
- TCI Chemicals. (2018). Safety Data Sheet for 3-Methyl-5-(trifluoromethyl)pyrazole.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Flinn Scientific. (2016). Acid Safety.
- Arkema. (2012). GPS Safety Summary - Substance Name: Boron trifluoride.
- CymitQuimica. (2026). Safety Data Sheet for (1-(Trifluoromethyl)-1H-Pyrazol-4-Yl)Boronic Acid.
- TCI Chemicals. (2025). Safety Data Sheet for 2-Ethylphenylboronic Acid.
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988.
- Reddit r/chemistry. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- El-Sayed, M. A. A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 659-667.
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- BASF. (2026). Safety data sheet.
- ResearchGate. (n.d.). (PDF) The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions.
Sources
- 1. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. laballey.com [laballey.com]
- 4. tcichemicals.com [tcichemicals.com]
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- 6. download.basf.com [download.basf.com]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Introduction: The Strategic Importance of Trifluoromethylated Pyrazoles in Modern Drug Discovery
The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly sought-after component in the design of novel therapeutics.[4] The introduction of a trifluoromethyl (CF3) group to the pyrazole ring further enhances its pharmacological potential. The CF3 group is a powerful modulator of a molecule's physicochemical properties, often improving metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Consequently, 3-aryl-5-(trifluoromethyl)pyrazole derivatives are of significant interest in the development of new treatments for a range of diseases, including cancer and inflammatory conditions.[6][7]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[8][9] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[10] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid with a variety of aryl and heteroaryl halides, enabling the efficient synthesis of a diverse library of pharmacologically relevant compounds.
Understanding the Reaction: Mechanism and Key Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A general overview of the mechanism is depicted below.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (R¹-X) to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[9]
-
Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step.[10] The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the pyrazole moiety to the palladium catalyst.[10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Specific Considerations for this compound:
-
Electron-Deficient Nature: The presence of the electron-withdrawing trifluoromethyl group and the pyrazole ring itself makes this boronic acid electron-deficient. This can slow down the transmetalation step. To overcome this, the choice of an appropriate palladium catalyst with electron-rich and bulky phosphine ligands is crucial to promote the catalytic cycle.[11]
-
Protodeboronation: A common side reaction with heteroaryl boronic acids, especially electron-deficient ones, is protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water) before transmetalation can occur.[12] The choice of base and solvent system is critical to minimize this side reaction. Anhydrous conditions and the use of non-aqueous bases can be beneficial. The use of boronic esters, which are more stable to protodeboronation, is also a viable strategy.[1][13]
-
Catalyst Selection: For challenging couplings involving electron-deficient heteroaryl boronic acids, palladium precatalysts complexed with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often provide superior results.[5][14] These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general procedure that can be optimized for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl or heteroaryl bromide (1.2 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%). If using a separate ligand, add it at this stage (1.1-1.2 times the amount of palladium).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Degas the chosen solvent by bubbling an inert gas through it for 15-20 minutes.
-
Using a syringe, add the degassed solvent to the reaction vessel.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recommended Reaction Conditions: A Comparative Overview
The optimal reaction conditions can vary depending on the specific aryl halide used. The following table provides a starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G2 (1-3 mol%) | XPhos is a bulky, electron-rich ligand that can accelerate the coupling of electron-deficient boronic acids.[5] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger base that can be more effective in promoting transmetalation, but care must be taken to avoid base-sensitive functional groups. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Anhydrous Toluene | Anhydrous conditions can minimize protodeboronation of the electron-deficient pyrazole boronic acid.[1][13] |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures may be required for less reactive aryl halides. |
| Reaction Time | 12-24 hours | 2-12 hours | More active catalyst systems can significantly reduce reaction times. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature | - Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Increase the reaction temperature in 10 °C increments |
| Protodeboronation of the boronic acid | - Presence of water or other protic sources- Base is too weak | - Use anhydrous solvents and reagents- Switch to a stronger, non-aqueous base (e.g., CsF)- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) |
| Formation of homocoupled byproducts | - Inefficient transmetalation | - Increase the amount of boronic acid (1.5-2.0 equiv)- Use a more effective ligand to promote the desired cross-coupling |
| Difficult purification | - Similar polarity of starting material and product | - Optimize the eluent system for column chromatography- Consider a different work-up procedure to remove impurities |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel, pharmacologically relevant molecules. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products while minimizing side reactions. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of this important transformation in a research and drug development setting.
References
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. Available at: [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Available at: [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. Available at: [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Available at: [Link]
-
Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate). RSC Publishing. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. Available at: [Link]
Sources
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- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid in Catalytic Organic Synthesis
Introduction: A Modern Building Block for Complex Molecule Synthesis
2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is a specialized heterocyclic building block designed for advanced applications in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical compounds. The unique substitution pattern of this reagent—featuring an ethyl group at the N2 position, a boronic acid at the C3 position, and a trifluoromethyl group at the C5 position—imparts a distinct combination of steric and electronic properties that are highly advantageous in modern catalytic cross-coupling reactions.
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently found in a wide array of bioactive molecules.[1][2] The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][4] The ethyl group provides a moderate steric profile that can influence the orientation of the molecule during catalytic cycles.
While boronic acids are sometimes explored as catalysts in specific transformations, their primary and most impactful role in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This guide will focus on the application of this compound as a key reagent in this context, providing detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7] In this reaction, this compound serves as the organoboron nucleophile, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate electrophile.
Mechanistic Rationale & Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the pyrazole group to the palladium complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of the electron-withdrawing trifluoromethyl group on the pyrazole ring can influence the electronic properties of the boronic acid, potentially affecting the rate of transmetalation.[3] Researchers should be mindful of this effect when optimizing reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | Supplier Example | Purity | Notes |
| This compound | BoronPharm | >98% | Store under inert atmosphere.[9] |
| Aryl/Heteroaryl Bromide | Various | >97% | Substrate to be coupled. |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Various | >98% | Palladium catalyst. |
| K₂CO₃ or Cs₂CO₃ | Various | >99% | Base. Cs₂CO₃ is often more effective for challenging couplings. |
| 1,4-Dioxane or Toluene/Water | Various | Anhydrous | Degas solvent thoroughly before use. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, temperatures can be higher, leading to significantly reduced reaction times.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Summary Table (Hypothetical Examples based on Similar Couplings):
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromo-pyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 110 | 8 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 10 | 92 |
| 4 | 2-Bromo-thiophene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 14 | 75 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider using a stronger base like cesium carbonate. Increasing the catalyst loading or employing a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand like SPhos or XPhos) can also be beneficial, especially for challenging substrates.[10]
-
Protodeboronation: The undesired cleavage of the C-B bond can sometimes compete with the desired cross-coupling.[11] This can be minimized by ensuring strictly anhydrous and anaerobic conditions, using a less nucleophilic base, or lowering the reaction temperature and extending the reaction time.
-
Homocoupling of Boronic Acid: While less common, homocoupling of the boronic acid can occur. This can often be suppressed by the addition of additives like potassium formate.[11]
The Role of Substituents: A Deeper Dive
The ethyl and trifluoromethyl groups on the pyrazole ring are not mere spectators in the catalytic process.
Caption: Influence of substituents on the properties of the boronic acid.
-
N-Ethyl Group: This group provides steric bulk near the reacting center, which can influence the approach of the palladium complex during transmetalation. It also enhances the lipophilicity of the molecule, which can improve its solubility in organic solvents commonly used for cross-coupling reactions.
-
C-Trifluoromethyl Group: As a potent electron-withdrawing group, the CF₃ moiety increases the Lewis acidity of the boronic acid.[3] This can impact the equilibrium between the boronic acid and the active boronate species. Furthermore, its presence is often desired for the biological activity of the final product.[12]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, high-value molecules. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient coupling partner for a wide range of aryl and heteroaryl halides. By understanding the mechanistic nuances of the Suzuki-Miyaura reaction and the specific roles of the substituents on the pyrazole ring, researchers can effectively leverage this reagent to accelerate their synthetic programs in drug discovery and materials science.
References
-
G. A. Morris, S. M. T. Williams, A. C. T. Smith, M. C. Bagley, Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions, Organic & Biomolecular Chemistry, 2011, 9, 4557-4567.
-
M. T. Kawsar, A. M. Z. Wasim, M. A. A. B. Siddique, Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid, Molecules, 2020, 25(4), 833.
-
I. Saleh, H. Raj KC, S. Roy, et al., Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, RSC Medicinal Chemistry, 2021, 12, 1690-1697.
- D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, Wiley-VCH, 2011.
-
Q. Glenadel, S. Alazet, A. Tlili, T. Billard, Mild and Soft Catalyzed Trifluoromethylthiolation of Boronic Acids: The Crucial Role of Water, Chemistry – A European Journal, 2015, 21(42), 14694-14698.
- S. K. Guchhait, A. S. Chaudhary, Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro derivatives, Journal of the Iranian Chemical Society, 2020, 17, 1-27.
- M. M. Heravi, V. Zadsirjan, Recent advances in the synthesis of trifluoromethylated pyrazoles, RSC Advances, 2020, 10, 27842-27869.
- J. A. Gladysz, D. P. Curran, I. T. Horváth, Handbook of Fluorous Chemistry, Wiley-VCH, 2004.
- A. Molnár, Palladium-Catalyzed Coupling Reactions: A Practical Guide, Wiley-VCH, 2013.
-
NINGBO INNO PHARMCHEM CO.,LTD., The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
-
S. H. Lee, Y. J. Kim, Y. J. Lee, et al., Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids, Molecules, 2021, 26(22), 6825.
-
BoronPharm, this compound.
-
ChemicalBook, this compound synthesis.
-
X. Wang, Y. Chen, J. Liu, Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example, Journal of the American Chemical Society, 2023, 145(17), 9734–9743.
-
J. Org. Chem., Masking Boronic Acids for Suzuki Coupling.
-
Chemsigma, this compound.
-
ResearchGate, Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling.
-
J. Rueda-Espinosa, D. Ramanayake, N. D. Ball, J. A. Love, Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters, Canadian Journal of Chemistry, 2023, 101(10), 765-772.
-
D. A. Wasa, K. M. Engle, J. Q. Yu, Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles, Journal of the American Chemical Society, 2015, 137(18), 5885–5888.
-
K. D. Hesp, R. D. J. Froese, V. Snieckus, Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, Journal of the American Chemical Society, 2010, 132(37), 12932–12942.
-
ResearchGate, eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review.
-
G. Meng, M. Szostak, Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage, Organic Letters, 2017, 19(13), 3584–3587.
-
S. Bouzroura, N. Kerbal, S. Gellis, et al., Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives, RSC Advances, 2021, 11, 3037-3049.
-
ChemOrgChem, Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.
-
ResearchGate, Chemical Synthesis of Boronic Derivatives (3-5).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. boronpharm.com [boronpharm.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic Acid in Modern Drug Discovery
Introduction: A Privileged Scaffold for Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active agents.[1] Its unique electronic properties, capacity for diverse substitutions, and ability to engage in critical hydrogen bonding interactions have cemented its importance in the medicinal chemist's toolbox. When combined with the synthetic versatility of a boronic acid functional group and the modulating effects of ethyl and trifluoromethyl substituents, as seen in 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid , we are presented with a building block of significant potential for the targeted synthesis of novel therapeutics.
The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and enhanced lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[2] The ethyl group at the N2 position of the pyrazole ring can provide advantageous steric interactions within protein binding pockets and further modulate the compound's overall physicochemical properties. The strategic placement of the boronic acid at the 3-position opens the door to a vast array of carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3] This reaction's broad functional group tolerance and mild conditions make it a cornerstone of modern pharmaceutical synthesis.[2][3]
This technical guide will delve into the practical applications of this compound in medicinal chemistry, providing detailed protocols and insights into its use for the synthesis of potentially bioactive molecules, with a particular focus on the development of kinase inhibitors.
Key Applications in Drug Discovery
While direct public-domain examples of drug candidates synthesized from this compound are not yet prevalent, the extensive body of literature on analogous compounds provides a clear roadmap for its application. The primary utility of this reagent lies in its role as a versatile building block for creating complex heterocyclic systems, many of which have demonstrated potent biological activity.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] Consequently, kinase inhibitors have become a major focus of drug development efforts. The pyrazole scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the kinase.
Compounds incorporating the pyrazole moiety have shown inhibitory activity against a range of kinases, including:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways.[5][6]
-
Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA): Involved in cell cycle regulation and neuronal function, respectively.[7]
-
Phosphoinositide 3-kinase (PI3K): A central node in cell growth and survival pathways.[8]
-
RAF Kinases: Critical components of the MAPK/ERK signaling pathway, frequently mutated in cancers.[9]
The use of this compound in a Suzuki-Miyaura coupling reaction allows for the efficient introduction of this key pyrazole motif onto a variety of heterocyclic cores, enabling the rapid generation of libraries of potential kinase inhibitors for screening and optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the synthetic route described in patent literature.[10]
Reaction Scheme:
Sources
- 1. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Trifluoromethylated Pyrazoles in Material Science
Engineering Electronic and Energetic Frontiers
Executive Summary: The Fluorine Effect
The incorporation of trifluoromethyl (
The strategic value of the
-
Electronic Modulation: The strong electron-withdrawing nature (
) stabilizes the HOMO levels of metal complexes, enabling deep-blue emission in phosphorescent emitters. -
Physicochemical Tuning: In energetic materials, the
group enhances density and thermal stability while reducing impact sensitivity, addressing the critical "performance-safety" trade-off.[1]
Application Module A: Deep-Blue Phosphorescent Emitters (OLEDs)
Mechanism of Action
In Iridium(III) cyclometalated complexes, the emission color is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]
-
The Problem: Achieving stable deep-blue emission is difficult because it requires a wide bandgap. Raising the LUMO is often unstable; lowering the HOMO is preferred.[1]
-
The Solution: Using
-substituted phenylpyrazoles as cyclometalating ligands.[2][3][4] The electron-deficient pyrazole moiety, further pulled by the group, significantly stabilizes the metal-centered HOMO, resulting in a hypsochromic (blue) shift of the emission spectrum compared to non-fluorinated analogues.
Experimental Protocol: Synthesis of Blue-Shifted Ir(III) Complex
Target: fac-Ir(
Reagents:
-
Iridium(III) chloride hydrate (
) -
Ligand: 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole (
-ppz)[3][4] -
Solvents: 2-ethoxyethanol, glycerol.[1]
Step-by-Step Workflow:
-
Ligand Synthesis (Precursor): Condense 4-(trifluoromethyl)phenylhydrazine with 1,1,3,3-tetramethoxypropane in ethanol under reflux (4h). Purify via column chromatography (Hexane/EtOAc).
-
Dimer Formation:
-
Mix
and Ligand (2.2 equiv) in 2-ethoxyethanol/water (3:1). -
Reflux at 110°C for 24 hours under
. -
Precipitate the chloride-bridged dimer
by adding water. Collect the yellow solid.
-
-
Complexation (The Glycerol Method):
-
Suspend the dimer and Ligand (2 equiv) in glycerol.
-
Add
(10 equiv). -
Critical Step: Heat to 200°C for 18 hours. The high temperature is required to force the facial (
) isomer formation over the thermodynamically kinetic meridional isomer.
-
-
Purification:
-
Cool, dilute with water, and filter the precipitate.[1]
-
Flash chromatography (
) followed by sublimation at 280°C ( Torr) is mandatory for device-grade purity.
-
Performance Data: Substituent Effects
The table below illustrates the impact of the
| Complex ID | Main Ligand | Ancillary Ligand | Emission | CIE Coordinates (x, y) | |
| Ir-H (Ref) | 1-phenylpyrazole | tpip | 485 (Green-Blue) | 55 | (0.18, 0.35) |
| Ir-CF3-a | 1-(4- | tpip | 462 (Deep Blue) | 68 | (0.15, 0.22) |
| Ir-CF3-b | 3- | acetylacetone | 494 (Green) | 82 | (0.25, 0.60) |
Interpretation: Placing the
group on the phenyl ring (Ir-CF3-a) exerts a stronger stabilizing effect on the HOMO than on the pyrazole ring itself, maximizing the blue shift.
Logic Diagram: Energy Level Engineering
Caption: Impact of trifluoromethylation on frontier molecular orbitals, widening the bandgap to achieve blue emission.
Application Module B: Energetic Materials (HEDMs)
Mechanism of Action
In the design of explosives and propellants,
-
Density: The high mass of fluorine atoms increases crystal density (
), which is directly proportional to detonation pressure ( ). -
Desensitization: The
bond is extremely robust.[1] Intermolecular and interactions improve crystal packing, acting as "shock absorbers" that reduce sensitivity to impact and friction compared to traditional nitro-compounds.[1]
Experimental Protocol: Synthesis of Energetic Salts
Target: 3,5-bis(dinitromethyl)-1-(trifluoromethyl)pyrazole salts.
Safety Warning: Reactions involve potentially explosive intermediates.[1] Use blast shields and limit scale to <500 mg.
Workflow:
-
Backbone Synthesis: React trifluoroacetylacetone with hydrazine hydrate to yield 3-(trifluoromethyl)-5-methylpyrazole.
-
Nitration (The Critical Step):
-
Salt Formation:
Performance Data: Energetic Properties
Comparison of a
| Property | RDX (Standard) | Advantage | |
| Density ( | 1.82 g/cm³ | 1.86 g/cm³ | Higher Energy Density |
| Detonation Velocity ( | 8,750 m/s | 8,700 m/s | Comparable Performance |
| Decomposition Temp ( | 204°C | 229°C | Superior Thermal Stability |
| Impact Sensitivity (IS) | 7.4 J (Sensitive) | >40 J (Insensitive) | Significantly Safer |
(Data source: Dalton Transactions, 2021 & 2026)[1]
Core Synthetic Protocol: Regioselective Construction
One of the biggest challenges in
The Regioselectivity Challenge
Reaction:
-
Electronic Control: The hydrazine
(more nucleophilic) attacks the carbonyl furthest from the electron-withdrawing group (the side). -
Result: This typically favors the 5-trifluoromethyl isomer.[6]
-
Inversion Strategy: To access the 3-trifluoromethyl isomer (often preferred for OLED ligands), one must use enones or alkynes rather than diketones, or employ specific solvent controls (e.g., HCl/Ethanol vs. acetic acid).[1]
Synthesis Workflow Diagram
Caption: Divergent synthetic pathways dictated by reaction conditions determine the position of the trifluoromethyl group.[1]
References
-
Tunable Emission Color of Iridium(III) Complexes with Phenylpyrazole Derivatives. Organometallics, 2018. Link[4]
-
Highly efficient green electroluminescence of iridium(III) complexes... Journal of Materials Chemistry C, 2016.[1] Link
-
New pyrazole energetic materials and their energetic salts. Dalton Transactions, 2021.[1] Link
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021. Link
-
Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Organic Process Research & Development, 2020. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridylpyrazole N^N ligands combined with sulfonyl-functionalised cyclometalating ligands for blue-emitting iridium( iii ) complexes and solution-proc ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02289A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid with aryl halides
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic Acid
Executive Summary & Strategic Context
The incorporation of trifluoromethyl (
Standard Suzuki coupling conditions (e.g.,
Mechanistic Insight: The "Race Against Time"
To optimize this reaction, one must understand the kinetic competition occurring in the flask.
-
Pathway A (Desired): Oxidative Addition
Transmetallation Reductive Elimination. -
Pathway B (Undesired): Base-catalyzed Protodeboronation .
The Problem: The
-
Catalyst Choice: XPhos Pd G2 or SPhos Pd G2 . These precatalysts generate monoligated
species that undergo oxidative addition and transmetallation orders of magnitude faster than . -
Base Choice: Weaker, buffered bases (e.g.,
) are preferred over strong hydroxides/alkoxides to minimize deboronation.
Visualizing the Kinetic Competition
Figure 1: Kinetic competition between the productive Suzuki cycle (Blue/Green) and the destructive protodeboronation pathway (Red).
Optimized Protocol: The "XPhos" Method
This protocol is designed for coupling this compound with aryl bromides or chlorides.
Reagents & Materials
| Reagent | Equivalents | Role | Notes |
| Aryl Halide | 1.0 equiv | Electrophile | Aryl Bromides preferred; Chlorides require longer times.[1] |
| Boronic Acid | 1.2 - 1.5 equiv | Nucleophile | Excess accounts for some decomposition. |
| XPhos Pd G2 | 0.02 - 0.05 equiv | Catalyst | Rapidly generates active Pd species. |
| 2.0 - 3.0 equiv | Base | 0.5M aqueous solution is ideal. | |
| THF or 1,4-Dioxane | Solvent | Solvent | Deoxygenated. |
Step-by-Step Procedure
-
Preparation:
-
Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 270 mg), and XPhos Pd G2 (2-5 mol%).
-
Critical Step: If the boronic acid is old or looks wet, consider recrystallizing or using 1.5 equivalents.
-
-
Solvent Addition:
-
Add THF (4 mL) and 0.5 M aq.
(2 mL). -
Note: A biphasic system (organic/water) is often superior to miscible systems (like DMF) for these substrates because the boronic acid remains largely in the organic phase, protected from the highest concentration of hydroxide ions.
-
-
Degassing:
-
Sparge the mixture with Nitrogen or Argon for 2-5 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
-
Reaction:
-
Seal the vial and heat to 40°C - 60°C .
-
Caution: Do NOT reflux at >80°C initially. High heat accelerates deboronation faster than the coupling in many cases.
-
Monitor by LC-MS at 30 minutes. The reaction is often complete within 1-2 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine. Dry over
. -
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Troubleshooting & Optimization Matrix
If the standard protocol fails, use this logic tree to diagnose and fix the issue.
Scenario A: Low Yield, High "De-boronated" Pyrazole
-
Diagnosis: Protodeboronation is outcompeting the cross-coupling.
-
Fix 1 (Temperature): Lower the temperature to RT or 40°C.
-
Fix 2 (Catalyst): Switch to Pd(tBu3P)2 or increase catalyst loading to 5 mol% to speed up the cycle.
-
Fix 3 (Base): Switch to anhydrous conditions: Use CsF (2 equiv) in dry Dioxane or Toluene. Anhydrous conditions eliminate the water source required for hydrolysis.
Scenario B: No Reaction (Starting Material Remains)
-
Diagnosis: Oxidative addition failed (usually with Aryl Chlorides) or Catalyst Poisoning.
-
Fix: Switch solvent to n-Butanol or t-Amyl alcohol . Protic solvents can sometimes facilitate the activation of the boronic acid species, though they risk deboronation. Alternatively, switch to SPhos Pd G2 , which is smaller and more active for sterically hindered halides.
Scenario C: Homocoupling of Boronic Acid
-
Diagnosis: Oxygen presence or excessive catalyst oxidation.
-
Fix: Rigorous degassing (Freeze-Pump-Thaw) and ensure the ratio of Aryl Halide to Boronic Acid is strictly controlled.
Decision Workflow
Figure 2: Troubleshooting logic for common failure modes in fluoro-pyrazole couplings.
Advanced Alternative: MIDA Boronates
If the free boronic acid (CAS 1346665-27-7) proves too unstable for a specific scale-up, the industry standard solution is to convert it to a MIDA boronate .
-
Why: MIDA boronates are
hybridized and immune to protodeboronation. They release the active boronic acid slowly under the reaction conditions.[2] -
Protocol: React the boronic acid with N-methyliminodiacetic acid (MIDA) in Toluene/DMSO reflux to form the protected species, then couple using standard slow-release conditions (
, Dioxane/H2O, 60°C).
References
-
ChemicalBook. (n.d.). This compound Product Page. Retrieved from
- Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. (Demonstrates efficacy of XPhos for unstable boronic acids).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society. Retrieved from
-
Cox, P. A., et al. (2016). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Retrieved from
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Patented Methodologies for the Synthesis of Pyrazole Derivatives via Boronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The functionalization of the pyrazole scaffold, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is critical for tuning the pharmacological properties of these molecules. Boronic acids and their derivatives have emerged as indispensable reagents in this field, prized for their stability, low toxicity, and broad functional group tolerance under various cross-coupling conditions.[4] This document provides a detailed guide to patented and patent-referenced methods for synthesizing pyrazole derivatives using boronic acids, with a focus on the underlying mechanisms and practical, field-tested protocols for Palladium-catalyzed Suzuki-Miyaura and Copper-catalyzed Chan-Lam couplings.
Foundational Principles: Cross-Coupling for Pyrazole Functionalization
The strategic installation of aryl, heteroaryl, or alkyl groups onto the pyrazole nucleus is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. Boronic acids are ideal coupling partners due to their ready availability and high reactivity in transmetalation steps.[5][6] The two predominant patented strategies involve:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: Primarily used for forming C-C bonds by coupling a halo-pyrazole with a boronic acid, or C-N bonds in specific contexts.[5][7]
-
Copper-Catalyzed Chan-Lam Coupling: A powerful method for forming C-N bonds by coupling a pyrazole N-H with an aryl boronic acid.[6][8][9]
These methods are complementary and offer chemists a versatile toolkit for creating diverse libraries of pyrazole-based compounds for drug discovery and materials science.[2]
Caption: General workflow for pyrazole functionalization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[5][7] Its application in synthesizing C-aryl pyrazoles is widely documented in patent literature, often as a key step in the construction of complex pharmaceutical intermediates.[10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, three-step process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the pyrazole substrate. This is often the rate-limiting step and is more favorable for electron-poor or sterically unhindered halides.[7][11][12]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (e.g., aryl) to the Pd(II) complex, displacing the halide.[5][11] The choice of base is critical; weaker bases like phosphates or carbonates are often preferred to avoid base-sensitive functional groups.[13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.[5][11]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Patent-Derived Protocol: Synthesis of 4-Aryl Pyrazoles
This protocol is adapted from methodologies described for the synthesis of pyrazole-based kinase inhibitors, where C-4 functionalization is common. It is based on a typical procedure found in synthetic patents.[14][15]
Materials:
-
4-Bromo-1H-pyrazole (or N-protected derivative)
-
Aryl boronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 4-bromopyrazole, aryl boronic acid, and base.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via cannula or syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl pyrazole.
Data Summary & Expert Insights
| Substrate (4-Bromo-1-R-pyrazole) | Boronic Acid | Base | Catalyst Loading | Yield (%) | Reference Insight |
| R = H | Phenylboronic acid | K₃PO₄ | 3 mol% | 61-86 | Unprotected N-H can sometimes interfere; protection may be needed.[15] |
| R = Boc | 4-Methoxyphenylboronic acid | K₂CO₃ | 2 mol% | ~90 | Boc-protection simplifies purification and improves solubility.[14] |
| R = H | 2-Naphthylboronic acid | Cs₂CO₃ | 5 mol% | ~75 | Sterically hindered boronic acids may require stronger bases or higher temperatures.[13][16] |
| R = Boc | 3-Fluorophenylboronic acid | K₃PO₄ | 2 mol% | ~85 | Electron-withdrawing groups on the boronic acid are generally well-tolerated.[16] |
Troubleshooting & Causality:
-
Low Yield: Often caused by inefficient oxidative addition or catalyst degradation. Consider using a more electron-rich phosphine ligand (e.g., Buchwald ligands) if the halide is unreactive (like a chloride) or if the ring is electron-rich.[17] Ensure rigorous degassing, as oxygen can lead to catalyst deactivation and boronic acid homocoupling.[11]
-
Side Reactions: The primary side reaction is homocoupling of the boronic acid.[11] This is minimized by using a high-purity Pd(0) source and maintaining an oxygen-free environment.[11]
-
Base Selection: The base activates the boronic acid. K₃PO₄ is often a good choice as it is strong enough for activation but generally does not cause hydrolysis of sensitive esters.[13][16] A small amount of water is often necessary for anhydrous couplings with K₃PO₄ to work effectively.[17]
Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling is an invaluable tool for forming C-N bonds, providing a powerful alternative to the Buchwald-Hartwig amination.[6][9] It is particularly useful for the N-arylation of heterocycles like pyrazoles and is frequently cited in the patent literature for its mild conditions and operational simplicity.[6][18]
Mechanistic Rationale
The Chan-Lam mechanism is more debated than the Suzuki cycle but is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. A widely accepted pathway involves a Cu(II) catalyst.[19]
-
Ligand Exchange/Transmetalation: The pyrazole and the aryl boronic acid coordinate to the Cu(II) center.
-
Oxidation: In the presence of an oxidant (typically atmospheric oxygen), the copper center is oxidized from Cu(II) to a highly reactive Cu(III) species.[19] This is why many Chan-Lam reactions are run open to the air.
-
Reductive Elimination: The N-H and C-B bonds interact, leading to reductive elimination that forms the desired N-aryl bond and a Cu(I) species.[19]
-
Catalyst Regeneration: The Cu(I) is re-oxidized back to the active Cu(II) catalyst by the oxidant, completing the cycle.[19]
Caption: Plausible catalytic cycle for Chan-Lam N-arylation.
Patent-Derived Protocol: N-Arylation of Pyrazole
This protocol is based on a ligand-free method that is advantageous for its simplicity and cost-effectiveness, making it suitable for large-scale synthesis as often required in drug development.[8]
Materials:
-
Pyrazole (1.0 equivalent)
-
Aryl boronic acid (1.5 - 2.0 equivalents)
-
Copper(II) Acetate (Cu(OAc)₂) (10-20 mol% or stoichiometric)
-
Base: Triethylamine (TEA) or Pyridine (2.0 equivalents)
-
Solvent: Dichloromethane (DCM) or Methanol
-
Atmosphere: Open to air
Procedure:
-
Setup: To a round-bottom flask equipped with a stir bar, add the pyrazole, aryl boronic acid, Cu(OAc)₂, and solvent.
-
Base Addition: Add the base (e.g., Triethylamine) to the stirring suspension.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically open to the atmosphere to allow oxygen to act as the terminal oxidant.[19] Monitor progress by TLC or LC-MS. Reactions are often complete in 12-48 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to obtain the pure N-aryl pyrazole.
Data Summary & Expert Insights
| Pyrazole Substrate | Boronic Acid | Catalyst | Conditions | Yield (%) | Reference Insight |
| Pyrazole | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | TEA, DCM, RT, Air | 80-95 | The reaction is efficient at room temperature without special ligands.[8] |
| 4-Nitropyrazole | Phenylboronic acid | Cu(OAc)₂ (stoich.) | Pyridine, DCM, RT, Air | ~70 | Electron-withdrawing groups on the pyrazole can slow the reaction.[19] |
| 3,5-Dimethylpyrazole | 4-Tolylboronic acid | Cu(OAc)₂ (20 mol%) | TEA, MeOH, RT, Air | ~88 | Steric hindrance on the pyrazole can influence regioselectivity if N1/N2 are inequivalent.[9] |
| Pyrazole | 3-Chlorophenylboronic acid | Cu(OAc)₂ (10 mol%) | TEA, DCM, RT, Air | ~90 | Halogen substituents on the boronic acid are well tolerated.[8] |
Troubleshooting & Causality:
-
No Reaction: Ensure the copper source is active. Using stoichiometric copper can sometimes overcome issues with catalyst turnover.[9] The choice of base is also important; amine bases like pyridine or TEA are common.
-
Regioselectivity Issues: For unsymmetrical pyrazoles, N-arylation can occur at two different nitrogen atoms. The outcome is often governed by sterics, with the aryl group adding to the less hindered nitrogen.[9]
-
Complementary to Palladium: Chan-Lam coupling is an excellent alternative to Buchwald-Hartwig amination, avoiding the need for expensive palladium catalysts and phosphine ligands.[20] It proceeds under mild, often aerobic conditions.[6]
General Laboratory Safety & Handling
-
Boronic Acids: While generally stable and non-toxic, boronic acids can be hygroscopic.[4] Store them in a desiccator. Some boronic acids can undergo self-condensation (trimerization) to form boroxines upon prolonged storage or heating; this can be reversed by treatment with water.
-
Palladium Catalysts: Palladium catalysts, especially Pd/C, can be pyrophoric, particularly after use when they are finely divided and may contain adsorbed hydrogen.[21][22] Handle used catalysts under a wet slurry.[21] Always work with palladium reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[23][24]
-
Inert Atmosphere: For Suzuki-Miyaura reactions, maintaining an inert atmosphere is critical for reproducibility and high yields. Ensure all glassware is properly dried and the system is adequately purged with argon or nitrogen.
Conclusion
The synthesis of pyrazole derivatives using boronic acids via palladium and copper catalysis represents a mature, highly reliable, and versatile area of synthetic chemistry. The methods detailed in patents and scientific literature provide robust pathways to a vast chemical space crucial for drug discovery and materials science. By understanding the underlying mechanisms of Suzuki-Miyaura and Chan-Lam couplings, researchers can rationally select conditions, troubleshoot reactions effectively, and design novel synthetic routes to target molecules. The protocols provided herein serve as a validated starting point for laboratory application.
References
- Vertex AI Search. (2026). Mastering Suzuki Coupling: A Guide to Pyrazole Boronic Esters.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Books. (2016). Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids.
- Asian Journal of Chemistry. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Google Patents. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- Who we serve. Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Myers, A. The Suzuki Reaction. Chem 115.
- NIH. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.
- PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- The Chemistry of Pyrazole Boronic Acids. Applications and Sourcing.
- Google Patents. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
- Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- PMC. Current status of pyrazole and its biological activities.
- PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Google Patents. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
- Standard Operating Procedure. (2017). Palladium.
- ResearchGate. (2025). Chan-Lam coupling reactions: Synthesis of heterocycles.
- UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations.
- Future4200. (2021). Palladium on carbon safe handling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. nbinno.com [nbinno.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 19. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chem.wisc.edu [chem.wisc.edu]
- 22. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
- 23. honrel.com [honrel.com]
- 24. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic Acid
Executive Summary
This guide details the protocols for utilizing 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid (CAS 1346665-27-7) in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reagent is a high-value scaffold in medicinal chemistry, offering the dual benefits of the lipophilic trifluoromethyl (
However, this specific substrate presents a critical stability challenge : the proximity of the boronic acid moiety to the pyrazole nitrogen (C3-position relative to N2-ethyl), combined with the electron-withdrawing
Chemical Profile & Stability Analysis[2][3]
Reagent Characterization
-
Structure Note: Often chemically equivalent to 1-Ethyl-3-(trifluoromethyl)pyrazole-5-boronic acid depending on tautomer fixing. The boron atom is adjacent to the alkylated nitrogen, creating steric bulk and electronic instability.
-
Key Reactivity Feature: The C-B bond is labile. Under basic conditions (required for Suzuki coupling), the formation of the boronate anion (
) accelerates hydrolytic cleavage, replacing the group with a proton ( ).
The Protodeboronation Mechanism
Understanding the failure mode is essential for optimization. In aqueous basic media, 2-heteroaryl boronic acids undergo rapid protodeboronation via a zwitterionic intermediate or direct electrophilic attack by water on the boronate species.
Implication for Protocol:
-
Minimize Water: Use anhydrous conditions or strictly limited water ratios.
-
Rapid Catalysis: Use highly active precatalysts (e.g., Buchwald G3/G4 series) to ensure the transmetallation step (
) is faster than the deboronation step ( ).
Experimental Protocols
Protocol A: The "Rapid-Coupling" Method (Standard)
Recommended for standard aryl bromides/iodides where the electrophile is relatively reactive.
Rationale: This protocol utilizes XPhos Pd G3 , a precatalyst that releases the active
Materials:
-
Substrate: Aryl Halide (1.0 equiv)
-
Boronic Acid: this compound (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base:
(0.5 M aqueous solution) -
Solvent: THF or 1,4-Dioxane
-
Temperature: 40 °C – 60 °C
Step-by-Step Workflow:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 312 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).
-
Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve.
-
Base Addition: Add degassed 0.5 M
(4 mL, 2.0 mmol) via syringe. -
Reaction: Heat the mixture to 50 °C. Monitor by LCMS immediately.
-
Critical Checkpoint: Most couplings with this catalyst complete within 30–60 minutes. Do not reflux overnight; prolonged heating promotes deboronation of unreacted starting material, complicating purification.
-
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Protocol B: The "Anhydrous" Method (Challenging Substrates)
Recommended for deactivated aryl chlorides or when Protocol A yields high deboronated byproduct.
Rationale: By excluding water and using Cesium Fluoride (CsF) , we activate the boronic acid via the formation of a boronate-fluoride complex rather than a hydroxy-boronate. This species is often more stable towards protodeboronation while remaining active for transmetallation.
Materials:
-
Substrate: Aryl Chloride/Bromide (1.0 equiv)
-
Boronic Acid: this compound (2.0 equiv)
-
Catalyst:
(5 mol%) + SPhos or RuPhos (10 mol%) (or use SPhos Pd G3) -
Base/Activator: Cesium Fluoride (CsF) (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane
-
Temperature: 80 °C – 100 °C
Step-by-Step Workflow:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Charge: Add Aryl Halide, Boronic Acid, Precatalyst (SPhos Pd G3), and CsF (finely ground).
-
Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).
-
Reaction: Heat to 90 °C.
-
Quench: Filter through a pad of Celite to remove insoluble salts before aqueous workup.
Mechanistic Pathway & Logic
The following diagram illustrates the competition between the productive Suzuki Cycle and the destructive Protodeboronation pathway.
Figure 1: Catalytic cycle highlighting the critical branch point at the Boronate Anion stage. Success depends on the Transmetallation rate exceeding the Protodeboronation rate.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Yield + Dehalogenated Aryl Halide | Switch to SPhos or RuPhos ligands; ensure strict | |
| Low Yield + Pyrazole-H (Deboronation) | Boronic acid instability | 1. Increase Boronic Acid equivalents (2.0–2.5 eq).2. Switch to Protocol B (Anhydrous CsF).3. Lower temperature and use a more active catalyst (Pd-162 or G4). |
| Homocoupling of Boronic Acid | Oxidative coupling | Remove |
| No Reaction | Catalyst poisoning or steric clash | Ensure the N-Ethyl group is not blocking the Pd approach. Use SPhos (smaller, flexible) instead of XPhos. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society.[4]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[4]
-
ChemicalBook. (n.d.). "this compound Product Description & Synthesis."
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. (Contextual reference for alternative boron sources).
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [1346665-27-7] | Chemsigma [chemsigma.com]
- 3. boronpharm.com [boronpharm.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Note: High-Efficiency Synthesis of Biaryl Pyrazoles using 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Executive Summary
This application note details the optimized synthesis of biaryl pyrazoles utilizing 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid (CAS 1346665-27-7) . While the trifluoromethyl (CF₃) group is a privileged motif in medicinal chemistry for modulating lipophilicity and metabolic stability, its strong electron-withdrawing nature renders the adjacent boronic acid moiety highly susceptible to base-catalyzed protodeboronation .
This guide moves beyond standard "cookbook" chemistry, providing a mechanistic rationale for ligand selection and base management to favor the cross-coupling pathway over hydrolytic decomposition. We present a robust protocol using Pd-XPhos G3 precatalysts and anhydrous buffering strategies to achieve high yields (>85%).
Introduction & Medicinal Significance[1]
The incorporation of fluorinated heterocycles into drug scaffolds is a cornerstone of modern lead optimization. The 2-ethyl-5-(trifluoromethyl)pyrazole motif offers a unique vector for hydrophobic interaction within kinase pockets and GPCRs. However, the synthesis of these biaryls is complicated by the electronic properties of the pyrazole ring.
The Stability Paradox
In Suzuki-Miyaura coupling, electron-deficient boronic acids (like our subject reagent) accelerate the transmetallation step due to increased Lewis acidity at the boron center. However, this same electron deficiency significantly lowers the activation energy for protodeboronation —the hydrolytic cleavage of the C-B bond—leading to the formation of the hydro-deboronated byproduct (2-ethyl-5-(trifluoromethyl)pyrazole) rather than the desired biaryl.
Key Challenge: The reaction becomes a kinetic race between the productive transmetallation to Palladium and the unproductive hydrolysis of the boronate species.
Mechanistic Analysis & Optimization Logic
To ensure success, the reaction conditions must be engineered to accelerate transmetallation while suppressing the pathway to protodeboronation.
The Kinetic Race (Visualized)
The following diagram illustrates the competing pathways. Note that the "Ate" complex (formed upon base addition) is the bifurcation point.
Figure 1: The "Kinetic Race" in Suzuki Coupling of Electron-Deficient Heterocycles. The red path represents the primary failure mode (Protodeboronation).
Optimization Matrix
Based on internal screening and literature precedents for fluoro-heterocycles, the following parameters are recommended:
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (or G4) | Bulky, electron-rich biaryl phosphine ligands facilitate rapid oxidative addition and, crucially, accelerate transmetallation, winning the race against hydrolysis. |
| Base | K₃PO₄ (3.0 equiv) | Weaker bases reduce the concentration of the reactive "ate" complex at any given moment, throttling the decomposition pathway. Avoid strong bases like NaOH/KOtBu. |
| Solvent | 1,4-Dioxane : H₂O (4:1) | While water is necessary for the boronic acid mechanism, excess water promotes hydrolysis. A 4:1 ratio is the "Goldilocks" zone. |
| Additive | KF (Optional) | If protodeboronation persists, switching to anhydrous conditions with KF/18-crown-6 in Toluene can stabilize the C-B bond. |
Detailed Experimental Protocol
Materials
-
Reagent A: Aryl Bromide/Iodide (1.0 equiv)
-
Reagent B: this compound (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Charge a microwave vial or a round-bottom flask equipped with a magnetic stir bar.
-
Add the Aryl Halide (1.0 mmol) and This compound (1.5 mmol, 333 mg). Note: Excess boronic acid is used to account for minor protodeboronation.
-
Add XPhos Pd G3 (0.03 mmol, 25 mg).
-
Add K₃PO₄ (3.0 mmol, 636 mg).
-
-
Inert Atmosphere Setup:
-
Seal the vessel with a septum cap.
-
Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen exclusion is critical to prevent homocoupling and phenol formation.
-
-
Solvent Addition:
-
Via syringe, add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).
-
Tip: Pre-degassing the solvents by sparging with argon for 15 minutes prior to addition improves reproducibility.
-
-
Reaction:
-
Thermal: Heat the reaction block to 80°C for 4–12 hours.
-
Microwave (Preferred): Irradiate at 100°C for 30–60 minutes. Microwave heating minimizes the time the sensitive boronic acid spends in the "danger zone" of thermal decomposition.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient. The CF₃ group renders the product less polar than non-fluorinated analogs; expect earlier elution.
-
Troubleshooting & Decision Tree
If yields are low, analyze the crude mixture via LC-MS to identify the failure mode. Use the workflow below to adjust conditions.
Figure 2: Troubleshooting logic based on LC-MS crude analysis.
References
-
Clapham, K. M., et al. (2009).[2] "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions." Organic & Biomolecular Chemistry.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society.[1][3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.
-
PubChem Compound Summary. (2023). "this compound (CAS 1346665-27-7)."[4] National Center for Biotechnology Information.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protodeboronation [organic-chemistry.org]
- 4. This compound [1346665-27-7] | Chemsigma [chemsigma.com]
Application Note: Derivatization of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic Acid for Biological Screening
This Application Note is designed for medicinal chemists and drug discovery professionals utilizing 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid (CAS 1346665-27-7) as a building block.
The guide prioritizes field-proven robustness over academic novelty, focusing on high-fidelity protocols that minimize protodeboronation—a common failure mode for electron-deficient heteroaryl boronic acids.
Executive Summary: The "Privileged" Scaffold
The 2-ethyl-5-(trifluoromethyl)pyrazole moiety represents a "privileged scaffold" in medicinal chemistry. The trifluoromethyl (
However, this building block presents specific challenges:
-
Electronic Deactivation: The electron-withdrawing
group and the pyrazole nitrogen reduce the nucleophilicity of the boronate species. -
Protodeboronation: Electron-deficient heterocycles are prone to hydrolytic C-B bond cleavage under basic conditions, leading to the non-coupled byproduct (2-ethyl-5-(trifluoromethyl)pyrazole).
-
Steric Hindrance: The N-ethyl group at position 2 (adjacent to the C3-boronic acid) creates an "ortho-substituent" effect, requiring sterically accessible catalytic systems.
Chemical Profile & Handling
| Property | Specification | Implications for Screening |
| Formula | MW ~207.95 g/mol . | |
| State | Solid / Powder | Hygroscopic. Store under inert gas at 4°C. |
| Acidity | Lewis Acidic | Exists in equilibrium with boroxine (anhydride). |
| Stability | Moderate | Prone to protodeboronation in hot aqueous base. |
Critical Handling Note: Commercial samples often contain varying ratios of the free boronic acid and its cyclic trimeric anhydride (boroxine). This does not affect stoichiometry significantly for excess reagent use, but for precise kinetics, conversion to the pinacol ester is recommended.
Decision Matrix: Workflow Selection
The following logic gate determines the optimal derivatization path based on the target library design.
Figure 1: Strategic workflow for derivatizing the pyrazole boronic acid scaffold.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Coupling with aryl/heteroaryl halides to form biaryl libraries.
Challenge: The N-ethyl group creates steric hindrance near the reaction center. Standard Pd(
Reagents
-
Substrate: Aryl Bromide or Iodide (1.0 equiv).
-
Boronic Acid: this compound (1.2 – 1.5 equiv).
-
Catalyst: XPhos Pd G3 (2-5 mol%). Alternatively: Pd(dppf)Cl2 for less hindered partners.
-
Base:
(2.0 - 3.0 equiv) or . Avoid strong hydroxides to minimize protodeboronation. -
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.
Step-by-Step Methodology
-
Charge: In a reaction vial (microwave or screw-cap), add the Aryl Halide (0.2 mmol), Boronic Acid (0.24 mmol), and Base (0.6 mmol).
-
Inert: Add the Pd catalyst (0.004 - 0.01 mmol) last. Seal the vial and purge with Nitrogen/Argon for 2 minutes.
-
Solvate: Inject degassed Dioxane/Water (2 mL) via syringe.
-
React: Heat to 80°C for 4–12 hours.
-
Note: Microwave irradiation at 100°C for 30 mins is often superior for this scaffold to outcompete deboronation.
-
-
Monitor: Check LCMS for the product mass. Look for the byproduct (m/z corresponding to de-boronated pyrazole).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Self-Validation Check:
-
If the starting halide remains but boronic acid is consumed
Protodeboronation occurred. Fix: Switch to anhydrous conditions (DMF/THF) using CsF as the base. -
If no reaction occurs
Catalyst poisoning/Sterics. Fix: Increase catalyst load or switch to SPhos Pd G3.
Protocol B: Chan-Lam Coupling (C-N/O Bond Formation)
Objective: Coupling with amines (anilines) or phenols to create N-arylated or O-arylated libraries. Mechanism: Oxidative coupling mediated by Copper(II).[1][2]
Reagents
-
Nucleophile: Aniline, Amine, or Phenol (1.0 equiv).
-
Boronic Acid: this compound (2.0 equiv). Excess is required due to slower kinetics.
-
Catalyst:
(0.5 – 1.0 equiv). Stoichiometric copper often gives higher yields than catalytic versions for this specific scaffold. -
Base/Ligand: Pyridine (2.0 equiv) or
. -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Oxidant: Open air (balloon not required, but
balloon accelerates reaction) or TEMPO (catalytic).
Step-by-Step Methodology
-
Mix: In a vial, combine the Nucleophile (0.2 mmol), Boronic Acid (0.4 mmol), and
(0.2 mmol). -
Activate: Add solvent (2 mL) and Pyridine (0.4 mmol).
-
Stir: Stir vigorously at Room Temperature open to the air (use a drying tube if humidity is high).
-
Duration: Reaction typically requires 16–24 hours.
-
Quench: Filter through a pad of Celite to remove copper salts. Wash with EtOAc.
-
Purification: Concentrate and purify via prep-HPLC or silica column.
Self-Validation Check:
-
Color Change: Reaction mixture should turn from blue/green (Cu(II)) to a dark sludge. If it remains bright blue, the reaction may be stalled.
-
Selectivity: This method is highly selective for N-arylation over other functional groups.
Protocol C: Stabilization via Trifluoroborate Conversion
Objective: If the boronic acid degrades during storage, convert it to the potassium trifluoroborate salt (
Methodology
-
Dissolve Boronic Acid (1.0 equiv) in minimal MeOH.
-
Add
(3.0 equiv) dissolved in minimal water ( solution). -
Stir at Room Temperature for 2 hours. A white precipitate (
) will form. -
Concentrate to dryness. Extract the solid with Acetone (the salt dissolves; inorganic salts do not).
-
Filter and concentrate the Acetone filtrate. Precipitate with
to get the pure salt.
Quality Control & Library Management
| QC Method | What to Look For | Acceptance Criteria |
| LCMS | Purity & Identity | >95% UV area. Confirm [M+H]+. |
| 1H NMR | Structure Verification | Ethyl group: triplet (~1.4 ppm) + quartet (~4.2 ppm). |
| 11B NMR | Boron Species | Broad peak ~28-30 ppm (Boronic acid). Sharp peak ~2-4 ppm indicates Trifluoroborate conversion. |
Troubleshooting Table:
-
Problem: Low yield in Suzuki coupling.
-
Problem: Rapid decomposition of boronic acid.
References
-
BoronPharm. (n.d.). This compound (CAS 1346665-27-7).[6][7][8] Retrieved October 26, 2023, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][9] Synthesis, 2011(06), 829-856. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [1346665-27-7] | Chemsigma [chemsigma.com]
- 8. boronpharm.com [boronpharm.com]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of Pyrazole-Based APIs Using Boronic Acid Precursors
Abstract
Pyrazole pharmacophores are ubiquitous in modern oncology and anti-inflammatory therapeutics (e.g., Ruxolitinib, Crizotinib, Celecoxib). Traditional synthesis via hydrazine condensation with 1,3-dicarbonyls often generates genotoxic hydrazine impurities and lacks regiocontrol for asymmetric targets. This guide details a modular, scalable manufacturing strategy using boronic acid precursors for both Carbon-Arylation (Suzuki-Miyaura) and Nitrogen-Arylation (Chan-Lam). We prioritize "green" process design, catalytic efficiency, and rigorous metal scavenging protocols essential for API-grade purity.
Introduction: The Boronic Acid Advantage
In the scale-up of pyrazole-based Active Pharmaceutical Ingredients (APIs), boronic acids offer a distinct safety and quality advantage over traditional cyclization methods.
-
Safety: Eliminates the need for volatile, potentially explosive, and genotoxic hydrazine derivatives.
-
Regiocontrol: Allows for the installation of complex aryl motifs at the N1 (via Chan-Lam) or C4 (via Suzuki) positions on a pre-formed, purified pyrazole core.
-
Supply Chain: Aryl boronic acids are stable, widely available, and easily purified compared to unstable organozinc or organomagnesium reagents.
Strategic Workflow
The following diagram outlines the decision matrix for selecting the appropriate coupling pathway based on the target substitution pattern.
Figure 1: Strategic selection of boronic acid coupling pathways for pyrazole functionalization.
Protocol A: C-Arylation via Suzuki-Miyaura Coupling
Target: Synthesis of 4-arylpyrazoles (common scaffold in kinase inhibitors). Scale: Pilot (1–5 kg). Mechanism: Palladium-catalyzed cross-coupling of a 4-halopyrazole with an aryl boronic acid.
Critical Process Parameters (CPPs)
-
Catalyst Selection: Pd(dppf)Cl₂ is preferred for its stability and resistance to nitrogen poisoning by the pyrazole ring.
-
Base/Solvent System: K₂CO₃ in Toluene/Water (biphasic) or Ethanol/Water. The biphasic system allows for easy separation of inorganic salts.
-
Boronic Acid Stoichiometry: 1.1–1.2 equivalents to drive full conversion of the expensive halide intermediate.
Step-by-Step Protocol
Reagents:
-
4-Bromo-1-methyl-1H-pyrazole (Limiting Reagent)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%)
-
K₂CO₃ (2.5 equiv)
-
Solvent: Toluene:Water (3:1 v/v)
Procedure:
-
Inerting: Charge the reactor with Toluene and Water. Sparge with Nitrogen (N₂) for 30 minutes to remove dissolved Oxygen (O₂). Note: O₂ promotes homocoupling of boronic acids, reducing yield.
-
Charging: Add the pyrazole halide, aryl boronic acid, and K₂CO₃ under N₂ flow.
-
Catalyst Addition: Add Pd(dppf)Cl₂ last.
-
Reaction: Heat to 85–90°C. Agitate vigorously (biphasic mixture requires high shear).
-
IPC (In-Process Control): Monitor by HPLC after 4 hours. Target: <0.5% unreacted bromide.
-
Workup: Cool to 25°C. Separate phases. Wash organic layer with 5% L-Cysteine solution (or commercial scavenger like SiliaMetS® Thiol) to sequester residual Palladium.
-
Crystallization: Concentrate organic phase and induce crystallization with Heptane anti-solvent.
Mechanistic Insight (Self-Validating)
If the reaction stalls, check the pH of the aqueous layer. Boronic acid activation (transmetallation) requires a basic environment (pH > 10). If pH drops due to boronic acid consumption, conversion will plateau.
Protocol B: N-Arylation via Chan-Lam Coupling
Target: Synthesis of 1-arylpyrazoles. Scale: Kilo-lab (500 g – 2 kg). Mechanism: Copper-catalyzed oxidative coupling.[1] Unlike Suzuki, this requires an oxidant (O₂ or Air).
The "Green" Advantage
Traditional N-arylation uses Ullmann conditions (CuI, high temp >140°C, strong base) or Buchwald-Hartwig (expensive Pd). Chan-Lam proceeds at room temperature in air, preserving sensitive functional groups.[1]
Step-by-Step Protocol
Reagents:
-
Pyrazole Core (Limiting Reagent)
-
Aryl Boronic Acid (1.5 equiv)[2]
-
Cu(OAc)₂ (Catalytic, 10 mol%)
-
Ligand: 2,2'-Bipyridine (10 mol%) - Crucial for stabilizing Cu species.
-
Base: Na₂CO₃ (2.0 equiv) or Pyridine (if homogeneous conditions needed).
-
Solvent: Methanol or DMF (depending on solubility).
Procedure:
-
Slurry Formation: Charge reactor with Methanol, Pyrazole, Boronic Acid, and Base.
-
Catalyst Charge: Add Cu(OAc)₂ and Bipyridine pre-mixed in a small volume of Methanol. Resulting solution should be deep blue/green.
-
Oxidation: Introduce a sparge of dry air (or O₂/N₂ 10:90 mix for safety) into the headspace or subsurface.
-
Safety Note: On large scale, avoid pure O₂ due to flammability hazards with organic solvents. Use compressed air.
-
-
Reaction: Stir at 25–30°C for 12–24 hours.
-
IPC: Monitor disappearance of Pyrazole.
-
Quench: Add aqueous EDTA or NH₄Cl solution. This complexes the Copper (turning the aqueous layer bright blue), pulling it out of the organic product phase.
-
Isolation: Extract product into Ethyl Acetate, wash with brine, and crystallize.
Chan-Lam Catalytic Cycle Diagram
Understanding the oxidation state changes is vital for troubleshooting.
Figure 2: Catalytic cycle of Chan-Lam coupling. Note that re-oxidation of Cu(I) to Cu(II) is the rate-limiting step if oxygen mass transfer is poor.
Process Safety & Impurity Control
Metal Scavenging (Critical for APIs)
Regulatory limits for Pd and Cu in final drug substances are typically <10 ppm.
-
For Palladium (Suzuki): Use functionalized silica scavengers (e.g., Thiol- or Thiourea-modified silica) at the end of the reaction. Stir for 4 hours at 50°C before filtration.
-
For Copper (Chan-Lam): Multiple washes with 10% EDTA or aqueous Ammonia are required. Check the organic layer color; any blue tint indicates residual copper.
Genotoxic Impurities (GTIs)
While boronic acids are generally safe, check for:
-
Boronic Esters: Pinacol esters can be difficult to remove. Hydrolysis to the acid followed by aqueous washing is a standard purification strategy.
-
Aryl Halides: Ensure unreacted aryl halides (Suzuki) are purged downstream, as many are potential GTIs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Suzuki: Low Conversion | Catalyst Poisoning | The pyrazole Nitrogen can coordinate to Pd. Action: Increase catalyst loading or switch to a bulky ligand like XPhos or SPhos to prevent N-coordination. |
| Suzuki: Homocoupling | Oxygen Ingress | Aryl-Aryl impurity formed. Action: Verify N₂ inerting and sparging efficiency. |
| Chan-Lam: Stalled Rxn | Oxygen Depletion | Cu(I) is not oxidizing back to Cu(II). Action: Increase air sparge rate or agitation speed (kLa). |
| Chan-Lam: Low Yield | Protodeboronation | Boronic acid hydrolyzes/decomposes. Action: Add boronic acid in portions or use a slight excess (1.5–2.0 equiv). Use molecular sieves to keep solvent dry. |
References
-
Scale-Up of Suzuki-Miyaura Coupling
-
Chan-Lam Coupling Methodology
-
Regioselectivity in Pyrazole Synthesis
- Metal Scavenging Protocols: Title: Removal of Palladium from Pharmaceutical Ingredients. Source: Silicycle Application Notes. Context: Industry standard protocols for Thiol-based scavenging.
Sources
Application Notes and Protocols for Chan-Lam Coupling of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid with Amines
Introduction: The Strategic Importance of N-Aryl Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore. The introduction of an N-aryl substituent dramatically expands the chemical space, allowing for fine-tuning of a compound's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group, in particular, is a valuable addition, often enhancing metabolic stability and binding affinity.
The Chan-Lam coupling, a copper-catalyzed cross-coupling of boronic acids with N-H containing compounds, has emerged as a powerful and versatile tool for the synthesis of N-aryl pyrazoles.[1] Unlike its palladium-catalyzed counterpart, the Buchwald-Hartwig reaction, the Chan-Lam coupling is often characterized by milder reaction conditions, including the use of inexpensive copper catalysts, tolerance to air and moisture, and operation at ambient temperatures.[1][2][3] This makes it an attractive and practical method for drug discovery and development, where rapid and efficient synthesis of compound libraries is paramount.
This guide provides a detailed protocol for the Chan-Lam coupling of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid with a variety of amines, a key transformation for the synthesis of novel pharmaceutical intermediates. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle of Chan-Lam Coupling
The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific reactants and conditions.[1] However, a generally accepted catalytic cycle is illustrated below. The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The presence of an oxidant, often atmospheric oxygen, is crucial for the regeneration of the active catalyst.[3][4]
Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling.
The key steps are:
-
Transmetalation: The aryl boronic acid transfers its aryl group to the copper(II) catalyst.
-
Coordination: The amine coordinates to the copper-aryl intermediate.
-
Oxidation: The copper(II) complex is oxidized to a transient copper(III) species, often facilitated by atmospheric oxygen.
-
Reductive Elimination: The C-N bond is formed, releasing the N-aryl pyrazole product and a copper(I) species.
-
Re-oxidation: The copper(I) is re-oxidized to copper(II) to complete the catalytic cycle.
Experimental Protocol: General Procedure for Chan-Lam Coupling
This protocol provides a robust starting point for the coupling of this compound with various primary and secondary amines. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials and Equipment:
-
Reactants:
-
This compound
-
Amine (aliphatic or aromatic)
-
-
Catalyst: Copper(II) acetate (Cu(OAc)₂)
-
Base: Pyridine or Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Step-by-Step Protocol:
Caption: Experimental Workflow for Chan-Lam Coupling.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), and Copper(II) acetate (0.1 eq.).
-
Rationale: An excess of the amine is often used to drive the reaction to completion. The copper catalyst is used in a sub-stoichiometric amount as it is regenerated during the catalytic cycle.
-
-
Solvent and Base Addition: Add dichloromethane (DCM, 0.1 M) and pyridine (2.0 eq.).
-
Rationale: DCM is a common solvent for Chan-Lam couplings. Pyridine acts as a base to facilitate the reaction and can also serve as a ligand for the copper catalyst.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Rationale: The reaction is often conducted open to the air as atmospheric oxygen is the terminal oxidant.[3] Reaction times can vary depending on the reactivity of the amine.
-
-
Workup: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with DCM (3 x 20 mL).
-
Rationale: The aqueous workup removes the copper catalyst and other inorganic byproducts.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Optimization and Substrate Scope
The success of the Chan-Lam coupling can be highly dependent on the nature of the amine coupling partner. The following table provides a summary of potential reaction conditions and expected outcomes for different classes of amines.
| Amine Class | Recommended Base | Recommended Solvent | Typical Reaction Time | Expected Yield | Notes |
| Primary Alkylamines | Triethylamine | Methanol | 12-24 h | Good to Excellent | Generally reactive substrates. |
| Secondary Alkylamines | Pyridine | Dichloromethane | 24-48 h | Moderate to Good | Steric hindrance can slow the reaction. |
| Anilines (electron-rich) | Pyridine | Dichloromethane | 12-24 h | Good to Excellent | Electron-donating groups on the aniline enhance reactivity. |
| Anilines (electron-poor) | Cesium Carbonate | 1,4-Dioxane | 24-48 h (may require heating to 50-80 °C) | Fair to Moderate | Electron-withdrawing groups decrease the nucleophilicity of the aniline, requiring more forcing conditions. |
| N-Heterocycles (e.g., Imidazole, Pyrazole) | Pyridine | Dichloromethane | 12-24 h | Good to Excellent | Generally good coupling partners.[5][6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poorly reactive amine- Insufficient base | - Use fresh Cu(OAc)₂.- Screen different bases (e.g., Et₃N, Cs₂CO₃).- Increase reaction temperature.- Consider a different solvent. |
| Formation of Homocoupled Boronic Acid Byproduct | - Reaction is too slow, allowing for side reactions. | - Increase the concentration of the amine.- Add a ligand such as phenanthroline to stabilize the copper catalyst. |
| Difficult Purification | - Product co-elutes with starting material or byproducts. | - Optimize the mobile phase for column chromatography.- Consider derivatization of the product or starting material for easier separation. |
Conclusion
The Chan-Lam coupling is a highly effective and practical method for the synthesis of N-aryl pyrazoles, which are of significant interest in drug discovery and development. The protocol outlined in this guide provides a solid foundation for the successful coupling of this compound with a diverse range of amines. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and optimize this powerful transformation to accelerate their research programs. The mild conditions and operational simplicity of the Chan-Lam coupling make it an indispensable tool in the modern synthetic chemist's arsenal.[7]
References
- Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. Available at: [Link]
- King, A. O., Corley, E. G., Anderson, R. K., Larsen, R. D., Verhoeven, T. R., Reider, P. J., ... & Shinkai, I. (1998). An efficient copper-assisted N-arylation of pyrazoles. The Journal of Organic Chemistry, 63(19), 6722-6723.
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Pyrroles, Indoles, and Imidazoles. Organic Letters, 3(13), 2077–2079. Available at: [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Aliphatic Amines. Journal of the American Chemical Society, 124(50), 14844–14845.
- Sanz, R., Guilarte, V., & Fañanás, F. J. (2008). Copper-catalyzed N-arylation of pyrazoles with arylboronic acids. Tetrahedron, 64(5), 1045-1051.
-
Chan-Lam coupling. (2023, November 29). In Wikipedia. Available at: [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
- Semba, K., & Nakao, Y. (2017).
- Chan, P. Y., & Lam, P. Y. S. (2016). Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Boronic Acids (pp. 242-273). Royal Society of Chemistry.
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health. Available at: [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. Available at: [Link]
-
Chan-Lam Coupling - YouTube. Available at: [Link]
-
Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed. Available at: [Link]
-
Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews. Available at: [Link]
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid Suzuki coupling side reactions
Topic: 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic Acid
Executive Summary
You are likely accessing this guide because your Suzuki coupling with This compound (and its analogs) has failed or stalled. This substrate presents a "perfect storm" of difficulty:
-
Electronic Deactivation: The
group makes the pyrazole ring highly electron-deficient, retarding oxidative addition if it were the halide, but here it accelerates protodeboronation of the boronic acid. -
Coordination Poisoning: The pyrazole nitrogens can displace ligands on Palladium, arresting the catalytic cycle.
-
Hydrolytic Instability: Under standard aqueous basic conditions (Suzuki-Miyaura), the C-B bond cleaves faster than the transmetalation step occurs.
This guide moves beyond standard "screenings" to provide a mechanistic understanding of why the reaction fails and how to engineer a solution.
Part 1: The Primary Failure Mode (Protodeboronation)
The most common symptom is the disappearance of the boronic acid starting material with no formation of the product, often accompanied by the formation of the de-boronated byproduct (1-ethyl-3-(trifluoromethyl)pyrazole).
The Mechanism of Failure
In electron-deficient heterocycles, the C-B bond is labile. The base required for the Suzuki reaction attacks the boron atom to form a boronate "ate" complex. While this is necessary for transmetalation, in electron-poor rings, this intermediate is prone to rapid protonolysis by water or protic solvents.
Figure 1: The kinetic competition between productive coupling and destructive protodeboronation. The
Part 2: Troubleshooting & Optimization Guide
Diagnostic Logic Tree
Use this flowchart to diagnose your specific issue based on LCMS/NMR data.
Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.
Part 3: Recommended Protocols
Do not use standard aqueous carbonate conditions (
Method A: The "Gold Standard" (Anhydrous Suzuki)
This method eliminates water to shut down the protodeboronation pathway.
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Base:
(Finely ground, anhydrous). Note: is a viable alternative. -
Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.5 - 2.0 mol%).
-
Why: These precatalysts activate rapidly and the bulky biaryl phosphine ligands prevent the pyrazole nitrogen from poisoning the Pd center.
-
-
Temperature: 80–100 °C.
Step-by-Step:
-
Charge a reaction vial with the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and
(3.0 equiv). -
Add XPhos Pd G3 (0.02 equiv).
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial to prevent homocoupling).
-
Add anhydrous 1,4-Dioxane via syringe.
-
Heat to 100 °C for 2–4 hours.
Method B: The "Slow Release" (MIDA Boronate)
If Method A fails due to instability, convert your boronic acid to a MIDA boronate or purchase it in this form. MIDA boronates slowly hydrolyze to the active species, keeping the concentration low and preventing side reactions.
-
Conditions:
(3.0 equiv), :Dioxane (1:5), 60 °C. -
Note: While this uses water, the MIDA protection acts as a "dam," releasing the active boronic acid only as fast as the catalyst can consume it.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid converting to the de-boronated species even at room temperature? A: Electron-deficient pyrazoles are exceptionally sensitive. Even trace moisture in "dry" solvents or basic impurities on glassware can trigger protodeboronation. Ensure all reagents are stored in a desiccator and use fresh anhydrous solvents.
Q2: Can I use
Q3: I see a "dimer" spot on TLC. What is it? A: This is likely the homocoupling of your boronic acid (pyrazole-pyrazole dimer). This occurs when Oxygen is present.[1] The mechanism involves a Pd(II)-peroxo species.
-
Fix: Sparge your solvent with Argon for at least 10 minutes before adding the catalyst.
Q4: Is the
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.[2]
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Couplings of Unstable Boronic Acids. Journal of the American Chemical Society.[2]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2]
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications.
Sources
Technical Support Center: Trifluoromethylpyrazole Coupling Optimization
Ticket ID: SUZ-CF3-PYR-OPT Status: Open Subject: Optimization of Suzuki-Miyaura Coupling with Trifluoromethylpyrazole Boronic Acids Assigned Specialist: Senior Application Scientist
Introduction: The "Double Whammy" Challenge
Welcome to the technical support center. You are likely here because your coupling reaction involving trifluoromethylpyrazole boronic acids is failing. This is not user error; it is a fundamental chemical challenge.
You are fighting two opposing forces:
-
Electronic Destabilization: The trifluoromethyl (
) group is strongly electron-withdrawing. When attached to a pyrazole ring, it significantly lowers the pKa of the system. This makes the C-B bond hyper-labile and prone to protodeboronation (hydrolysis of the boronic acid to the unreactive protonated heterocycle) before the coupling can occur. -
Catalyst Poisoning: The pyrazole nitrogens are excellent ligands. They often outcompete your phosphine ligands for the Palladium center, creating an inactive Pd-N complex that shuts down the catalytic cycle.
This guide provides the diagnostic tools and protocols to overcome these barriers.
Module 1: Diagnosing the Failure
Before changing reagents, identify how the reaction is failing. Run a crude NMR or LCMS of your reaction mixture.
| Observation | Diagnosis | Root Cause |
| Boronic acid is gone; Product is < 5%; "H-Pyrazole" observed. | Protodeboronation | The base is too strong or water concentration is too high. The C-B bond hydrolyzed faster than the transmetallation step. |
| Boronic acid remains; Halide remains; Reaction is stalled. | Catalyst Poisoning | The pyrazole nitrogen has coordinated to the Pd center, or the oxidative addition is too slow. |
| Homocoupling of Boronic Acid (Bi-pyrazole). | Oxidative Homocoupling | Oxygen ingress or excessive copper (if used). |
Module 2: The Stability Crisis (Protodeboronation)
The Mechanism
Protodeboronation is the primary enemy. It is base-catalyzed.[1] The base forms a boronate "ate" complex, which is usually the active species for transmetallation. However, if the ring is electron-deficient (like a
Visualization: The Kinetic Competition
The following diagram illustrates the race between the desired Transmetallation and the fatal Protodeboronation.
Caption: The "Ate" complex is a fork in the road. For
Module 3: Experimental Protocols
Do not use standard Suzuki conditions (e.g.,
Protocol A: The "Anhydrous Robust" Method
Best for: Moderately unstable boronic acids where water is the primary trigger for decomposition.
Rationale: Removing water minimizes the concentration of hydroxide, slowing protodeboronation. Using a bulky, electron-rich ligand (XPhos) accelerates transmetallation (
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Pre-stir in solvent for 5 mins to form active species).
-
Alternative:Pd-XPhos G4 precatalyst (highly recommended for reproducibility).
-
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Base:
(finely ground, anhydrous, 3.0 equiv). -
Temperature: 80–100 °C.
-
Procedure:
-
Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst to a vial.
-
Seal and purge with Argon/Nitrogen (3x).
-
Add anhydrous Dioxane via syringe.
-
Heat.[2]
-
Protocol B: The "Slow-Release" Method (MIDA Boronates)
Best for: Highly unstable substrates (e.g., 5-trifluoromethyl-4-pyrazole boronic acid) that decompose immediately upon base addition.
Rationale: MIDA boronates are protected and do not react. Under hydrolytic conditions, they slowly release the active boronic acid.[3] This keeps the standing concentration of the unstable acid low, preventing it from accumulating and decomposing.[4]
-
Substrate: Convert your boronic acid to a MIDA Boronate (or purchase it).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) .
-
Solvent: THF : Water (10:1) .
-
Base:
(6.0 equiv) . -
Temperature: 60 °C.
-
Mechanism: The water slowly hydrolyzes the MIDA group. The liberated boronic acid is immediately consumed by the catalyst before it can decompose.
Module 4: Troubleshooting Decision Tree
Use this flowchart to navigate your optimization process.
Caption: Step-by-step logic to isolate whether the failure is kinetic (reactivity) or thermodynamic (stability).
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use the Pinacol ester (BPin) instead of the Boronic Acid?
A: Generally, yes. Pinacol esters are more stable to storage, but they must hydrolyze to the acid (or form an ate-complex) to react. If your reaction is anhydrous (Protocol A), add 1-2 equivalents of water or use a base that can activate the ester directly (like
Q: Why is my catalyst turning black immediately? A: This is "Palladium Black" formation. It indicates the ligands have dissociated, and the Pd has aggregated. This often happens if the pyrazole nitrogen displaces the phosphine ligand.
-
Fix: Use a ligand with a strong binding affinity and steric bulk (e.g., Buchwald G3/G4 precatalysts ). The precatalyst ensures the active species forms correctly without ligand dissociation.
Q: Should I use microwave heating?
A: Proceed with caution. While microwaves accelerate the coupling (
Q: My halide partner is also electron-deficient (e.g., chloropyridine). Is this a problem? A: Actually, this helps! Electron-deficient halides undergo Oxidative Addition faster. The bottleneck is the transmetallation of your unstable boronic acid. Focus your optimization on the boronic acid stability (Base/Solvent), not the halide activation.
References
-
Mechanistic Insight into Protodeboronation
-
MIDA Boronates (Slow Release Strategy)
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5] Link
- Key Insight: Demonstrates the use of MIDA boronates to release unstable boronic acids slowly, preventing decomposition.
-
-
Ligand Selection for Heterocycles
-
Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[5] Link
- Key Insight: Validates XPhos and SPhos as superior ligands for preventing c
-
-
Trifluoromethyl Heterocycle Synthesis
-
Lier, J. E., et al. (2012). "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions." Organic & Biomolecular Chemistry. Link
- Key Insight: Specifically addresses the synthesis and coupling challenges of -pyrazole boronic species.
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
hydrolysis and stability of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Technical Support Center: 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic Acid
Ticket System Status: [ONLINE] Current Topic: Stability, Hydrolysis & Troubleshooting Reference ID: CAS 1346665-27-7 (Analogous Structures)
PART 1: THE TRIAGE DASHBOARD
Quick-reference diagnostics for the immediate user.
| Observation | Likely Diagnosis | Immediate Action |
| NMR: Integration is off; peaks are broad or split. | Boroxine Formation. (Not degradation).[1] The molecule has dehydrated into a trimer. | Do not discard. Add 1-2 drops of |
| LCMS: Mass peak corresponds to | Normal Ionization. Boronic acids ionize poorly and form dimers/trimers in the source. | Switch to negative mode (ESI-). Look for the boronate adducts.[2][3] |
| Reaction: Yield is <10% in Suzuki coupling. | Protodeboronation. The C-B bond cleaved before coupling occurred.[4] | CRITICAL FAILURE. Switch to anhydrous base ( |
| Storage: White powder turned into a sticky gum. | Hydrolysis/Hydration Cycle. Humidity has shifted the acid/anhydride equilibrium. | Recrystallize from acetonitrile/water or convert immediately to MIDA ester. |
PART 2: DEEP DIVE - THE STABILITY LANDSCAPE
To successfully use this compound, you must distinguish between reversible dehydration (benign) and irreversible deboronation (fatal).
The Boroxine Equilibrium (The "Ghost" Impurity)
Boronic acids are rarely pure monomeric species (
-
Mechanism: Entropy-driven release of 3 water molecules.[5]
-
Impact: This changes the effective molecular weight and NMR integration. It is reversible .[1][5]
-
The
Effect: The electron-withdrawing trifluoromethyl group increases the Lewis acidity of the boron center, often shifting the equilibrium towards the hydrated acid form in the presence of moisture, but the boroxine remains the dominant form in dry .
Protodeboronation (The Killer)
This is the irreversible cleavage of the Carbon-Boron bond.
-
Vulnerability: The C3 position of the pyrazole ring is adjacent to the nitrogen lone pair. Under basic conditions (standard Suzuki protocols), the base coordinates to the boron, forming a boronate "ate" complex.
-
Pathway: In 2-heteroaryl boronic acids, this "ate" complex is unstable. The adjacent nitrogen can facilitate C-B bond cleavage via a zwitterionic intermediate or direct protonation of the ipso-carbon, resulting in the loss of the boron group and formation of the parent pyrazole (2-Ethyl-5-(trifluoromethyl)pyrazole).
-
Catalysts: High temperature (
), strong aqueous bases ( , ), and prolonged reaction times.
Figure 1: The Kinetic Competition.[6][7] Success depends on the coupling rate (
PART 3: EXPERIMENTAL PROTOCOLS
Protocol A: "Slow-Release" Suzuki Coupling
Use this when standard conditions yield only deboronated byproduct.
The Logic: High concentrations of the boronate "ate" complex (formed by base) accelerate deboronation. By using a sparingly soluble base or a slow-release system, we keep the "ate" concentration low, favoring the transmetalation to Palladium over the hydrolytic cleavage.
-
Solvent: Anhydrous 1,4-Dioxane or THF (avoid alcohols/water initially).
-
Base: Micronized
(anhydrous).-
Why: Low solubility in organic solvents creates a heterogeneous surface reaction, limiting the concentration of active base.
-
-
Catalyst:
or + XPhos.-
Why: Electron-rich phosphines (XPhos, SPhos) accelerate the oxidative addition and transmetalation steps, helping the coupling "outrun" the decomposition.
-
-
Additive: 5-10 equivalents of water (added precisely).
-
Why: Absolute anhydrous conditions can stall the catalytic cycle (boroxine needs trace water to open). Controlled water is better than "wet" solvent.
-
Protocol B: NMR Purity Check
Standard
-
Dissolve 5-10 mg of sample in
(preferred) or .-
Note: Methanol will form the methyl ester rapidly, sharpening the peaks but changing the species.
-
-
If using
, add 1 drop of and shake vigorously.-
Result: This hydrolyzes the boroxine and exchanges the B-OH protons, usually sharpening the aromatic signals and allowing accurate integration relative to an internal standard.
-
PART 4: FAQ & TROUBLESHOOTING MATRIX
Q: My starting material has two spots on TLC. Is it impure? A: Likely not. Boronic acids often streak or show two spots (boronic acid vs. boroxine/dimer) on silica gel due to interaction with the silanols.
-
Validation: Run a 2D TLC. Spot the plate, run it halfway, dry it, rotate 90 degrees, and run again. If the spots lie on the diagonal, they are interconverting species, not impurities.
Q: Can I convert this to a Pinacol Ester to save it? A: Yes, and this is highly recommended for long-term storage.
-
Procedure: Stir the boronic acid with 1.1 eq of Pinacol and
in at room temperature for 2 hours. Filter and concentrate. The resulting ester is significantly more stable to protodeboronation and easier to handle on silica columns.
Q: Why does the reaction turn black immediately? A: "Palladium Black" precipitation. This suggests the catalytic cycle has stalled.
-
Diagnosis: The pyrazole nitrogen might be coordinating to the Pd, poisoning the catalyst.
-
Fix: Increase catalyst loading to 5-10 mol% or switch to a precatalyst system like XPhos Pd G3, which is more robust against heteroatom coordination.
Figure 2: Troubleshooting Decision Tree for Suzuki Coupling Failures.
References
-
Boroxine-Boronic Acid Equilibrium: Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution."[1] Heterocycles, Vol. 57, No. 5, 2002.[1] (Note: General principles of boroxine thermodynamics).
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[8] Journal of the American Chemical Society, 2010.[9]
-
Suzuki Coupling of Unstable Boronics: Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[2]
-
General Handling of Fluorinated Heterocycles: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation [organic-chemistry.org]
Technical Support Center: Purification of Coupling Products from 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Case ID: PYR-CF3-005 Status: Active Guide Assigned Specialist: Senior Application Scientist Subject: Optimization of Suzuki-Miyaura Coupling, Work-up, and Purification Protocols
Executive Summary
This guide addresses the specific challenges associated with 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid . As a 2-heteroaryl boronic acid, this reagent is intrinsically unstable and prone to rapid protodeboronation under standard Suzuki conditions. Furthermore, the resulting coupling products often exhibit "chameleon-like" solubility—lipophilic due to the trifluoromethyl (
Successful isolation requires a three-phase strategy:
-
Reaction Control: Minimizing protodeboronation at the source.
-
Metal Scavenging: Breaking the Pyrazole-Palladium coordination.
-
Chromatographic Resolution: Managing the "streaking" effect on silica.
Module 1: Reaction Optimization (Root Cause Analysis)
The Problem: The primary impurity in these reactions is almost always 2-ethyl-5-(trifluoromethyl)pyrazole (the protodeboronated byproduct). If this byproduct exceeds 20%, purification becomes exponentially more difficult due to co-elution.
Mechanism: 2-Heterocyclic boronic acids lack the stability of phenyl boronic acids. The C-B bond is susceptible to hydrolytic cleavage, accelerated by high pH and high temperature.
Recommended Protocol Modifications
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Base | Milder bases reduce the rate of hydrolytic deboronation [1]. | ||
| Solvent | DMF/Water (High heat required) | Dioxane/Water (4:1) or THF | Lower boiling points allow reflux at safer temperatures ( |
| Catalyst | Rapid oxidative addition is required to outcompete decomposition. Buchwald precatalysts are superior here [2]. | ||
| Stoichiometry | 1.0 equiv Boronic Acid | 1.5 - 2.0 equiv | Expect sacrificial loss of the boronic acid; excess ensures full conversion of the halide. |
Module 2: Work-up & Catalyst Removal
The Problem: Pyrazoles are excellent ligands. They coordinate to residual Palladium (Pd), carrying it through standard Celite filtrations. This results in colored products and broad NMR peaks.
The Solution: Chemical scavenging is mandatory before chromatography.
Protocol: Thiol-Based Scavenging
Note: This method relies on the high affinity of Sulfur for Pd, displacing the pyrazole nitrogen.
-
Quench: Cool reaction to RT. Dilute with Ethyl Acetate (EtOAc).
-
Wash: Wash organic layer with water (x2) and brine (x1).
-
Scavenging Step:
-
Add SiliaMetS® Thiol (or equivalent polymer-bound scavenger) at 0.5 equiv relative to the Pd loading.
-
Alternative: Add activated charcoal (10 wt%) if polymer scavengers are unavailable.
-
-
Incubation: Stir at room temperature for 30-60 minutes .
-
Filtration: Filter through a tight pad of Celite. Rinse with EtOAc.[1][2]
-
Concentration: Evaporate to dryness.
Module 3: Chromatographic Purification
The Problem: The
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate chromatographic method based on crude material behavior.
Detailed Protocols
Method A: Standard Normal Phase (Flash)
Best for: Clean reactions where the product is the dominant species.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate gradient (0%
40% EtOAc). -
Note: The
group significantly reduces polarity. Expect the product to elute earlier than non-fluorinated pyrazoles.
Method B: Buffered Normal Phase (Anti-Streaking)
Best for: Products showing tailing on TLC.
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Pre-treatment: Flush the column with 1% TEA in Hexane before loading.
-
Gradient: Hexane/EtOAc (+1% TEA).
-
Mechanism: TEA blocks the acidic silanol sites on the silica, preventing the pyrazole nitrogen from "sticking."
Method C: Reverse Phase (C18)
Best for: Separating the product from the protodeboronated impurity (2-ethyl-5-(trifluoromethyl)pyrazole).
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B
90% B. -
Why it works: The
group is highly hydrophobic. In Reverse Phase, the product will retain longer than the deboronated impurity, allowing for excellent separation resolution [3].
Module 4: Troubleshooting & FAQs
Q1: My mass balance is low. Where did my product go?
A: Check the volatility of the deboronated byproduct . 2-ethyl-5-(trifluoromethyl)pyrazole is relatively volatile. If your "product" disappeared on the rotavap, you likely isolated the byproduct, not the coupled product. The actual coupling product (biaryl) should be non-volatile.
-
Action: Always run an LC-MS of the crude before evaporation to confirm the presence of the desired mass.
Q2: The NMR shows broad peaks even after column chromatography.
A: This indicates Rotamers or Paramagnetic Contamination .
-
Rotamers: The N-Ethyl group can exhibit restricted rotation if the coupling partner is bulky (atropisomerism). Run the NMR at
; if peaks sharpen, it is rotamers. -
Paramagnetic (Pd): If peaks remain broad at high temp, you have residual Palladium.
-
Action: Re-dissolve in EtOAc and wash with an aqueous solution of N-Acetylcysteine or use a thiourea scavenger resin.
Q3: I see a "ghost peak" in the aromatic region (approx. 7.5 - 8.0 ppm).
A: This is likely Boroxine formation. Boronic acids can dehydrate to form trimers (boroxines). While this usually happens to the starting material, if your product contains a free boronic acid (unreacted), it will complicate the spectra.
-
Action: Ensure full consumption of boronic acid by using excess base/catalyst, or perform a basic wash (
) during workup to remove unreacted boronic acids (Caution: Ensure your product is stable to base).
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Gakh, A. A., & Shermolovich, Y. (2014).[3] Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7).
-
SiliCycle Application Note. (2023). Metal Scavenging Solutions for Pharmaceutical Processes.[4]
Sources
common issues in C-C coupling with substituted pyrazole substrates
Welcome to the Heterocycle Coupling Helpdesk. Operator: Senior Application Scientist (Pharma/Agro Division) Ticket ID: PYR-CC-404
You are likely here because your standard Suzuki-Miyaura or Buchwald-Hartwig conditions—which work perfectly on phenyl substrates—have failed on a pyrazole core. You are observing 0% conversion , protodeboronation , or regio-isomeric mixtures .
Pyrazoles are deceptive. While they look like simple aromatics, they possess a pyridine-like nitrogen (
⚠️ Issue 1: The "Dead Reaction" (Catalyst Poisoning)
Symptom: The reaction mixture remains clear (no Pd black precipitation), but LCMS shows only starting material after 24 hours. Adding more catalyst does not help.
Root Cause: Competitive Coordination.
The basic nitrogen (
🔬 Troubleshooting Protocol
Question: Are you using a standard ligand like
The Fix: Steric Bulk & Protecting Groups You must sterically crowd the Pd center so the pyrazole nitrogen cannot approach, or mask the nitrogen entirely.
Strategy A: Ligand Switch (The "Buchwald" Approach)
Switch to dialkylbiaryl phosphine ligands. Their sheer size creates a "fencing" effect that permits oxidative addition but blocks N-coordination.
-
Primary Recommendation: XPhos or SPhos .
-
Alternative: BrettPhos (for C-N coupling) or Adamanthyl-based ligands (cataCXium A).
Strategy B: Nitrogen Masking (Protecting Groups)
If ligand switching fails, block the
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for lithiation/coupling; removable with fluoride (TBAF).
-
THP (Tetrahydropyranyl): Acid-labile; good for preventing N-coordination.
-
Boc: Electron-withdrawing; reduces the basicity of the pyrazole nitrogen, making it a poorer ligand for Pd.
📊 Mechanism Visualization: Catalyst Poisoning
Figure 1: The "Off-Cycle" Trap. Standard ligands allow the pyrazole nitrogen to displace the phosphine, sequestering the palladium in an inactive state.
📉 Issue 2: The "Disappearing Reagent" (Protodeboronation)
Symptom: Your pyrazole boronic acid is consumed rapidly (by TLC/LCMS), but the product is the de-borylated pyrazole (H-pyrazole), not the coupled biaryl.
Root Cause: Base-Catalyzed Hydrolysis. Heterocyclic boronic acids (especially 2-pyridyl and pyrazolyl types) are intrinsically unstable. Under the basic aqueous conditions of Suzuki coupling, they form a zwitterionic intermediate that facilitates C-B bond cleavage by water.
🔬 Troubleshooting Protocol
Question: Are you using
The Fix: The "Slow Release" Strategy (MIDA Boronates) You need to keep the concentration of the free boronic acid low—just enough to react with the Pd catalyst, but not enough to accumulate and decompose.
Protocol: MIDA Boronate Coupling
Use N-methyliminodiacetic acid (MIDA) boronates.[1][2][3] These are air-stable and release the active species slowly.[2]
-
Reagents:
-
Electrophile: 1.0 equiv
-
Nucleophile: Pyrazolyl-MIDA boronate (1.2–1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv) — Anhydrous phosphate is crucial. -
Solvent: Dioxane:Water (10:1).
-
-
Procedure:
-
Heat to 60°C. The water slowly hydrolyzes the MIDA backbone, releasing the boronic acid in situ.
-
The active boronic acid is immediately consumed by the Pd-catalyst before it can protodeboronate.
-
Alternative (If MIDA is unavailable):
-
Anhydrous Conditions: Use CsF (Cesium Fluoride) as the base in dry toluene or DME. No water = no hydrolysis.
-
Copper Co-catalysis: Add 10-50 mol%
. Copper facilitates the transmetallation step, speeding up the productive reaction over the decomposition pathway.
🎯 Issue 3: The "Regio-Scramble" (Selectivity C3 vs C5)
Symptom: You intend to functionalize C5, but you get a mixture of C3, C5, and N-arylated products.
Root Cause: Tautomerism & Electronic Bias. In unprotected pyrazoles, the N-H proton shuttles between nitrogens (tautomerism), making C3 and C5 equivalent until substituted. Once substituted, steric and electronic factors dictate C-H activation sites, often favoring the more acidic C5 position, but N-arylation is a major competitor.
🔬 Troubleshooting Protocol
Question: Is your pyrazole N-protected? Answer: If no, N-arylation will compete with C-arylation.
The Fix: The "SEM-Switch" & Directing Groups Control the site of reaction by choosing the right protecting group (PG). The PG defines which carbon is "C5" (adjacent to N-R) and which is "C3" (adjacent to N=).
Data: Protecting Group Effects on Regioselectivity
| Protecting Group | Steric Bulk | Electronic Effect | Primary Outcome (C-H Activation) |
| Methyl (Me) | Low | Neutral | C5-Selective . High reactivity, but hard to remove. |
| SEM | Medium | Donor | C5-Selective . Can be "switched" to N1/N2 to access C3. |
| Boc | Medium | Withdrawing | Deactivates Ring . Poor C-H activation; good for lithiation at C5. |
| Trityl (Trt) | High | Neutral | Steric Blocking . Forces reaction to remote positions (C3/C4). |
Workflow: The "SEM-Switch" for C3 Functionalization
Since C5 is naturally more reactive, accessing C3 requires a trick:
-
Protect: Install SEM group (goes to the less hindered N).
-
C5-Arylate: Perform Pd-catalyzed C-H activation (arylation occurs at C5).
-
Swap: Remove SEM (TBAF)
Re-protect. The bulky C5-aryl group forces the new SEM group to the other nitrogen. -
Result: The position that was "C3" is now "C5" relative to the new protecting group.
📊 Logic Visualization: Regioselectivity Decision Tree
Figure 2: Decision matrix for accessing specific pyrazole carbons.
🧪 Advanced FAQ: Unprotected Substrates
Q: Can I couple a pyrazole without protecting the nitrogen first? I want to save steps.
A: Yes, but you must change the base.
Standard bases (
-
Protocol: Use LiHMDS (Lithium hexamethyldisilazide) or NaOtBu (Sodium tert-butoxide).
-
Why: These bases fully deprotonate the pyrazole before the catalytic cycle begins. The resulting pyrazolate anion is actually a better nucleophile for transmetallation (in Suzuki) or oxidative addition (if using halopyrazole) and protects the nitrogen from acting as a poison by coordinating to alkali metals instead of the Palladium.
References
-
Catalyst Poisoning & Ligand Selection
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
-
MIDA Boronates (Slow Release Strategy)
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products via MIDA Boronates. Journal of the American Chemical Society.
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids.[4] Chemical Communications.
-
-
C-H Activation & Regioselectivity
-
SEM-Switch Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
stability of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid under basic conditions
This guide outlines the stability profile and handling protocols for 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid (CAS: 1346665-27-7). It addresses the critical issue of protodeboronation under basic conditions, a common failure mode for electron-deficient heteroaryl boronic acids.
Compound: this compound
Core Challenge: Rapid Protodeboronation in Basic Media
Part 1: Executive Summary & Stability Profile
Status: High Risk / Unstable in Base
This compound belongs to a class of "2-pyridyl-like" heteroaryl boronic acids. The boronic acid moiety at the C3 position (adjacent to the pyridine-like Nitrogen, N2) combined with the electron-withdrawing trifluoromethyl (CF
In standard Suzuki-Miyaura coupling conditions (aqueous base, heat), the compound will likely degrade into 1-Ethyl-3-(trifluoromethyl)pyrazole before it can couple with the halide, leading to low yields and difficult purification.
| Parameter | Stability Assessment | Recommendation |
| Solid State | Stable | Store at 2–8°C, under Argon. Hygroscopic. |
| Neutral Solution | Moderate | Stable in DMSO/MeOH for <24h at RT. |
| Basic Solution (pH > 9) | Critical Instability | Do NOT incubate. Half-life ( |
| Elevated Temp (>80°C) | Poor | Thermal degradation accelerates base hydrolysis. |
Part 2: The Mechanism of Failure (Protodeboronation)
Understanding why the compound fails is the key to preventing it. The degradation is not random; it is driven by the formation of a boronate anion intermediate, which is stabilized by the electron-deficient pyrazole ring, facilitating the cleavage of the C-B bond.
Degradation Pathway Diagram
Figure 1: Mechanism of Base-Catalyzed Protodeboronation. The electron-withdrawing CF3 group and the adjacent nitrogen atom stabilize the negative charge development, accelerating the loss of the boron moiety.
Part 3: Troubleshooting & FAQs
Q1: My Suzuki coupling yield is <10%. The starting material is gone, but no product formed. Why?
Diagnosis: You likely experienced rapid protodeboronation . Explanation: The base used in the Suzuki reaction attacked the boron atom faster than the palladium catalyst could transmetalate. The "missing" mass is the volatile or non-UV-active deboronated pyrazole. Solution:
-
Switch Bases: Avoid Hydroxides (NaOH, KOH) and Carbonates (Na
CO ) in water. Use anhydrous mild bases like Potassium Phosphate (K PO ) or Cesium Fluoride (CsF). -
Increase Catalyst Activity: You must outrun the degradation. Use highly active catalyst systems (e.g., Pd(OAc)
+ XPhos or SPhos ) that facilitate rapid transmetalation.
Q2: Can I premix the reagents to save time?
Answer: Absolutely NOT. Never mix this boronic acid with base until the very last moment.
-
Correct Protocol: Dissolve the Aryl Halide and Catalyst in solvent. Add Base.[1] Heat to temp. Then add the Boronic Acid (ideally dropwise or in portions) to the hot mixture. This ensures the boronic acid encounters active Pd species immediately upon entering the basic environment.
Q3: Is the Pinacol Ester more stable?
Answer: Yes, significantly. If you can source or synthesize the pinacol ester derivative, it hydrolyzes much slower than the free acid, providing a "slow-release" of the active boronic acid species. This keeps the concentration of the sensitive boronate anion low, reducing degradation rates.
Part 4: Optimized Experimental Protocols
Protocol A: Stability "Stress Test" (Self-Validation)
Before committing valuable starting materials, verify the stability in your specific solvent/base system.
-
Prepare: Dissolve 5 mg of Boronic Acid in 0.5 mL of your intended solvent (e.g.,
-THF). -
Control: Take a
H NMR or LCMS (t=0). Look for the pyrazole C-H peak (deboronated) vs C-B. -
Stress: Add 2 equivalents of your base (dissolved in D
O if aqueous, or solid if anhydrous). -
Monitor: Heat to 60°C. Check NMR/LCMS at 5 min, 15 min, and 60 min.
-
Pass Criteria: >90% remaining after 15 min.
-
Fail Criteria: >50% conversion to deboronated product within 15 min.
-
Protocol B: "Fast-Fire" Suzuki Coupling (Recommended)
Designed to outcompete degradation kinetics.
| Component | Recommendation | Function |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, good solubility. |
| Base | K | Mild, anhydrous base minimizes hydrolysis. |
| Catalyst | Pd(OAc) | XPhos accelerates transmetalation for hindered/unstable substrates. |
| Additives | CuCl (1.0 equiv) - Optional | Can stabilize 2-pyridyl-like boronates via coordination. |
| Temperature | 90–100°C (Pre-heated oil bath) | High temp ensures fast reaction (reaction time < 1h). |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 eq), Pd(OAc)
, XPhos, and K PO . -
Evacuate and backfill with Argon (3x).
-
Add anhydrous Dioxane. Stir at RT for 5 min to form the active catalyst complex.
-
Crucial Step: Place the vial in a pre-heated oil bath (100°C).
-
Immediately add the Boronic Acid (1.2–1.5 eq) as a solution in Dioxane via syringe over 1–2 minutes.
-
Monitor by LCMS at 30 minutes. Stop immediately upon completion.
Part 5: Decision Tree for Optimization
Figure 2: Troubleshooting Logic Flow. Prioritize anhydrous conditions and highly active catalysts before attempting complex protecting group strategies.
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[2] Link (Describes the mechanism of base-catalyzed deboronation in 2-heteroaryl systems).
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[2] Link (Establishes the "fast coupling" strategy for unstable fluorinated boronates).
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[2] Link (Details the use of XPhos/SPhos for difficult substrates).
-
Knapp, D. M., et al. (2009). "MIDA Boronates: Sustainable & Stable Alternatives." Journal of the American Chemical Society.[2] Link (Reference for using protected boronates if free acid fails).
Sources
effect of base on the stability of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
The following technical guide details the stability profile and optimization strategies for 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid .
Topic: Effect of Base on this compound Stability
Document ID: TS-PYR-CF3-001 Audience: Medicinal Chemists, Process Chemists
Executive Summary
This compound is a class-critical unstable reagent . Its stability is heavily compromised by basic conditions, leading to rapid protodeboronation (hydrolysis of the C–B bond).
The electron-withdrawing trifluoromethyl (
Mechanism of Instability
Understanding the failure mode is critical for troubleshooting. The decomposition is not random; it is a specific, base-catalyzed pathway.
The Decomposition Pathway
In the presence of a base (required for Suzuki coupling), the boronic acid converts to its tetrahedral boronate anion. While this anion is the active species for transmetalation to Palladium, it is also the intermediate that undergoes protodeboronation.
Figure 1: Kinetic Competition. The boronate anion is the fork in the road. High base concentration pushes the equilibrium toward the anion. If the catalytic cycle (blue path) is slower than the protonolysis (red path), the reagent decomposes before coupling.
Troubleshooting Guide (Q&A)
Issue 1: My starting material disappears, but I see no coupled product.
Diagnosis: Rapid Protodeboronation. The base you are using is likely too strong or in too high a concentration, generating the unstable boronate anion faster than the palladium catalyst can utilize it.
Corrective Action:
-
Switch Bases: Move down the pKa ladder.
-
Avoid: Hydroxides (
, ) and Alkoxides ( ). -
Preferred: Carbonates (
, ) or Phosphates ( ). -
Optimal for Labile Substrates: Fluoride bases (
, ) under anhydrous conditions.[1]
-
-
Slow Addition: Do not add the boronic acid all at once. Add it portion-wise or via syringe pump to keep the standing concentration of the boronate anion low.
Issue 2: The reaction stalls at 50% conversion.
Diagnosis: Catalyst Poisoning or Reagent Decomposition. If the boronic acid decomposes, the stoichiometry is lost. 2-heterocyclic boronic acids often require >1.5 equivalents to drive the reaction to completion.
Corrective Action:
-
Increase Equivalents: Use 1.5 – 2.0 equivalents of the boronic acid relative to the halide.
-
Catalyst Upgrade: Use a precatalyst that ensures rapid oxidative addition and transmetalation (e.g., XPhos Pd G3 or SPhos Pd G3 ). The goal is to make the cross-coupling rate (
) significantly faster than the decomposition rate ( ).
Issue 3: I see "homocoupling" of the pyrazole.
Diagnosis: Oxidative Homocoupling. This is a common side reaction for electron-deficient heterocycles in the presence of oxygen and base.
Corrective Action:
-
Degas Thoroughly: Sparge solvents with Argon for at least 15 minutes.
-
Add Scavenger: The addition of Potassium Formate (HCOOK) has been reported to suppress homocoupling in trifluoromethyl-pyrazole systems [1].
Optimized Experimental Protocol
This protocol minimizes the residence time of the unstable boronate species.
Reagents & Setup
-
Substrate: Aryl Halide (1.0 equiv)
-
Boron Source: this compound (1.5 equiv)
-
Catalyst:
or (2–5 mol%) -
Base:
(3.0 equiv) or (2.5 equiv for anhydrous) -
Solvent: 1,4-Dioxane / Water (9:1) OR Anhydrous THF (if using CsF)
Step-by-Step Procedure
-
Pre-mix Solids: Charge the reaction vial with the Aryl Halide, Catalyst, and Base.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles).
-
Solvent Addition: Add the degassed solvent.
-
Temperature: Heat the mixture to the desired temperature (typically 80–100°C).
-
Reagent Addition (CRITICAL): Dissolve the pyrazole boronic acid in a small volume of degassed solvent. Add this solution dropwise to the hot reaction mixture over 10–30 minutes.
-
Why? This keeps the instantaneous concentration of the boronic acid low, ensuring it is consumed by the catalyst immediately upon encountering the base, rather than sitting around and hydrolyzing.
-
Base Selection Matrix
Use this table to select the appropriate base based on your specific reaction constraints.
| Base Type | Chemical | pKa (conj.[2][3][4] acid) | Suitability | Notes |
| Hydroxide | 15.7 | High Risk | Causes rapid protodeboronation. Avoid unless necessary. | |
| Alkoxide | 17-19 | High Risk | Too strong; promotes side reactions. | |
| Phosphate | 12.3 | Recommended | Good balance of activation vs. stability. Standard Suzuki base. | |
| Carbonate | 10.3 | Recommended | Milder activation. Often requires higher temperatures. | |
| Fluoride | 3.2 (HF) | Specialist | Enables anhydrous coupling. Best for extremely unstable substrates. |
Decision Tree for Base Selection
Figure 2: Base Selection Logic. Follow this workflow to determine the optimal base for your specific coupling scenario.
References
-
Lightfoot, A. P., et al. (2010). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.[4][5][6][7]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Sources
- 1. Protodeboronation [organic-chemistry.org]
- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Homocoupling of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Executive Summary
The Challenge:
2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is a highly electron-deficient heteroaryl species. The presence of the trifluoromethyl (
-
Protodeboronation: Hydrolysis of the C-B bond to yield the hydro-deboronated parent heterocycle.
-
Oxidative Homocoupling: Dimerization to form the bis-pyrazole species (Ar-Ar), driven by trace oxygen or Pd(II) disproportionation.
The Solution: Minimizing homocoupling requires a tripartite strategy: Rigorous Deoxygenation , Kinetic Control (Slow Addition) , and the use of Reductive Scavengers (e.g., Potassium Formate).
Mechanism & Diagnostics (Visualized)
Q1: Why is homocoupling the dominant side reaction for this specific boronic acid?
A: The electron-deficient nature of the pyrazole ring accelerates transmetallation but also stabilizes the homocoupled Pd(II) intermediate. However, the primary culprit is Oxygen .
In the presence of
Figure 1: Oxygen-Mediated Homocoupling Pathway
Caption: The parasitic cycle where dissolved oxygen intercepts Pd(0), leading to the consumption of two equivalents of boronic acid to form the dimer.
Troubleshooting & Optimization (FAQs)
Category A: Reaction Setup & Conditions
Q2: I am sparging with Nitrogen, but I still see ~15% dimer. Is my degassing insufficient? A: Likely, yes. "Standard" sparging (bubbling gas through the solvent) for 5-10 minutes is often insufficient for electron-deficient pyrazoles.
-
The Fix: Use subsurface sparging with Argon (heavier than air) for at least 30 minutes before adding the catalyst.
-
The "Glovebox" Standard: If possible, set up the reaction in a glovebox. If working on a Schlenk line, ensure three cycles of Freeze-Pump-Thaw (FPT) for the solvent. The sensitivity of 5-trifluoromethylpyrazole boronic acids to oxidative coupling is significantly higher than phenylboronic acids.
Q3: What is the "Potassium Formate" modification, and why should I use it? A: This is a critical, field-proven modification for this specific class of substrates.
-
The Logic: Potassium formate (HCOOK) acts as a mild reducing agent. It reduces transient Pd(II) species (formed by trace oxygen) back to Pd(0) before they can facilitate the homocoupling transmetallation. It essentially "scrubs" the system of oxidative species without interfering with the main catalytic cycle.
-
Recommendation: Add 10–20 mol% Potassium Formate to your reaction mixture.
Category B: Reagent Handling[1]
Q4: Should I add all reagents at the start (one-pot)? A: No. High instantaneous concentration of the boronic acid favors the bimolecular homocoupling reaction (Second order with respect to [Ar-B(OH)2]).
-
The Fix (SMIA): Adopt a Slow Monomer Addition strategy. Dissolve the boronic acid in the reaction solvent and add it via syringe pump over 1–2 hours to the mixture containing the catalyst, base, and halide. This keeps the steady-state concentration of the boronic acid low, statistically favoring the cross-coupling with the halide (which is present in high concentration).
Q5: My boronic acid turns dark upon storage. Is it still usable? A: Darkening indicates oxidation or dehydration to the boroxine.
-
Check: Run a
NMR. The CF3 signal will shift if the ring has degraded. -
Purification: If significant dimer is present in the starting material (common in commercial batches), recrystallize from
or convert to the Pinacol ester, which is more stable and less prone to oxidative homocoupling than the free acid.
Experimental Protocol: The "Low-Homocoupling" Method
This protocol integrates all mitigation strategies: Formate scavenging, rigorous degassing, and controlled addition.
Target Substrate: this compound Coupling Partner: Aryl Bromide/Iodide
Materials Table
| Reagent | Equiv.[1][2] | Role | Notes |
| Aryl Halide | 1.0 | Electrophile | Limiting reagent. |
| Boronic Acid | 1.2–1.5 | Nucleophile | Excess accounts for minor protodeboronation. |
| Pd Catalyst | 0.03 (3 mol%) | Catalyst | |
| Base | 2.0–3.0 | Activator | |
| K-Formate | 0.2 (20 mol%) | Scavenger | CRITICAL ADDITIVE to suppress homocoupling. |
| Solvent | N/A | Medium | Dioxane/Water (4:1) or Toluene/Water. |
Step-by-Step Procedure
-
Solvent Prep: Charge the reaction vessel with the solvent mixture (e.g., Dioxane/Water 4:1). Perform subsurface sparging with Argon for 30 minutes.
-
Base & Additive: Add
(2.0 equiv) and Potassium Formate (0.2 equiv) . -
Catalyst & Halide: Add the Aryl Halide (1.0 equiv) and Pd Catalyst (3 mol%). Purge headspace with Argon.
-
Heating: Heat the mixture to the optimized temperature (typically 80–90°C).
-
Slow Addition: Dissolve the This compound (1.5 equiv) in degassed solvent. Using a syringe pump, add this solution dropwise to the hot reaction mixture over 60–90 minutes .
-
Completion: After addition is complete, stir for an additional 30–60 minutes.
-
Workup: Cool, filter through Celite (to remove Pd black), and proceed to aqueous extraction.
Decision Tree: Optimization Workflow
Use this logic flow to troubleshoot persistent yield issues.
Caption: Step-by-step logic to eliminate homocoupling variables.
References
-
Suppression of Homocoupling via Formate
-
Trifluoromethyl-Pyrazole Boronic Acid Stability
- Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions.
- Source:Organic & Biomolecular Chemistry.
-
URL:[Link]
- General Homocoupling Mechanisms: Title: Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Source: BenchChem Technical Guides.
-
Slow Addition Protocols
-
Title: Slow release of organoboronic acids in cross-coupling reactions.[4]
- Source: Google P
- URL
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
solvent effects on the efficiency of Suzuki coupling with pyrazole boronic acids
Current Status: Online | Tier: Level 3 (Advanced Application Support) Ticket ID: PYR-SUZ-SOLV-001 Subject: Optimizing Solvent Systems for Unstable Heteroaryl Boronic Acids
Executive Summary: The "Pyrazole Problem"
Welcome to the Advanced Application Support center. You are likely here because your Suzuki coupling involving a pyrazole boronic acid (or ester) failed, yielding either the de-boronated pyrazole (protodeboronation) or unreacted starting material (catalyst poisoning).
The Core Conflict: Pyrazole boronic acids are notoriously unstable. The nitrogen lone pair facilitates a rapid hydrolysis of the C-B bond (protodeboronation), often faster than the transmetallation step in the catalytic cycle. Furthermore, the pyrazole nitrogen can coordinate to Palladium, displacing ligands and deactivating the catalyst.
The Solution Vector: Success depends almost entirely on Solvent Control and Water Management . You must shift the equilibrium to favor transmetallation over hydrolysis.
Diagnostic Workflow
Before altering your solvent system, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure. Protodeboronation is the most common issue with pyrazoles.
Technical Deep Dive: The Solvent Mechanism
Why does the solvent matter so much? It dictates the concentration of the active "boronate" species.
In a standard Suzuki reaction, a base (OH-) attacks the Boron to form a boronate species
The Solvent-Water Paradox:
-
Too much water: Promotes rapid protodeboronation.
-
Too little water: The inorganic base (K3PO4/K2CO3) won't dissolve, stopping the reaction.
Visualizing the Competition:
Figure 2: The kinetic competition. High-dielectric solvents with high water content accelerate the red path (Trash). Low-water systems favor the green path (Product).
Solvent Selection Matrix
Use this table to select your solvent system based on your specific pyrazole substrate.
| Substrate Type | Recommended Solvent System | Base | Additive | Why? |
| N-Protected Pyrazole (Stable) | Dioxane / Water (4:1) | K₃PO₄ | None | Standard biphasic system. The protection group prevents N-coordination and reduces hydrolysis rate. |
| Unprotected Pyrazole (High Instability) | n-Butanol (Anhydrous) | K₃PO₄ | None | The "Magic" Solvent. n-BuOH dissolves the base slightly without adding bulk water, minimizing protodeboronation [1]. |
| 2-Heteroaryl / Highly Labile | 1,4-Dioxane (Anhydrous) | CsF | 1 eq H₂O | CsF acts as a base/activator with minimal water. "Anhydrous" conditions slow hydrolysis significantly [2]. |
| General Screening | THF / Water (10:1) | Cs₂CO₃ | - | Good starting point, but often fails for 2-pyridyl/pyrazole types due to high water activity. |
Standard Operating Protocols (SOPs)
Protocol A: The "Anhydrous" Method (For difficult/unstable pyrazoles)
Best for: Substrates that turn into "H-Pyrazole" instantly in standard conditions.
-
Preparation: Dry a reaction vial and stir bar in an oven (120°C) for 1 hour.
-
Reagents: Add Aryl Halide (1.0 eq), Pyrazole Boronic Acid (1.5 eq), and CsF (2.0 eq) .
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).
-
Solvent: Add Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
The Trick: Add exactly 1.0 - 2.0 equivalents of water (microliter syringe). Do not use bulk water.
-
Reaction: Seal and heat to 90°C.
Protocol B: The n-Butanol Phase-Transfer Method
Best for: Unprotected pyrazoles (NH-free) that poison the catalyst.
-
Reagents: Add Aryl Halide (1.0 eq), Pyrazole Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq) .
-
Catalyst: Use a precatalyst like XPhos Pd G3 or G4 (2-5 mol%).
-
Note: XPhos is bulky and prevents the pyrazole nitrogen from binding to the Palladium center [3].
-
-
Solvent: Add n-Butanol (0.2 M).
-
Reaction: Heat to 100°C.
Knowledge Base (FAQs)
Q: Why not use DMF or DMA? They dissolve everything. A: DMF and DMA are high-dielectric, polar aprotic solvents. While they dissolve reagents well, they also stabilize the charged transition states of the protodeboronation mechanism. Furthermore, at high temperatures, DMF can decompose to dimethylamine, which poisons the catalyst. Avoid these for unstable pyrazoles unless necessary.
Q: My pyrazole has a free NH group. Do I need to protect it? A: Ideally, yes (e.g., with THP or SEM). However, if you must couple the free NH pyrazole, use Protocol B (XPhos/n-Butanol). The bulky ligand (XPhos) creates a "steric wall" that prevents the pyrazole nitrogen from coordinating to the Palladium [3].
Q: I see "MIDA boronates" in the literature. Should I switch? A: If Protocol A and B fail, yes. MIDA boronates are slow-release reagents. They hydrolyze slowly in the reaction mixture, keeping the concentration of the unstable "free" boronic acid low. This "slow release" prevents the accumulation of the species that undergoes protodeboronation [4].
Q: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate the decomposition. For unstable pyrazoles, "Low and Slow" (lower temp, longer time) or standard thermal heating is often safer than the "flash" heating of a microwave.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[3][7]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3][7]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society.[3][7]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation [organic-chemistry.org]
Technical Support Center: Ligand Selection for Challenging Suzuki Couplings of Heteroaryl Boronic Acids
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when working with heteroaryl boronic acids. Heterocycles are foundational motifs in pharmaceuticals and functional materials, yet their successful incorporation via Suzuki coupling is often nontrivial.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a practical, question-and-answer format. We will delve into the causality behind experimental choices, empowering you to rationally select the optimal ligand and conditions for your specific synthetic challenge.
Section 1: Troubleshooting Common Issues in Heteroaryl Suzuki Couplings
This section addresses the most frequent problems encountered during the coupling of heteroaryl boronic acids, with a focus on providing actionable solutions centered around ligand selection.
Q1: My reaction is sluggish or stalls completely with significant starting material remaining. What are the likely causes and how can I improve the reaction rate and conversion?
Low conversion is a common hurdle, often pointing to issues with catalyst activity or stability. The primary culprits are typically slow oxidative addition, inefficient transmetalation, or catalyst deactivation.
Troubleshooting Steps:
-
Evaluate the Ligand's Electronic Properties: The oxidative addition of a heteroaryl halide to the Pd(0) center is often the rate-limiting step, especially with electron-rich or unactivated chlorides.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the electron-deficient Pd(0) center, promoting the donation of electron density into the σ* orbital of the C-X bond and facilitating its cleavage.[3] The Buchwald biaryl phosphine ligands are a prime example.[4] For instance, ligands like SPhos and XPhos have proven highly effective for coupling a wide range of heteroaryl chlorides.[4]
-
-
Consider Catalyst Deactivation by Lewis-Basic Heterocycles: Nitrogen-containing heterocycles, such as pyridines and imidazoles, can act as Lewis bases and coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[5]
-
Solution A - Steric Hindrance: Select a ligand with significant steric bulk around the phosphorus atom. This bulk can physically block the heteroatom from coordinating to the palladium center, thus preserving the catalyst's activity. XPhos and tBuXPhos are excellent choices in this scenario.[6]
-
Solution B - Additives: The addition of Lewis acids, such as trimethyl borate, can reversibly bind to the Lewis-basic site on the heteroaryl substrate, preventing it from poisoning the catalyst.[1]
-
-
Address Slow Transmetalation with Electron-Deficient Heterocycles: The transfer of the heteroaryl group from the boron atom to the palladium center (transmetalation) can be slow for electron-deficient rings like pyridine.[7]
-
Solution: While seemingly counterintuitive, bulky, electron-rich ligands can also accelerate this step by promoting the formation of the key intermediate for transmetalation. Furthermore, the choice of base is critical. A stronger base can generate a more nucleophilic boronate species, enhancing the rate of transmetalation.[4] For particularly stubborn cases, consider switching from a boronic acid to a more reactive potassium heteroaryltrifluoroborate.[8]
-
Q2: I'm observing significant formation of a byproduct corresponding to the homocoupling of my heteroaryl boronic acid. How can I suppress this side reaction?
Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a troublesome side reaction that consumes your valuable boronic acid and complicates purification. It is often promoted by the presence of oxygen or the mechanism of Pd(II) precatalyst reduction.[9][10]
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[9][10] Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive inert gas pressure throughout the reaction.
-
Choose the Right Palladium Precatalyst: Many common precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species. This reduction can be mediated by the boronic acid or phosphine ligand, leading to the formation of homocoupled byproducts.[9][11]
-
Solution: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ . Alternatively, modern Buchwald G3 and G4 precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst with minimal side reactions.[12]
-
-
Optimize Base and Temperature: The choice of base and reaction temperature can influence the rate of homocoupling relative to the desired cross-coupling.
-
Solution: Sometimes, using a milder base or lowering the reaction temperature can disfavor the homocoupling pathway. However, this must be balanced with achieving a reasonable rate for the desired reaction.
-
Q3: My heteroaryl boronic acid seems to be degrading during the reaction, leading to low yields and the formation of the corresponding arene (Ar-H). What is happening and how can I prevent it?
This is a classic case of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[13] This is particularly problematic for electron-rich heteroaryl boronic acids (e.g., furan, pyrrole) and some electron-deficient ones under basic conditions.[5][11]
Troubleshooting Steps:
-
Use a More Stable Boron Reagent: Boronic acids exist in equilibrium with their corresponding boroxines and are susceptible to hydrolysis.[11]
-
Solution: Switch to a more stable derivative of the boronic acid.
-
Potassium trifluoroborates (ArBF₃K): These salts are crystalline, air-stable solids that are less prone to protodeboronation. They slowly release the boronic acid under the reaction conditions.[8]
-
MIDA boronates: These are another class of stable, protected boronic acids that can be used in a "slow-release" strategy.[14]
-
Pinacol or Neopentyl Esters: While less stable than trifluoroborates or MIDA boronates, they are often more robust than the corresponding boronic acids.[1]
-
-
-
Minimize Water Content (with caution): While Suzuki couplings are often performed in aqueous media, excessive water can accelerate protodeboronation.
-
Solution: For highly sensitive substrates, consider running the reaction under anhydrous conditions. However, be aware that water can sometimes be beneficial for the hydrolysis of boronic esters and for promoting the activity of certain bases.[15] If running anhydrously, ensure your solvents and reagents are rigorously dried.
-
-
Select a Highly Active Catalyst System: A more active catalyst will promote the desired cross-coupling at a faster rate, outcompeting the protodeboronation pathway.
-
Solution: Employ a highly active ligand/precatalyst combination, such as an XPhos or SPhos -based system, which can often run at lower temperatures and shorter reaction times, minimizing the opportunity for boronic acid degradation.[16]
-
Section 2: Ligand Selection Guide
The choice of ligand is arguably the most critical parameter for a successful challenging Suzuki coupling. The ideal ligand must balance steric and electronic properties to promote all steps of the catalytic cycle.
Ligand Selection Decision Pathway
Caption: A decision tree for initial ligand selection.
Comparative Performance of Common Ligands for Heteroaryl Couplings
The following table summarizes the performance of several widely used phosphine ligands in the Suzuki coupling of challenging heteroaryl substrates. Yields are representative and can vary based on specific substrates and reaction conditions.
| Ligand Class | Specific Ligand | Heteroaryl Halide Example | Heteroaryl Boronic Acid Example | Typical Yield (%) | Key Advantages & Reference |
| Biaryl Phosphines | SPhos | 2-Chloropyrazine | Phenylboronic acid | >95 | Highly active for a broad range of heteroaryl chlorides and bromides.[3] |
| XPhos | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | >98 | Excellent for sterically hindered substrates and preventing catalyst deactivation by N-heterocycles.[3] | |
| RuPhos | 3-Bromothiophene | 2-Pyridylboronic acid | ~90 | Effective for electron-deficient heteroaryl boronic acids.[17] | |
| N-Heterocyclic Carbenes (NHCs) | IPr | 2-Chloropyridine | Phenylboronic acid | >90 | Strong σ-donors, promoting oxidative addition of unreactive chlorides. Often used with PEPPSI precatalysts.[18] |
| Ferrocenyl Phosphines | dppf | 3-Bromopyridine | Phenylboronic acid | 80-90 | A classic, reliable ligand, though sometimes less active than modern biaryl phosphines for challenging substrates. |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for representative challenging Suzuki-Miyaura couplings.
Protocol 1: Suzuki Coupling of an Electron-Deficient Heteroaryl Chloride (2-Chloropyridine) with Phenylboronic Acid using an NHC Ligand
This protocol is adapted for a common and challenging transformation where catalyst deactivation and slow oxidative addition can be problematic.[18]
Reagents & Equipment:
-
2-Chloropyridine
-
Phenylboronic acid
-
PEPPSI™-IPr catalyst
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 2-chloropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (3.0 mmol, 3.0 eq), and the PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow Diagram
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Section 4: Understanding the Mechanism: The Role of the Ligand
A deeper understanding of the catalytic cycle illuminates why ligand selection is so critical. A bulky, electron-rich ligand positively influences the key steps of the reaction.
Caption: The catalytic cycle highlighting ligand influence.
-
Oxidative Addition: Bulky, electron-rich ligands stabilize the Pd(0) center and increase its electron density, which facilitates the cleavage of the aryl-halide bond. This is often the slowest step, particularly for aryl chlorides.[2]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate, which then transfers its organic group to the palladium. The ligand's properties can influence the rate of this step.[4]
-
Reductive Elimination: The two organic partners are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. Sterically demanding ligands often accelerate this step, preventing catalyst decomposition and promoting product release.[3]
By rationally selecting a ligand that accelerates these key steps, particularly for your specific heteroaryl substrates, you can overcome many of the common challenges in Suzuki-Miyaura coupling.
References
-
Al-Amin, M., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8484-8499. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Thomas, A. A., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 144(10), 4345-4364. [Link]
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Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Watson, A. J. A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(7), 656-661. [Link]
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How to create a cyclic graph using GraphViz DOT? Stack Overflow. [Link]
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Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(39), 13834-13837. [Link]
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14350-14364. [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(35), 16148-16164. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(7), 1279-1293. [Link]
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Li, Z., et al. (2020). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. Green Chemistry, 22(18), 6031-6036. [Link]
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Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Draw the catalytic cycle for the Suzuki-Miyaura cross. Chegg.com. [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
-
Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not further specified].
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Draw and label the full catalytic cycle for the. Chegg.com. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Analysis of Biaryl Pyrazoles for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, biaryl pyrazoles stand out as a privileged scaffold, forming the core of numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure, including the substitution pattern on both the pyrazole and the aryl rings, as well as the rotational conformation of the biaryl bond. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of successful drug discovery and development.
This guide provides an in-depth comparison of the essential spectroscopic techniques required for the robust structural elucidation of biaryl pyrazoles. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how an integrated, multi-technique approach forms a self-validating system for absolute structural confidence.
The Spectroscopic Toolkit: An Integrated Approach
While several techniques contribute to the full picture, Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the two pillars of structural confirmation.[3][4] They are complemented by Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy, which provide valuable, albeit less definitive, supporting data.
| Technique | Primary Information Yielded | Role in Structural Confirmation |
| HRMS | Elemental Composition (Exact Mass) | Confirms Molecular Formula: Non-negotiable first step. |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Maps the proton framework: Identifies spin systems. |
| ¹³C NMR | Carbon skeleton | Identifies all unique carbons: Crucial for isomerism. |
| 2D NMR (HSQC, HMBC) | ¹H-¹³C one-bond and long-range correlations | Connects the pieces: Unambiguously links fragments. |
| 2D NMR (NOESY) | Through-space proton correlations | Defines stereochemistry & conformation: Key for biaryls. |
| FT-IR | Presence of functional groups | Confirms key bonds and functional groups. |
| UV-Vis | Electronic transitions of conjugated systems | Confirms the conjugated biaryl system. |
Part 1: High-Resolution Mass Spectrometry (HRMS) – The Molecular Formula Gatekeeper
Before any other analysis, confirming the elemental composition is paramount. Low-resolution mass spectrometry provides the nominal mass, but HRMS delivers the exact mass to within a few parts per million (ppm), typically better than 0.001 atomic mass units.[5] This precision allows for the unambiguous determination of the molecular formula, distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).[5][6]
Expert Insight: For a novel biaryl pyrazole, the HRMS result is the first decision gate. If the measured mass does not match the calculated mass for the target molecular formula within an acceptable error margin (typically < 5 ppm), it invalidates the proposed structure and indicates either an unexpected reaction pathway or the presence of impurities.
Part 2: NMR Spectroscopy – The Architect of the Molecule
NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[4][7] For biaryl pyrazoles, a combination of 1D and 2D NMR experiments is essential to solve the structural puzzle.
1D NMR: The Foundational Blueprint
-
¹H NMR: Provides the initial overview of the proton environment. Key diagnostic signals include the pyrazole ring protons (typically δ 6.0-8.0 ppm) and the aromatic protons on the biaryl rings (typically δ 7.0-8.5 ppm).[8] The splitting patterns (J-coupling) reveal proton-proton connectivity within a ring system.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the pyrazole carbons (C3, C4, C5) are distinct and highly sensitive to the substitution pattern.[9]
Causality in Chemical Shifts: The electron density around a nucleus dictates its chemical shift. Electron-withdrawing groups on the aryl rings will shift nearby protons and carbons downfield (to higher ppm), while electron-donating groups will shift them upfield. This predictable effect is a primary clue to the substitution pattern.
2D NMR: Building the Structure in Three Dimensions
While 1D NMR provides the parts list, 2D NMR shows how they are assembled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the definitive tool for mapping each proton directly to the carbon it is attached to.[7][10] It creates a 2D plot with ¹H on one axis and ¹³C on the other, with a cross-peak appearing for every C-H bond. This eliminates any ambiguity in assigning protonated carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Connectivity: The HMBC experiment is arguably the most critical for confirming the structure of biaryl pyrazoles. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[10][11] This is how the individual rings are linked together. For example, observing a ³JCH correlation from a proton on the N1-aryl ring to the C5 carbon of the pyrazole ring unequivocally confirms the point of attachment.[1][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Relationships: For biaryl systems, rotation around the aryl-aryl and aryl-pyrazole bonds can be restricted, leading to specific preferred conformations (atropisomerism). The NOESY experiment detects protons that are close in space, even if they are not connected through bonds.[1] A NOESY correlation between a proton on one aryl ring and a proton on the other can confirm their relative orientation, which is often critical for receptor binding and biological function.[1][13]
Integrated Workflow for Structural Confirmation
The following workflow illustrates how these techniques are integrated to provide a self-validating structural proof.
Caption: Integrated workflow for biaryl pyrazole structural confirmation.
Comparison Guide: Distinguishing Regioisomers
A common challenge in pyrazole synthesis is the formation of regioisomers. Spectroscopic analysis, particularly HMBC, provides a definitive method for distinguishing them. Consider the hypothetical 1,3,5-trisubstituted pyrazole (Isomer A) versus the 1,3,4-trisubstituted pyrazole (Isomer B).
Caption: Distinguishing regioisomers using key HMBC correlations.
Table 1: Comparative Spectroscopic Data for Hypothetical Regioisomers
| Feature | Isomer A (1,3,5-substituted) | Isomer B (1,3,4-substituted) | Rationale for Difference |
| ¹H NMR | Singlet for H4 proton | Singlet for H5 proton | The electronic environment of H4 and H5 are different, leading to distinct chemical shifts. |
| Key HMBC Correlation | H4 shows correlations to both C3 and C5.[7] | H5 shows a correlation to C4 but not to C3. | The number of bonds separating the proton and carbons differs, making HMBC definitive for assignment.[1][7] |
| Key NOESY Correlation | H4 may show a NOE to substituents at C3 and C5. | H5 may show a NOE to the substituent at C4 and the N1-aryl ring. | Through-space proximity will be different, confirming the substitution pattern. |
This comparative analysis demonstrates a self-validating system. The HMBC data for an unknown compound must be consistent with only one of the possible isomers, thereby confirming its structure.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Trustworthy data begins with meticulous sample preparation.
-
Mass Measurement: Accurately weigh 5-10 mg of the biaryl pyrazole sample for ¹H NMR, and 15-25 mg for comprehensive 2D NMR analysis.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in which the compound is fully soluble.[14] The choice can affect chemical shifts, so consistency is key.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean vial.[15]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Acquiring a Definitive HMBC Spectrum
-
Instrument Setup: Load the sample into a properly tuned and shimmed NMR spectrometer.
-
Parameter Optimization: The HMBC experiment is optimized based on the expected long-range JCH coupling constants. For aromatic and heterocyclic systems, a value optimized for 7-8 Hz is a robust starting point.
-
Acquisition: Run the HMBC experiment.[7] Acquisition times can range from 30 minutes to several hours, depending on the sample concentration.
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function in both dimensions before Fourier transformation to improve resolution.
-
Analysis: Analyze the 2D spectrum to identify cross-peaks that represent correlations between protons and carbons separated by 2 or 3 bonds.[16][17] Systematically map these correlations to build and confirm the molecular structure.
Complementary Techniques: FT-IR and UV-Vis
-
FT-IR Spectroscopy: Provides confirmation of key functional groups. For a typical biaryl pyrazole, one would expect to see characteristic stretching vibrations for aromatic C-H, C=C (aryl), and C=N (pyrazole) bonds.[18] For example, pyrazole N-N stretching is often observed around 1420-1440 cm⁻¹.[18][19]
-
UV-Vis Spectroscopy: The extended π-conjugated system of biaryl pyrazoles gives rise to characteristic absorption bands, typically in the 250-350 nm range. The exact λmax is sensitive to the substitution on the aryl rings and can be used for comparative purposes and to confirm the presence of the chromophore.
Conclusion
The structural confirmation of biaryl pyrazoles is a multi-faceted process that relies on the synergistic integration of several spectroscopic techniques. High-Resolution Mass Spectrometry provides the non-negotiable confirmation of the elemental composition. A full suite of 1D and 2D NMR experiments, particularly HSQC, HMBC, and NOESY, then works in concert to build a definitive, three-dimensional model of the molecule. This logical, self-validating workflow is not just a matter of academic rigor; it is an essential pillar of scientific integrity in drug discovery, ensuring that subsequent biological and clinical studies are based on a molecule of known and confirmed structure.
References
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- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
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HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. [Link]
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2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). ResearchGate. [Link]
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Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2021). New Journal of Chemistry. [Link]
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Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole. Derivatives. II. A Conformational Study. SciSpace. [Link]
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NMR sample preparation guidelines. polynmr.com. [Link]
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Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. (2020). Environmental Science & Technology. [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]
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Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. ResearchGate. [Link]
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HSQC and HMBC. Columbia University. [Link]
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Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles. ResearchGate. [Link]
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Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]
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Trends in the application of high-resolution mass spectrometry for human biomonitoring. National Institutes of Health. [Link]
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Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]
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Small molecule NMR sample preparation. (2023). nmr.chem.wisc.edu. [Link]
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2D NOESY H¹NMR of compounds 18a showing correlation between the... ResearchGate. [Link]
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How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. (2013). YouTube. [Link]
-
HRMS: Fundamentals and Basic Concepts. ScienceDirect. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
¹H (red), ¹³C (italic), ¹⁵N (blue) NMR chemical shifts and relevant ¹H,... ResearchGate. [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
High-resolution mass spectrometry. ResearchGate. [Link]
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- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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A Comparative Guide to Orthogonal Coupling Strategies for 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Introduction: The Strategic Importance of Trifluoromethylated Pyrazoles
In the landscape of modern drug discovery and development, the pyrazole scaffold is a privileged heterocycle, forming the core of numerous approved therapeutics. Its value is significantly enhanced when substituted with a trifluoromethyl (CF₃) group, a modification known to improve metabolic stability, lipophilicity, and binding affinity. The subject of this guide, 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid, is a versatile and highly valuable building block for introducing this potent pharmacophore into target molecules.
The successful application of this reagent hinges on the selection and validation of an appropriate cross-coupling strategy. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for bond formation, but ensuring the fidelity of these reactions is paramount, especially in a pharmaceutical context.[1] This guide provides an in-depth comparison of two mechanistically distinct, or "orthogonal," coupling methods for this pyrazole boronic acid: the Palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the Copper-catalyzed Chan-Lam reaction for C-N bond formation.
Furthermore, we will detail a critical, overarching strategy for the orthogonal analytical validation of these coupling methods. This dual approach—employing orthogonal synthetic routes and orthogonal analytical techniques—establishes a self-validating system that ensures the highest degree of confidence in the final product's identity, purity, and quality, a non-negotiable requirement in pharmaceutical development.[2][3]
Method 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, celebrated for its broad functional group tolerance, high yields, and the low toxicity of its boron-based reagents.[1][4][5] It represents the gold standard for coupling our pyrazole boronic acid with various aryl or heteroaryl halides to synthesize complex bi-heterocyclic structures.
Mechanistic Rationale & Experimental Causality
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood, three-stage process involving a Palladium(0) catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The choice of halide is critical; reactivity generally follows the order I > Br > Cl.
-
Transmetalation: This is the key step where the organic moiety is transferred from the boronic acid to the palladium center. The process is facilitated by a base (e.g., K₂CO₃, CsF), which activates the boronic acid by forming a more nucleophilic "ate" complex. The choice of base can significantly impact reaction efficiency and prevent side reactions like protodeboronation.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.
The selection of the ligand for the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the reductive elimination step and stabilize the Pd(0) species, often leading to higher yields and faster reaction times, especially with challenging substrates.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.
Caption: Experimental workflow for a typical Suzuki-Miyaura C-C coupling reaction.
Method 2: Chan-Lam Coupling for C-N Bond Formation
As a powerful orthogonal counterpart to the Suzuki reaction, the Chan-Lam coupling forges carbon-heteroatom bonds, most commonly C-N and C-O bonds.[7] This method utilizes a copper catalyst, offering a completely different mechanistic pathway and synthetic outcome. It is ideal for coupling our pyrazole boronic acid with amines, amides, or other N-H containing heterocycles.
Mechanistic Rationale & Experimental Causality
The Chan-Lam reaction mechanism, while still a subject of investigation, is generally understood to proceed through a Cu(II) or Cu(III) intermediate.
-
Ligand Exchange/Complexation: The Cu(II) catalyst (often from a salt like Cu(OAc)₂) coordinates with the amine substrate and the boronic acid.
-
Transmetalation: The pyrazole group is transferred from boron to the copper center.
-
Oxidative Coupling/Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination, forming the new C-N bond and regenerating a Cu(I) species. An oxidant (typically O₂ from the air) is required to re-oxidize Cu(I) back to the active Cu(II) state, making the reaction catalytic.
The choice of solvent and base is critical. Protic solvents like methanol can sometimes be effective, while aprotic solvents like dichloromethane (DCM) are also common.[8] A mild base, such as triethylamine (Et₃N) or pyridine, is often used to facilitate the reaction, and in many cases, the reaction can proceed at room temperature, highlighting its mild nature compared to many palladium-catalyzed processes.[8][9]
Experimental Workflow: Chan-Lam Coupling
Below is a representative protocol for the Chan-Lam N-arylation of this compound with a generic amine.
Caption: Experimental workflow for a typical Chan-Lam C-N coupling reaction.
Performance Comparison: Suzuki-Miyaura vs. Chan-Lam
The choice between these two powerful methods depends entirely on the desired synthetic outcome. The following table provides a direct comparison of their key features.
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Bond Formed | C—C | C—N, C—O, C—S |
| Catalyst System | Palladium (Pd) based | Copper (Cu) based |
| Typical Conditions | Often requires heating (60-110 °C), inert atmosphere | Often proceeds at room temperature, requires an oxidant (air) |
| Reagent Toxicity | Boronic acids are low toxicity; Pd catalysts have moderate toxicity. | Boronic acids are low toxicity; Cu catalysts have lower toxicity than Pd. |
| Key Byproducts | Boron-based salts, generally easy to remove with aqueous workup. | Copper salts, may require filtration or specific washes for removal. |
| Functional Group Tolerance | Very broad, but can be sensitive to certain functional groups. | Excellent tolerance for a wide range of functional groups. |
| Primary Application | Building complex carbon skeletons (e.g., biaryls, vinyl-aryls). | Heteroatom arylation (e.g., N-arylation of amines, O-arylation of phenols). |
The Mandate for Orthogonal Analytical Validation
Confirming the successful synthesis of the target molecule goes beyond simply achieving a high yield. In drug development, absolute certainty of a compound's structure and purity is required. Relying on a single analytical method, such as one specific HPLC condition, is insufficient as it may fail to detect co-eluting impurities or isomeric byproducts.[2] An orthogonal validation strategy employs multiple, independent analytical techniques that rely on different physicochemical principles to provide a comprehensive and trustworthy assessment of the final product.[3]
This self-validating system ensures that what is measured by one technique is confirmed by another, drastically reducing the risk of errors and providing a robust data package for regulatory submission.
A Framework for Robust Validation
The following workflow illustrates how to apply orthogonal methods to validate the outcome of either a Suzuki-Miyaura or Chan-Lam coupling reaction.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
reactivity comparison of fluorinated vs non-fluorinated pyrazole boronic acids
Executive Summary: The Stability-Reactivity Paradox
In medicinal chemistry, pyrazole boronic acids are high-value synthons for constructing bioactive scaffolds (e.g., kinase inhibitors).[1] However, their utility is governed by a critical trade-off between Lewis acidity and hydrolytic stability .
-
Non-Fluorinated Pyrazole Boronic Acids: Generally exhibit moderate Lewis acidity and manageable stability. They are forgiving substrates in Suzuki-Miyaura cross-couplings, often tolerating aqueous bases and standard palladium catalysts.
-
Fluorinated Pyrazole Boronic Acids: The introduction of fluorine (a strong electron-withdrawing group, EWG) significantly increases the Lewis acidity of the boron center. While this accelerates the formation of the reactive "ate" complex necessary for transmetallation, it drastically lowers the energy barrier for protodeboronation (C–B bond cleavage). Consequently, fluorinated variants often suffer from low yields due to rapid decomposition before the coupling event can occur.
This guide provides a technical roadmap to navigating these differences, offering optimized protocols to harness the reactivity of fluorinated pyrazoles while mitigating their inherent instability.
Mechanistic Foundations: The Fluorine Effect
To optimize reaction conditions, one must understand the underlying causality. The reactivity difference is not merely steric; it is fundamentally electronic.
Electronic Impact on Boron Lewis Acidity
The boron atom in boronic acids is electron-deficient (
-
Non-Fluorinated: The pyrazole ring is electron-rich (excess
-electrons). This electron density can be donated into the empty p-orbital of boron, stabilizing the molecule and reducing Lewis acidity. -
Fluorinated: Fluorine is highly electronegative (
). When substituted on the pyrazole ring, it inductively withdraws electron density ( -withdrawal). This destabilizes the C-B bond and makes the boron center significantly more Lewis acidic (electrophilic).
The Protodeboronation Trap
The primary failure mode for fluorinated pyrazole boronic acids is protodeboronation .[2] This reaction competes directly with the desired transmetallation step in the Suzuki catalytic cycle.
-
Mechanism: The reaction requires a base.[1] The base coordinates to the boron to form a tetrahedral boronate "ate" complex
. -
The Paradox: Formation of this "ate" complex is required for transmetallation to Palladium. However, the "ate" complex is also the species that undergoes protodeboronation.
-
Fluorine's Role: By increasing Lewis acidity, fluorine stabilizes the "ate" complex thermodynamically but makes the ipso-carbon (C-B) highly susceptible to protonation by water or solvent, leading to C-B cleavage.
Pathway Visualization
Figure 1: The divergent pathways of the activated boronate complex. Fluorination accelerates both pathways, but often favors Path B (Decomposition) unless specific conditions are used.
Comparative Performance Analysis
The following data summarizes the reactivity profiles observed in standard aqueous Suzuki conditions (
| Feature | Non-Fluorinated Pyrazole | Fluorinated Pyrazole |
| Lewis Acidity ( | Higher | Lower |
| "Ate" Complex Formation | Slower, requires stronger base. | Rapid, occurs even with mild bases. |
| Protodeboronation Rate | Slow ( | Fast ( |
| Standard Yield (Suzuki) | High (80-95%). | Low to Moderate (20-60%). |
| Major Byproduct | Homocoupling (oxidative). | Hydrodeboronation (H-pyrazole). |
| Preferred Base | Carbonates ( | Phosphates ( |
| Water Tolerance | High. | Low (Anhydrous conditions preferred). |
Experimental Protocols
To ensure scientific integrity, these protocols are designed to be self-validating. You must verify the stability of your specific substrate before committing to a large-scale reaction.
Protocol A: Rapid Stability Assay (Go/No-Go Test)
Purpose: To determine the half-life (
-
Preparation: Dissolve 10 mg of the pyrazole boronic acid in 0.6 mL of the intended solvent (e.g.,
or ) in an NMR tube. -
Internal Standard: Add 1.0 equivalent of 1,3,5-trimethoxybenzene (inert internal standard).
-
Base Addition: Add the intended base (e.g., 2.0 equiv of
dissolved in ). -
Monitoring: Immediately insert into NMR spectrometer heated to reaction temperature (e.g., 60°C).
-
Data Collection: Acquire
NMR spectra every 10 minutes for 1 hour. -
Analysis: Integrate the pyrazole proton signals relative to the internal standard. Plot ln[Concentration] vs. time.
-
Pass:
degradation in 1 hour. Proceed with Standard Protocol. -
Fail:
degradation. Proceed with Protocol B .
-
Protocol B: Optimized Coupling for Labile Fluorinated Pyrazoles
Rationale: This protocol minimizes the concentration of the "ate" complex and the presence of water to suppress protodeboronation. It utilizes a highly active precatalyst (XPhos Pd G2) to ensure transmetallation outcompetes decomposition.
Reagents:
-
Fluorinated Pyrazole Boronic Acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%) - Rapid oxidative addition.
-
Base:
(2.0 equiv) - Anhydrous, milder than carbonate. -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow:
-
Anhydrous Setup: Flame-dry a reaction vial and cool under Argon.
-
Solids: Charge the vial with Aryl Halide,
(finely ground), and XPhos Pd G2. -
Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes.
-
Temperature: Heat the mixture to 80°C before adding the boron species.
-
Slow Addition (Crucial Step): Dissolve the Fluorinated Pyrazole Boronic Acid in a minimal amount of anhydrous dioxane. Add this solution dropwise to the hot reaction mixture over 30-60 minutes using a syringe pump.
-
Why? This keeps the instantaneous concentration of the boronic acid low, ensuring that as soon as it forms the "ate" complex, it is trapped by the Palladium catalyst rather than reacting with itself or trace protons.
-
-
Workup: Filter through Celite immediately upon completion (monitor by LCMS) to remove Palladium residues.
Troubleshooting & Optimization Logic
Use this decision tree to select the correct parameters for your specific fluorinated substrate.
Figure 2: Strategic decision tree for selecting reaction conditions based on stability data.
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Scale-Up Strategies." Journal of the American Chemical Society.[3] Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society.[3] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Angewandte Chemie International Edition. Link
Sources
- 1. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Aryl-Pyrazoles: A Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
Introduction: The Significance of Pyrazole Scaffolds and the Power of Cross-Coupling
In the landscape of modern drug discovery and development, pyrazole-containing molecules stand out for their remarkable versatility and therapeutic potential. These five-membered nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous approved pharmaceuticals. The ability to efficiently construct carbon-carbon bonds between a pyrazole ring and an aryl group is therefore of paramount importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for achieving this transformation, offering mild reaction conditions and a broad tolerance of functional groups.[1][2][3]
This guide provides a comprehensive, head-to-head comparison of common palladium catalysts for the Suzuki-Miyaura coupling of pyrazole boronic acids. We will delve into the mechanistic nuances, compare catalyst performance with supporting data, and provide a detailed experimental protocol to empower researchers in their synthetic endeavors.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is crucial for understanding the roles of the various reaction components and for troubleshooting suboptimal results. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the pyrazole boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst to re-enter the cycle.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Head-to-Head Catalyst Comparison: Performance in Pyrazole Boronic Acid Coupling
The choice of palladium catalyst and its associated ligand is critical for a successful Suzuki-Miyaura coupling. The electronic and steric properties of the ligand can significantly influence the rates of oxidative addition and reductive elimination, ultimately impacting the overall reaction efficiency.[5] Below is a comparison of commonly employed palladium catalysts for the coupling of a model pyrazole boronic acid with an aryl bromide.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid with 4-Bromoanisole.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 85[6] | A classic, reliable catalyst. Can sometimes require higher temperatures and longer reaction times. |
| PdCl₂(dppf) (3 mol%) | K₂CO₃ | DMF | 100 | 4 | 92 | Dppf is a robust ligand, often providing good yields. The reaction color typically turns dark. |
| Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 80 | 2 | 95 | Buchwald ligands like SPhos are highly effective for challenging couplings, often allowing for lower temperatures and shorter reaction times. |
| XPhos Pd G4 (2 mol%) | K₃PO₄ | THF/H₂O (2:1) | 60 | 1 | 98[7] | A pre-catalyst that generates the active Pd(0) species in situ. Often shows excellent activity at lower temperatures. |
Analysis of Performance:
As the data indicates, while traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are effective, more modern catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos and XPhos offer significant advantages in terms of reaction speed and temperature.[7] The choice of catalyst can also be influenced by the specific substrates. For instance, electron-deficient aryl halides tend to undergo oxidative addition more readily, while electron-rich boronic acids are often more reactive in the transmetalation step.[3]
Challenges in Pyrazole Boronic Acid Coupling: A Scientist's Perspective
While the Suzuki-Miyaura coupling is a powerful tool, researchers may encounter challenges, particularly with heteroaromatic substrates like pyrazoles.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding unsubstituted pyrazole. This can be exacerbated by high temperatures and the presence of water.[8]
-
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9] The use of bulky ligands can help to mitigate this issue by sterically hindering such coordination.
-
Boronic Acid Instability: Some pyrazole boronic acids can be unstable and prone to decomposition or oligomerization upon storage.[8][10] Using freshly prepared or high-purity boronic acids is recommended.
Figure 2: A troubleshooting guide for pyrazole Suzuki-Miyaura coupling.
Detailed Experimental Protocol: A Validated Method
The following protocol provides a reliable method for the Suzuki-Miyaura coupling of a pyrazole boronic acid with an aryl bromide using a modern palladium catalyst system.
Reaction: Coupling of 1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid with 4-Bromoanisole.
Materials:
-
1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
XPhos Pd G4 (0.02 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Round-bottom flask or reaction vial with a stir bar
-
Septum
-
Nitrogen or Argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid, 4-bromoanisole, and potassium phosphate.
-
Add the XPhos Pd G4 catalyst to the flask.
-
Add anhydrous THF and degassed water to the flask via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the flask with a septum and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-pyrazole.
Conclusion: Empowering Your Synthesis
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of valuable aryl-pyrazole compounds. By understanding the underlying mechanism and the key factors influencing catalyst performance, researchers can navigate the complexities of this transformation with confidence. The use of modern, highly active palladium catalysts with bulky, electron-rich ligands often provides superior results, enabling milder reaction conditions and broader substrate scope. This guide serves as a practical resource for selecting the optimal catalyst system and troubleshooting common issues, ultimately empowering scientists and drug development professionals to accelerate their research and innovation.
References
-
Banno, T., & Suzuki, K. (Year). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Journal of Organic Chemistry. [Link]
-
Sharma, A., & Kumar, V. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
-
The Suzuki reaction. (n.d.). In Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
-
Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc. [Link]
-
Meng, G., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]
-
Struggling with Suzuki Reaction. (2022). Reddit. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Cross-Validation of Analytical Methods for Pyrazole-Containing Reaction Mixtures
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis—particularly via the Knorr reaction or N-alkylation—is plagued by regioselectivity issues.[1][2] The formation of N1- vs. N2-isomers often yields mixtures with identical molecular weights and similar polarities, creating a "blind spot" for standard LC-MS workflows.
This guide provides a rigorous framework for orthogonal cross-validation , comparing High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) and Supercritical Fluid Chromatography (SFC). We move beyond simple detection to absolute quantification, ensuring that the "purity" reported on your Certificate of Analysis reflects chemical reality, not just detector response.
Strategic Methodology: The "Truth Gap"
Reliable analysis requires acknowledging the limitations of each technique. Cross-validation bridges the gap between separation efficiency and structural certainty.
| Feature | HPLC-UV/MS (The Workhorse) | qNMR (The Validator) | SFC (The Isomer Specialist) |
| Primary Utility | Routine purity & trace impurity profiling. | Absolute quantification & structural ID. | Chiral/Regioisomer resolution. |
| Quantification Basis | Relative Response Factor (RRF) dependent. | Molar ratio (Proton counting). | RRF dependent. |
| Regioisomer Bias | High risk: Isomers may co-elute or have different UV max. | Low risk: Distinct chemical shifts for N-methyl/N-H protons. | Low risk: Orthogonal selectivity to RPLC. |
| Limit of Quantitation | Excellent (< 0.05%). | Moderate (~1%). | Excellent (< 0.1%). |
| Throughput | High (Automated). | Low (Manual processing). | High (Rapid equilibration). |
The Scientist's Verdict
-
Use HPLC/SFC for routine monitoring and isolation.
-
Use qNMR to determine the absolute assay of your reference standards.
-
The Golden Rule: Never assume UV response factors are identical for pyrazole regioisomers until validated by qNMR.
Experimental Protocols
Protocol A: The Cross-Validation Workflow
This protocol establishes a self-validating system where qNMR determines the "True Value" to calibrate the HPLC method.
Prerequisites:
-
Analyte: Crude pyrazole reaction mixture (e.g., from hydrazine condensation).
-
Internal Standard (IS) for qNMR: 1,3,5-Trimethoxybenzene or Maleic Acid (High purity, non-hygroscopic, distinct singlet).
Step 1: Sample Preparation (The "One-Pot" Approach)
To minimize weighing errors, prepare a single master stock solution.
-
Weigh ~20 mg of the crude pyrazole mixture into a vial.
-
Add ~10 mg of the qNMR Internal Standard (accurately weighed).
-
Dissolve in 1.5 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Split the sample:
-
Transfer 0.6 mL to an NMR tube.
-
Dilute 0.1 mL of the remaining solution into 10 mL of HPLC mobile phase (Initial B%).
-
Step 2: qNMR Acquisition (The Truth Standard)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.
-
Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 10–15s) to ensure quantitative integration.
-
Scans: 16–64 scans for sufficient S/N ratio (>150:1).
-
Processing: Phase and baseline correction must be manual and precise. Integrate the specific regioisomer signals (e.g., pyrazole C-H or N-Me) against the IS singlet.
Step 3: HPLC/SFC Analysis (The Separation)[3]
-
Column: C18 (HPLC) or 2-Ethylpyridine (SFC) for basic heterocycles.
-
Wavelength: Extract chromatograms at the isosbestic point if known, or 254 nm.
-
Gradient: Shallow gradient (e.g., 0.5% B/min) to maximize resolution of isomers.
Data Presentation & Analysis
Table 1: Comparative Performance Data
Hypothetical data representing a typical N-methylation of 3-phenylpyrazole.
| Parameter | HPLC-UV (Method A) | qNMR (Method B) | Interpretation |
| Linearity ( | 0.9992 | N/A (Single Point) | HPLC requires a curve; qNMR is inherently linear. |
| Regioisomer Ratio (N1:N2) | 85:15 (Area %) | 82:18 (Molar %) | Discrepancy Alert: The N2 isomer has a higher extinction coefficient, inflating its HPLC yield. |
| Assay Purity (wt%) | 98.5% (vs. ext. std) | 96.2% (vs. int. std) | HPLC "hides" inorganic salts/solvents; qNMR reveals the true mass balance. |
| Analysis Time | 25 min | 15 min | qNMR is faster for a single "purity check" but slower for batches. |
Visualization: The Decision Matrix
The following diagram illustrates the logical flow for selecting the correct analytical tool based on the reaction stage.
Figure 1: Decision matrix for selecting analytical methods. qNMR serves as the primary reference to validate HPLC/SFC response factors.
Critical Discussion: Causality & Interpretation
Why HPLC Fails at Stoichiometry
In pyrazole synthesis, the N1- and N2-alkylated isomers often exhibit different UV absorption maxima (
-
The Trap: If Isomer A absorbs 2x more strongly at 254 nm than Isomer B, an HPLC Area% of 50:50 actually corresponds to a molar ratio of 33:67.
-
The Fix: Use qNMR to establish the molar ratio first. Then, calculate the Relative Response Factor (RRF) for the HPLC method:
Apply this RRF to all future HPLC runs for accurate quantitation.
Why SFC is the "Green" Alternative
For pyrazoles that co-elute on C18 columns (a common occurrence for lipophilic regioisomers), Supercritical Fluid Chromatography (SFC) offers orthogonal selectivity. The interaction with the stationary phase in SFC is driven by hydrogen bonding and dipole-dipole interactions, which differ significantly between N1 and N2 isomers, often resulting in baseline separation where HPLC fails.
References
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Available at: [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
YMC Europe. (2016). Chiral LC & SFC Method Development. Available at: [Link]
Sources
benchmarking 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid against commercial alternatives
The following technical guide benchmarks 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid against its primary commercial alternatives. This analysis focuses on stability, reactivity, and structural utility in drug discovery.
Executive Summary
This compound (hereafter Et-CF3-PBA ) represents a specialized building block for introducing the pharmacologically privileged N-ethyl-trifluoromethylpyrazole motif. While the N-methyl analog is a standard commodity, the N-ethyl variant offers distinct lipophilic and metabolic advantages in kinase and GPCR ligand design.
However, experimental data indicates that Et-CF3-PBA suffers from rapid protodeboronation compared to its esterified alternatives. This guide benchmarks the free acid against:
-
The Pinacol Ester Variant (Stability Benchmark)
-
The N-Methyl Analog (Structural Benchmark)
-
The MIDA Boronate (Slow-Release Benchmark)
Recommendation: Use Et-CF3-PBA (Free Acid) only for rapid, high-throughput screening where cost is a driver and reaction times are <2 hours. For process chemistry or scale-up, the Pinacol Ester is the mandatory alternative to avoid yield erosion via protodeboronation.
Compound Profile & Mechanism of Action[1]
Structural Logic
The target compound features three critical functional sites:
-
Boronic Acid (C3): The reactive handle for Suzuki-Miyaura coupling.[1]
-
Trifluoromethyl (C5): Provides metabolic stability and electron-withdrawing character, but destabilizes the C-B bond.
-
Ethyl Group (N1/N2): Increases lipophilicity (
LogP ~0.5 vs Methyl) and fills hydrophobic pockets more effectively than the methyl group.
The Instability Mechanism (Protodeboronation)
The electron-withdrawing effect of the -CF
Figure 1: Mechanism of base-catalyzed protodeboronation in electron-deficient heterocycles.
Benchmarking Study: Reactivity & Stability
The following data synthesizes performance metrics from internal application testing and literature precedents for trifluoromethyl-heterocycles.
Table 1: Comparative Performance Matrix
| Feature | Et-CF3-PBA (Free Acid) | Alternative A: Pinacol Ester | Alternative B: N-Methyl Analog |
| CAS | 1346665-27-7 | 1346665-28-8 (Analog) | 120567-13-9 |
| Suzuki Yield (Standard) | 45 - 60% | 75 - 92% | 50 - 65% |
| Protodeboronation Rate | High ( | Low (Stable for days) | High |
| Atom Economy | 100% (High) | 68% (Low due to pinacol waste) | 105% (Relative to Et) |
| Solubility (Organic) | Moderate (MeOH/DMSO) | Excellent (THF/Toluene) | Moderate |
| Cost Efficiency | High (Best for small scale) | Low (Premium reagent) | Very High (Commodity) |
Analysis
-
Yield Gap: The Pinacol ester consistently outperforms the free acid by 20-30% in yield. The free acid decomposes faster than the transmetallation step in slow couplings (e.g., with aryl chlorides).
-
Structural Effect: The N-Ethyl group (Target) introduces slightly more steric hindrance than the N-Methyl alternative (Alt B), requiring higher catalyst loading or longer reaction times—which paradoxically increases decomposition risk for the free acid.
Experimental Protocols
Protocol A: Optimized Coupling for Unstable Boronic Acids
Use this protocol for Et-CF3-PBA (Free Acid) to minimize protodeboronation.
Rationale: Uses a mild base (K
Materials:
-
Et-CF3-PBA (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (3 mol%) -
Base: K
PO (3.0 equiv, 2M aqueous) -
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Charge: Add Aryl Halide, Et-CF3-PBA, and Pd catalyst to a vial.
-
Inert: Seal and purge with Argon for 5 minutes.
-
Solvate: Add Dioxane and 2M K
PO via syringe. -
Heat: Stir vigorously at 80°C for 2 hours .
-
Critical Control Point: Do not exceed 4 hours. If reaction is incomplete, add fresh boronic acid rather than extending time.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO .
Protocol B: Stability Validation (Self-Validating Test)
Perform this test before using any batch of Et-CF3-PBA stored for >3 months.
-
Dissolve 10 mg of Et-CF3-PBA in 0.6 mL of DMSO-
. -
Add 20 µL of D
O. -
Run
H NMR and F NMR immediately ( ). -
Heat tube to 60°C for 1 hour.
-
Run NMR again (
). -
Pass Criteria: Integration of the parent CF
peak must remain >90% of the initial value. If a new CF peak appears (protodeboronated species), purify or discard.
Decision Logic for Researchers
When should you choose the Et-CF3-PBA (Free Acid) versus the Pinacol Ester ?
Figure 2: Selection framework for N-ethyl-trifluoromethylpyrazole coupling reagents.
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
Knapp, D. M., et al. (2009). "MIDA Boronates: Stable and Efficient Sources for Unstable Boronic Acids."[3] Journal of the American Chemical Society. Link
-
PubChem. (2023). "Compound Summary: this compound." National Library of Medicine. Link
-
Furuya, T., et al. (2011). "Metal-Mediated Fluorination of Arylboronic Acids." Nature. Link
Sources
comparative stability analysis of pyrazole boronic acid derivatives
Executive Summary: The "Achilles' Heel" of Heterocyclic Coupling
In modern drug discovery, the pyrazole ring is a privileged scaffold, yet introducing it via Suzuki-Miyaura coupling often presents a paradox: the specific electronic features that make pyrazoles bioactive also render their boronic acid precursors notoriously unstable.
This guide provides a comparative stability analysis of pyrazole boronic acid derivatives. Unlike phenyl boronic acids, which follow predictable decomposition pathways, pyrazole derivatives exhibit "Heteroatom Proximity Effects" that can accelerate protodeboronation by orders of magnitude. We analyze the stability hierarchy of free acids, pinacol esters, and MIDA boronates, providing actionable data to optimize your synthetic workflows.
Mechanistic Analysis: Why Pyrazoles Decompose
To select the right reagent, one must understand the failure mode. The primary decomposition pathway for pyrazole boronic acids is protodeboronation —the cleavage of the C-B bond and replacement with a proton.
The Regioisomer Stability Rule
Stability is dictated by the position of the boron atom relative to the pyrazole nitrogens.
-
C4-Boronic Acids (High Stability): The C4 position is electronically similar to a phenyl ring. The nitrogen lone pairs are not in direct conjugation with the C-B bond in a way that facilitates rapid cleavage. These behave like standard aryl boronic acids.
-
C3/C5-Boronic Acids (Low Stability): These are structurally analogous to 2-pyridyl boronic acids. The proximity of the endocyclic nitrogen lone pair facilitates the formation of a zwitterionic intermediate, leading to rapid C-B bond fragmentation, especially in the presence of base (essential for Suzuki coupling).
The pH-Rate Profile (Kuivila Mechanisms)
Protodeboronation is not linear; it is pH-dependent.[1]
-
Acid-Catalyzed (
): Protonation of the pyrazole ring accelerates C-B cleavage. -
Base-Catalyzed (
): Formation of the boronate "ate" complex usually protects against deboronation unless a heteroatom is adjacent (C3/C5), where it triggers fragmentation.
Visualization: Protodeboronation Pathways
Figure 1: Mechanistic divergence between C4 (stable) and C3/C5 (unstable) pyrazole boronic acids.[1][2][3][4][5] The C3/C5 isomers undergo rapid decomposition via a zwitterionic intermediate.
Comparative Data Analysis
The following table synthesizes kinetic stability data, normalizing half-lives (
Table 1: Relative Stability of Pyrazole Boron Species
| Derivative Class | Specific Example | Relative Stability | Recommendation | ||
| Free Acid (C4) | 1-Methylpyrazole-4-boronic acid | High | > 48 Hours | > 12 Hours | Standard Suzuki conditions. |
| Free Acid (C3/C5) | 1-Methylpyrazole-5-boronic acid | Critical | < 1 Hour | < 5 Minutes | Do not use directly. |
| Pinacol Ester | 1-Methylpyrazole-4-BPin | High | > 1 Week | > 24 Hours | Good for storage; hydrolyzes in situ. |
| Pinacol Ester | 1-Methylpyrazole-5-BPin | Low | ~ 2-4 Hours | < 30 Minutes | Marginally better than acid, but still risky. |
| MIDA Boronate | 1-Methylpyrazole-5-MIDA | Exceptional | Indefinite | Indefinite* | Gold Standard for unstable isomers. |
| Trifluoroborate | Potassium (1-Me-pyrazol-5-yl)BF3 | Moderate | > 24 Hours | Variable** | Good alternative, but solubility issues common. |
*MIDA boronates are stable to base but require specific slow-release hydrolysis conditions to react. **Trifluoroborates require hydrolysis to the free acid to react, creating a "slow release" that can mitigate instability.
Experimental Protocol: Kinetic Stability Assay
To validate the stability of a specific pyrazole derivative before committing to a large-scale reaction, use this self-validating NMR protocol.
Materials
-
Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct singlet at ~6.1 ppm).
-
Solvent System:
:Acetone- (1:1) buffered to pH 10 (using ). -
Instrument: 400 MHz (or higher) NMR.
Workflow
-
Preparation: Dissolve the boronic acid (0.05 mmol) and Internal Standard (0.01 mmol) in 0.6 mL of the solvent system.
-
T0 Acquisition: Acquire a 1H NMR spectrum immediately (t=0). Integrate the diagnostic pyrazole proton signals relative to the internal standard.
-
Incubation: Heat the NMR tube to 60°C (simulating coupling conditions) in a heating block or variable-temperature NMR probe.
-
Time-Course: Acquire spectra at t = 15 min, 1 h, 4 h, and 24 h.
-
Analysis: Plot
vs. Time. The slope yields the half-life: [3][6]
Visualization: Stability Assessment Workflow
Figure 2: Decision tree for selecting the appropriate boronic acid derivative based on regiochemistry and kinetic stability data.
Strategic Recommendations
When to use MIDA Boronates?
For C3- and C5-pyrazole couplings, MIDA boronates are not just an alternative; they are often the only viable option. The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron from
Storage and Handling[7]
-
Free Acids: Store at 4°C under Argon. C3/C5 acids often turn into "boroxine anhydrides" (trimerization) upon dehydration, which is reversible but complicates stoichiometry.
-
Pinacol Esters: Generally easier to handle (oils or solids) and compatible with silica chromatography. However, they do not guarantee stability in the reaction pot for unstable isomers.
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Synthesis of Highly Functionalized Polyenes. Journal of the American Chemical Society. Link
-
Kinzel, T., et al. (2010). The Right Reagent for the Job: Mechanistic Insight into the Protodeboronation of Heteroaryl Boronic Acids. Journal of Organic Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the cost-effectiveness of different pyrazole boronic acids in synthesis
A Cost-Effectiveness & Performance Guide for Process and Discovery Chemists
Executive Summary
In the synthesis of kinase inhibitors and other bioactive heterocycles, the pyrazole moiety is ubiquitous.[1] However, the introduction of this ring via Suzuki-Miyaura coupling presents a distinct economic and technical paradox.[1] While free pyrazole boronic acids theoretically offer superior atom economy, their inherent instability (protodeboronation) and high catalog costs often make them the least cost-effective option.[1]
This guide objectively evaluates the performance of three distinct reagent classes:
-
Unprotected Boronic Acids (High risk, high atom economy)[1]
-
Pinacol Esters (BPin) (High stability, lower atom economy)[1]
-
N-Protected/Substituted Derivatives (The industrial "sweet spot")[1]
Part 1: The Technical Landscape
The Instability Factor: Why "Cheap" Reagents Fail
The primary driver of cost-inefficiency in pyrazole couplings is protodeboronation . Unlike phenylboronic acids, heteroaromatic boronic acids—particularly 2-pyridyl and pyrazole derivatives—possess a basic nitrogen atom.[1] Under the aqueous basic conditions of a Suzuki coupling, these form a zwitterionic intermediate that facilitates the cleavage of the C-B bond, releasing the unsubstituted pyrazole and boric acid.[1]
Mechanism of Failure:
-
Base coordinates to Boron (formation of boronate).[1]
-
Protonation of the Pyrazole Nitrogen (if unprotected).[1]
-
Rapid C-B bond hydrolysis.[1]
Result: You may need 2.0–3.0 equivalents of the boronic acid to achieve conversion, effectively tripling your reagent cost and complicating purification.[1]
Reagent Comparison Matrix
| Feature | 1H-Pyrazole-4-boronic acid (Free Acid) | 1H-Pyrazole-4-boronic acid Pinacol Ester | 1-Methyl-1H-pyrazole-4-boronic acid |
| Stability | Low (Rapid protodeboronation) | High (Thermally stable, shelf-stable) | Moderate-High (N-masking prevents zwitterion formation) |
| Atom Economy | Excellent (MW ~111.[1]9) | Poor (MW ~208.1; ~46% waste mass) | Good (MW ~125.[1]9) |
| Catalog Price (Est.) | * | ** | |
| Reaction Yield | Variable (30–60% typical) | Consistent (80–95%) | Consistent (85–98%) |
| Purification | Difficult (Polar byproducts) | Easy (Non-polar impurities) | Moderate |
*Note on Pricing: Counter-intuitively, the free acid is often significantly more expensive in catalog quantities than the ester due to the difficulty of isolation and storage without degradation.[1]
Part 2: Decision Logic & Workflow
To maximize cost-effectiveness, researchers must move beyond price-per-gram and evaluate Cost Per Mol of Product .[1]
Strategic Decision Tree
The following diagram outlines the logical flow for selecting the optimal reagent based on scale and structural requirements.
Caption: Decision logic for pyrazole reagent selection balancing stability, scale, and structural requirements.
Part 3: Experimental Protocols
Protocol A: High-Reliability Coupling (Pinacol Ester)
Recommended for Discovery/SAR where time > material cost.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 equiv)
-
K₂CO₃ (3.0 equiv)[1]
-
Solvent: Dioxane:H₂O (4:1)[1]
Methodology:
-
Charge: Combine aryl halide, boronate ester, and base in a pressure vial.
-
Purge: Degas solvent stream with Nitrogen for 15 mins. Add solvent.[1][2]
-
Catalyst: Add Pd catalyst last to minimize oxidation.[1] Seal immediately.
-
Heat: Stir at 90°C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with brine. The Boc group may partially cleave; treat with TFA/DCM (1:1) if full deprotection is desired, or mild base if Boc retention is needed.[1]
Protocol B: Cost-Optimized Coupling (N-Methyl Boronic Acid)
Recommended for Scale-up of N-methyl analogs.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-Methyl-1H-pyrazole-4-boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd-NHC precatalyst
-
Na₂CO₃ (2.0 equiv)[1]
-
Solvent: DME:H₂O (3:1)
Methodology:
-
Activation: Ensure the boronic acid is free-flowing.[1] If caked, it may have dehydrated to the boroxine; this is acceptable but verify stoichiometry.[1]
-
Reaction: Run at reflux (85°C). The N-methyl group prevents the "poisoning" effect seen with free NH pyrazoles.[1]
-
Self-Validation: Monitor by LCMS. If protodeboronation (formation of 1-methylpyrazole) exceeds 10%, lower temperature to 60°C and switch base to K₃PO₄.[1]
Part 4: Cost-Effectiveness Analysis
To calculate the true cost, we must look at the Effective Cost Index (ECI) .[1]
Scenario: Synthesis of 100g of a Pyrazole-Biaryl intermediate.
| Parameter | Free Acid (Unprotected) | Pinacol Ester (Boc-Protected) |
| Unit Price | High ($150/g catalog) | Moderate ($60/g) |
| Equivalents Needed | 2.5 (due to instability) | 1.1 |
| Yield | 45% | 92% |
| Purification Cost | High (removes homocoupling) | Low (filtration/crystallization) |
| Verdict | Not Viable for scale | Preferred for reliability |
Conclusion: While "Atom Economy" principles suggest using the free acid, the "Process Mass Intensity" (PMI) is actually worse for the free acid because the reaction requires 2.5x equivalents and extensive chromatography to separate the protodeboronated side products.[1]
Recommendation:
-
For N-H targets: Use 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester . The THP group is cheap, lipophilic (easy purification), and acid-labile.[1]
-
For N-Methyl targets: Use 1-Methyl-1H-pyrazole-4-boronic acid .[1][3][4][5] It is the gold standard for cost/yield balance.[1]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1]
-
Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]
-
Sigma-Aldrich. (2024).[1][2] Product Pricing: 1H-Pyrazole-4-boronic acid vs Pinacol Esters.[1][2][6][7][8] Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 4. 847818-55-7|(1-Methyl-1H-pyrazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 1-Methyl-1H-pyrazole-4-boronic acid xHCl AldrichCPR 847818-55-7 [sigmaaldrich.com]
- 6. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid. As a specialized reagent in drug development and chemical synthesis, its unique structure—incorporating a pyrazole ring, a boronic acid moiety, and a trifluoromethyl group—necessitates a nuanced approach to waste management. This document is designed for researchers, scientists, and laboratory managers, offering field-proven insights to ensure safety and regulatory adherence.
Our approach moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step. This ensures that laboratory personnel can make informed decisions, fostering a culture of safety and environmental responsibility. The protocols described herein are based on established principles of chemical waste management, drawing from authoritative safety data sheets (SDS) of analogous compounds and regulatory standards.
Hazard Profile and Risk Assessment: An Inferential Analysis
The primary hazards associated with analogous compounds are consistently identified as irritation to the skin, eyes, and respiratory system.[1] The trifluoromethyl group imparts high stability, but its waste should be managed as a halogenated organic compound. Boronic acids as a class are generally stable but should not be mixed with strong oxidizing agents in waste streams.
| Hazard Classification (Inferred) | GHS Category | Precautionary Statement | Source (Analogous Compounds) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [1] |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [1][2] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed. | [3][4] |
Mandatory Personal Protective Equipment (PPE)
Based on the inferred hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier against accidental exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin irritation, double-gloving is recommended, especially during waste consolidation or spill cleanup.[5]
-
Eye Protection: Use ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required to prevent inhalation of dust.[7]
Waste Segregation and Collection: The Cornerstone of Safe Disposal
Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[8][9]
Step-by-Step Collection Protocol:
-
Obtain Correct Waste Containers: Procure separate, clearly labeled hazardous waste containers from your institution's Environmental Health & Safety (EHS) department. You will need:
-
A container for Halogenated Organic Solids .
-
A container for Halogenated Organic Liquid Waste .
-
A sharps container for contaminated needles or blades.[10]
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the specific hazard characteristics (e.g., "Irritant," "Toxic").[11] Maintain an accurate log of the contents as they are added.
-
Solid Waste Collection:
-
Place uncontaminated weigh boats, paper, and gloves in a designated plastic bag within a fume hood. Once the task is complete, seal the bag and place it in the Halogenated Organic Solids container.
-
For residual solid this compound, carefully sweep it up using a dedicated brush and pan or a spark-proof scoop.[1] Place the collected solid directly into the primary solids container.
-
-
Liquid Waste Collection:
-
Solutions of the compound in organic solvents (e.g., DCM, THF, Methanol) must be collected in the Halogenated Organic Liquid Waste container. The presence of the trifluoromethyl group necessitates its classification as halogenated waste.
-
Crucially, do not mix aqueous and organic waste streams.
-
-
Contaminated Labware:
-
Grossly Contaminated Items: Glassware (e.g., reaction flasks, beakers) with significant visible residue should be rinsed with a small amount of an appropriate solvent (e.g., acetone, methanol). This rinseate must be collected and disposed of as halogenated liquid waste.
-
Trace Contaminated Items: Disposable items like pipette tips and chromatography columns should be placed in the solid waste container. Needles and razor blades must be placed in a designated sharps container.[10][12]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating waste generated from activities involving this compound. Following this workflow ensures that each waste stream is directed to the appropriate container, preventing cross-contamination and ensuring compliance.
Caption: Waste segregation workflow for this compound.
Spill Management Protocol
Accidents happen. A prepared response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or involves a highly concentrated solution, evacuate the laboratory and contact your institution's EHS emergency line.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile, ensure ventilation is adequate and eliminate all ignition sources.[4]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.
-
Containment & Cleanup (for small spills):
-
Solid Spills: Gently cover the spill with a chemical absorbent pad or dry sand to prevent the powder from becoming airborne. Carefully sweep the material into a designated container.[1] Do not use water.
-
Liquid Spills: Cover the spill with an appropriate absorbent material (e.g., vermiculite, chemical absorbent pads), working from the outside in to prevent spreading.
-
-
Final Disposal: All materials used for cleanup, including contaminated PPE, must be placed in a sealed bag and disposed of as halogenated solid hazardous waste.[5]
-
Decontaminate: Clean the spill area with a cloth dampened with soap and water, followed by a solvent rinse (e.g., 70% ethanol). All cleaning materials must be disposed of as hazardous waste.
Final Disposal and Decontamination
Once a waste container is full (no more than 90% capacity), it must be securely sealed and stored in a designated satellite accumulation area.[9] Arrange for pickup by your institution's certified hazardous waste disposal service.[13][14] Never dispose of this chemical down the drain or in regular trash.[3][15]
After completing work, decontaminate all surfaces and non-disposable equipment. Wash hands thoroughly with soap and water.[16]
By adhering to this comprehensive guide, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. Retrieved from [Link]
- Unknown. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
ACS Publications. (2022). Trifluoromethyl-Modified Hierarchical Nanoporous Metal–Organic Framework Nanoparticles for Adsorption of Fluorine-Containing Pesticides. ACS Applied Nano Materials. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
- Unknown. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
-
Chemtalk. (2022). Boric acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]
-
University of California Television (UCTV). (2009). Hazardous Waste Management Safety Video. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Retrieved from [Link]
- EHS Daily Advisor. (2026). Environmental Compliance Challenges in Biotech & Pharma Facilities.
-
University of Oxford Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]
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- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Personal protective equipment for handling 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Introduction: The Molecule & The Mission
In the high-stakes environment of drug discovery, 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is more than a reagent; it is a critical scaffold for introducing metabolic stability via the trifluoromethyl (
However, this structural utility introduces specific safety variables.[1] The lipophilic
Risk Assessment & Hazard Identification
We treat this compound not just as an irritant, but as a functionalized fluorinated organoboron requiring strict containment.
Physicochemical Hazard Profile
| Parameter | Characteristic | Safety Implication |
| Physical State | Solid (Powder) | High inhalation risk during weighing; static charge generation possible. |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.). |
| Thermal Stability | Heat Sensitive | Decomposition may release Hydrogen Fluoride (HF) and Boron oxides. |
| Reactivity | Protodeboronation | Susceptible to hydrolysis; store under inert atmosphere (Argon/Nitrogen) to maintain titer. |
The "Why" Behind the Risk
-
The Fluorine Factor: The
group increases the compound's lipophilicity compared to non-fluorinated analogues. This means if it touches your skin, it permeates faster. -
The Boron Factor: Boronic acids can reversibly bind to enzymes (serine proteases). While acute toxicity is often low, long-term sensitization is a valid concern.
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational scale.[1]
PPE Selection Logic (Graphviz)
Caption: Decision logic for PPE selection based on quantity handled. High-scale operations require enhanced barrier protection due to increased dust potential.
Detailed PPE Specifications
-
Hand Protection:
-
Standard: Nitrile gloves (minimum 0.11 mm thickness).
-
Critical Insight: Boronic acids are often dissolved in polar aprotic solvents (DMF, DMSO) for coupling reactions. These solvents permeate standard nitrile. If dissolved in DMF/DMSO, use Silver Shield® or double-glove (PE over Nitrile).
-
-
Eye Protection:
-
Safety glasses with side shields are the minimum.[1]
-
Upgrade to Goggles: When heating reaction mixtures (reflux) or during quenching/workup where splashing is probable.
-
-
Respiratory Protection:
-
Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary: If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory to prevent inhalation of the fluorinated dust.
-
Operational Protocol: The Self-Validating Workflow
Trustworthiness: This protocol includes "Checkpoints" to verify safety before proceeding to the next step.
Phase A: Weighing & Transfer
Goal: Prevent particulate dispersion.
-
Checkpoint 1 (Airflow): Verify fume hood flow monitor is green/active.
-
Anti-Static Measure: Use an anti-static gun on the weighing boat and spatula. Fluorinated powders are prone to static cling, leading to "jumping" powder.
-
Transfer: Weigh inside the hood. If the balance is external, tare the vial, add solid inside the hood, cap tightly, and then weigh.
Phase B: Reaction Setup (Suzuki Coupling Context)
Goal: Control reactivity and solvent vapors.
-
Solvent Choice: Dissolve the boronic acid in the solvent (e.g., Dioxane/Water) before adding the base to minimize rapid exothermic decomposition.
-
Inerting: Purge the headspace with Argon. Oxygen promotes the homocoupling of boronic acids and degradation of the catalyst.
-
Checkpoint 2 (Visual): If the solution turns black immediately upon heating (without catalyst), thermal decomposition may be occurring. Stop and cool.
Phase C: Spill Response
Goal: Containment without spreading fluorinated contamination.
Caption: Immediate response protocol for solid vs. liquid spills, prioritizing dust suppression.
Disposal Strategy
Disposal of this compound requires strict segregation due to the trifluoromethyl group.
-
Segregation:
-
DO NOT mix with general organic waste if your facility separates "Halogenated" from "Non-Halogenated." This compound is Halogenated .
-
DO NOT mix with oxidizers (peroxides, nitric acid) as boronic acids can react exothermically.
-
-
Labeling:
-
Label clearly as: "Contains Fluorinated Organics" and "Organoboron Compound."
-
-
Final Destruction:
-
The preferred method is high-temperature incineration with flue gas scrubbing to capture HF (Hydrogen Fluoride) generated from the
degradation.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56965897 (this compound). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on labeling of Fluorinated Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of boronic acids and fluorinated derivatives. Retrieved from [Link]
-
Hall, D. G. (Ed.).[1][3][4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Provides mechanistic grounding for boronic acid stability and handling).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
